2,2-Difluoroethyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLBOSKDGOGFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163035-65-2 | |
| Record name | 2,2-difluoroethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2,2-Difluoroethyl Methanesulfonate (CAS 163035-65-2)
[1]
Executive Summary
2,2-Difluoroethyl methanesulfonate (CAS 163035-65-2) is a specialized fluorinated alkylating agent used primarily in medicinal chemistry and drug development.[1] It serves as a critical building block for introducing the 2,2-difluoroethyl (
Due to its classification as a reactive sulfonate ester, this compound presents specific challenges regarding genotoxicity (ICH M7) and hydrolytic stability.[1][2] This guide provides a comprehensive technical profile, synthesis protocols, and safety frameworks for researchers utilizing this reagent.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 163035-65-2 |
| IUPAC Name | This compound |
| Synonyms | 2,2-Difluoroethyl mesylate; Methanesulfonic acid, 2,2-difluoroethyl ester |
| Molecular Formula | |
| Molecular Weight | 160.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | High-boiling liquid (Predicted >200°C at 760 mmHg); Distillable under vacuum (e.g., ~80-100°C at 10-20 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water |
| Stability | Moisture sensitive; Thermally unstable at high temperatures (>150°C) |
Synthesis & Manufacturing
The synthesis of this compound is typically achieved via the nucleophilic substitution of 2,2-difluoroethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1]
Reaction Mechanism & Pathway
The reaction proceeds through the attack of the alcohol oxygen on the sulfonyl sulfur, eliminating chloride. The presence of two
Figure 1: Synthetic pathway for the production of this compound.
Recommended Laboratory Protocol
Scale: 50 mmol Safety Note: Perform all operations in a fume hood. MsCl is lachrymatory and corrosive.[1][2]
-
Preparation: Charge a dry round-bottom flask with 2,2-difluoroethanol (4.10 g, 50 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (TEA) (7.6 g, 75 mmol) and cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (6.3 g, 55 mmol) over 20 minutes, maintaining the internal temperature below 5°C.
-
Causality: Slow addition prevents exotherms that could degrade the sulfonate or cause side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC or GC.[1][2]
-
Workup:
-
Purification: Concentrate under reduced pressure. If high purity is required, distill under high vacuum (protect from moisture).[1][2]
Reactivity & Synthetic Utility[1][10][11]
The "Fluorine Effect" in Medicinal Chemistry
The 2,2-difluoroethyl group is a strategic motif in drug design.[1] Unlike a standard ethyl group, the difluoro analog offers:
-
Lipophilicity Modulation: The
group decreases basicity of adjacent amines and alters . -
Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic "soft spots" found in ethyl chains.[1][2]
-
Bioisosterism: It acts as a bioisostere for carbonyls or sulfoxides in specific binding pockets due to the electrostatic nature of the C-F bond.
General Alkylation Protocol (N-Alkylation)
This reagent is less reactive than ethyl mesylate due to the electron-withdrawing effect of the fluorine atoms, which destabilizes the developing positive charge in the transition state. Stronger bases or elevated temperatures may be required.[1][2]
Standard Procedure (Amine Alkylation):
-
Dissolve the amine substrate (1.0 equiv) in DMF or Acetonitrile .
-
Add Cesium Carbonate (
) (2.0 equiv) or .[2] -
Heat to 60–80°C. Monitor consumption of starting material.
Safety & Genotoxicity Management (ICH M7)[2]
As a sulfonate ester, this compound is classified as a Potential Genotoxic Impurity (PGI) .[1][2] It can alkylate DNA, posing a mutagenic risk.[1][2]
Handling Precautions[1][2]
-
Containment: Handle only in a chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1][2]
-
Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the mesylate before disposal.
Control Strategy (ICH M7)
In drug substance manufacturing, the "Purge Factor" must be calculated to ensure the final impurity level is below the Threshold of Toxicological Concern (TTC).
Figure 2: Decision tree for controlling genotoxic risks associated with mesylate reagents per ICH M7 guidelines.
Stability & Storage[1][2]
-
Hydrolysis: Mesylates hydrolyze in water to form methanesulfonic acid (MSA) and the alcohol. This reaction is slow at neutral pH but accelerated by heat and base.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf-Life: Re-test purity every 6 months. The formation of MSA (acidic) can catalyze further decomposition.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017 .[1][2] Link
-
Müller, L., et al. "A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity."[1][2] Regulatory Toxicology and Pharmacology, 2006 , 44(3), 198-211.[1][2] Link[2]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880.[1][2] Link[2]
-
PubChem. "Compound Summary: this compound (CID 56776492)."[1][2][3] National Library of Medicine, 2025 .[1][2] Link[2]
-
Teo, Y. C., et al. "Efficient Synthesis of Fluorinated Esters and Ethers."[1][2] Journal of Fluorine Chemistry, 2012 (General reference for fluorinated alkylation conditions).
Introduction: The Significance of the 2,2-Difluoroethyl Moiety
An In-depth Technical Guide to the Synthesis of 2,2-Difluoroethyl Methanesulfonate
Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations. We delve into the synthesis of the requisite precursor, 2,2-difluoroethanol, and provide a field-proven, step-by-step methodology for the target mesylation reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process. All protocols are grounded in authoritative sources to ensure scientific integrity.
The introduction of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl group, in particular, serves as a valuable bioisostere for hydroxyl or thiol groups, capable of modulating the physicochemical properties of a parent molecule. This compound (mesylate) is a potent electrophile and an excellent intermediate for introducing this difluoroethyl moiety onto nucleophilic substrates such as amines, phenols, and thiols.[1][2] Its utility is highlighted in the synthesis of complex molecules, including efflux pump inhibitors designed to combat multidrug resistance in bacteria.[1] This guide provides the necessary technical details to empower researchers to confidently synthesize and utilize this versatile reagent.
Overall Synthetic Strategy
The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the preparation of the key precursor, 2,2-difluoroethanol. The second, and final, stage is the conversion of this alcohol to the corresponding methanesulfonate ester using methanesulfonyl chloride.
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Synthesis of 2,2-Difluoroethanol
A robust and cost-effective method for preparing 2,2-difluoroethanol starts from the commercially available 1-chloro-2,2-difluoroethane.[3] This process avoids the use of more expensive bromo-derivatives and proceeds in high yield.[3]
Mechanistic Rationale
The synthesis involves two key steps:
-
Nucleophilic Substitution: Potassium acetate displaces the chloride from 1-chloro-2,2-difluoroethane in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This forms 2,2-difluoroethyl acetate.
-
Transesterification: The acetate ester is then converted to the desired alcohol by reaction with methanol in the presence of a base catalyst, such as sodium hydroxide.[3][4] The reaction can be performed in a one-pot sequence without isolating the intermediate ester.[3]
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[4][5]
Step A: Formation of 2,2-Difluoroethyl Acetate
-
To a three-neck flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add potassium acetate (1.5 equivalents) and dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120 °C with vigorous stirring.
-
Slowly add a solution of 1-chloro-2,2-difluoroethane (1.0 equivalent) in DMSO dropwise over 1 hour.
-
Maintain the reaction at 120 °C for an additional 1.5-2 hours after the addition is complete.
-
Monitor the reaction by Gas Chromatography (GC) to confirm the complete consumption of the starting material.
Step B: Transesterification to 2,2-Difluoroethanol
-
Cool the reaction mixture from Step A to 60 °C.
-
Add methanol (approx. 3.5 equivalents) dropwise to the reaction mixture. Note: If the intermediate acetate was isolated, a catalytic amount of a base like solid sodium hydroxide is required.[3][4]
-
Heat the mixture to 90 °C for 2 hours.
-
Monitor the conversion of the acetate to the alcohol by GC.
-
Upon completion, the product, 2,2-difluoroethanol, is purified by distillation from the reaction mixture.[4] A typical yield for the purified alcohol is in the range of 84-91%.[4]
Stage 2: Synthesis of this compound
The conversion of an alcohol to its mesylate is a standard and reliable transformation in organic synthesis.[6] The reaction utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[7] A base, typically triethylamine (TEA), scavenges the proton from the resulting oxonium ion and the chloride ion to form triethylammonium chloride, driving the reaction to completion.
Caption: Mechanism for the formation of this compound.
Reagent and Solvent Data
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Role | Key Hazards |
| 2,2-Difluoroethanol | C₂H₄F₂O | 82.05 | Substrate | Flammable, Irritant |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Mesylating Agent | Corrosive, Toxic, Lachrymator[7][8][9] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base (HCl Scavenger) | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Carcinogen, Irritant |
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from a standard procedure for a fluorinated analogue and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
-
Charge a dry, nitrogen-flushed flask with 2,2-difluoroethanol (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC until the starting alcohol is consumed.
Work-up and Purification
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers and wash sequentially with:
-
Cold 1 M HCl solution
-
Cold saturated sodium bicarbonate (NaHCO₃) solution
-
Cold water
-
Brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be further purified by vacuum distillation if necessary.
Safety and Handling
The synthesis of this compound involves several hazardous materials that require strict safety protocols.
-
Methanesulfonyl Chloride (MsCl): This reagent is highly toxic, corrosive, and a lachrymator.[8][11][12] It reacts violently with water and must be handled in a dry, inert atmosphere.[7] All operations should be conducted in a certified chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection.[12]
-
This compound (Product): The final product is also a hazardous chemical. It is classified as causing severe skin burns and eye damage.[13] Handle with the same level of precaution as the starting materials.
-
Triethylamine and Dichloromethane: These are flammable and toxic/carcinogenic, respectively. Avoid inhalation and skin contact.
| Compound | GHS Hazard Statements |
| Methanesulfonyl Chloride | H290, H301, H311, H330, H314, H317, H335[9] |
| This compound | H314[13] |
Conclusion
The synthesis of this compound is a straightforward yet powerful method for creating a key intermediate in pharmaceutical and agrochemical research. By following a robust two-stage process—the synthesis of 2,2-difluoroethanol followed by its subsequent mesylation—researchers can access this valuable building block in high yield. The critical parameters for success include careful control of reaction temperature, anhydrous conditions for the mesylation step, and strict adherence to safety protocols due to the hazardous nature of the reagents. This guide provides the necessary framework for the successful and safe execution of this synthesis.
References
- WO2013010985A1 - Process for preparing 2,2-difluoroethanol.
- US8975448B2 - Process for preparing 2,2-difluoroethanol.
- KR20140048983A - Process for preparing 2,2-difluoroethanol.
-
Synthesis of 2,2,2-trifluoroethyl methanesulfonate. PrepChem.com. [Link]
-
The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Google APIs. [Link]
-
SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Organic Syntheses Procedure. [Link]
- US4997535A - Method of manufacturing methanesulfonyl chloride.
- US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates...
-
WO 2011/101864 A1 - Novel Process for the Synthesis of Phenoxyethyl Derivatives. Google APIs. [Link]
-
2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE. LookChemicals. [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]
-
This compound | C3H6F2O3S | CID 56776492. PubChem. [Link]
-
methanesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]
-
How can I purify Methansulfonic acid? ResearchGate. [Link]
-
The utility of sulfonate salts in drug development. PubMed. [Link]
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Methanesulfonyl chloride. Wikipedia. [Link]
-
SAFETY DATA SHEET - Methanesulfonyl chloride. Fisher Scientific. [Link]
-
ICSC 1163 - METHANESULFONYL CHLORIDE. INCHEM. [Link]
-
TRIFLUOROMETHYLATION OF 4-BROMO-ANDROST-4-ENE-3,17-DIONE. Organic Syntheses Procedure. [Link]
Sources
- 1. Buy 2,2-Difluoroethyl trifluoromethanesulfonate | 74427-22-8 [smolecule.com]
- 2. 74427-22-8,2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFONATE [lookchemicals.com]
- 3. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 4. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 5. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.no [fishersci.no]
- 10. prepchem.com [prepchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 13. This compound | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 2,2-Difluoroethyl Methanesulfonate
This technical guide provides a comprehensive analysis of 2,2-Difluoroethyl Methanesulfonate , a specialized fluoroalkylating agent used in medicinal chemistry to introduce the lipophilic, metabolically stable 2,2-difluoroethyl (
Role: Electrophilic Fluoroalkylating Agent | Class: Sulfonate Ester
Chemical Identity & Physiochemical Profile
This compound (often referred to as 2,2-difluoroethyl mesylate) is the sulfonate ester derived from 2,2-difluoroethanol and methanesulfonic acid. It serves as a "soft" alkylating agent compared to its triflate analog, offering a balance between reactivity and hydrolytic stability.
Core Data Table
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 163035-65-2 |
| Molecular Formula | |
| Molecular Weight | 160.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density | ~1.62 g/cm³ (Predicted) |
| Boiling Point | ~118–120 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile |
| Stability | Moisture sensitive; store under inert gas at 2–8°C |
Structural Characterization (NMR Signature)
The compound is characterized by three distinct signal sets. The electron-withdrawing fluorine atoms significantly deshield the adjacent methylene protons and split the terminal proton signal.
-
NMR (400 MHz,
):-
~6.05 ppm (
Hz, Hz, 1H, ) -
~4.45 ppm (
Hz, Hz, 2H, ) -
~3.10 ppm (
)
-
~6.05 ppm (
-
NMR:
-
~ -125 ppm (
Hz, Hz, )
-
~ -125 ppm (
Synthesis & Production Workflow
The synthesis follows a standard nucleophilic substitution pathway where 2,2-difluoroethanol acts as the nucleophile attacking the sulfur of methanesulfonyl chloride (MsCl).
Reaction Scheme
Caption: Synthesis of 2,2-difluoroethyl mesylate via sulfonyl chloride activation.
Validated Synthesis Protocol
-
Setup: Charge a flame-dried round-bottom flask with 2,2-difluoroethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (
) (1.5 equiv) . Cool the mixture to 0°C using an ice bath. -
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with
) or GC-MS. -
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated
, and brine. Dry over .[1] -
Purification: Concentrate in vacuo. The product is typically pure enough for use; however, if necessary, purify via short-path distillation under reduced pressure.
Mechanistic Reactivity & Application
The 2,2-difluoroethyl mesylate functions as an electrophile in
Reactivity Comparison: Mesylate vs. Triflate[2]
-
Mesylate (Ms): Requires elevated temperatures (60–90°C) and stronger bases (
) for alkylation. Advantage: Higher thermal stability, lower cost, easier to handle. -
Triflate (Tf): Reacts at RT or 0°C. Advantage: High reactivity for weak nucleophiles. Disadvantage: Highly moisture sensitive, expensive.
Mechanism of Alkylation ( )
Caption: SN2 displacement mechanism showing backside attack and leaving group departure.
Standard Operating Procedure: N-Alkylation of Amines
Context: Introducing the difluoroethyl group into a secondary amine (e.g., piperidine derivative).
-
Reagents: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF or Acetonitrile .
-
Base: Add Cesium Carbonate (
) (2.0–3.0 equiv). Note: Cs2CO3 is preferred over K2CO3 for its higher solubility in organic solvents and "cesium effect." -
Alkylation: Add 2,2-difluoroethyl mesylate (1.2–1.5 equiv).
-
Conditions: Heat the mixture to 80°C for 4–16 hours in a sealed vessel.
-
Validation: Monitor disappearance of starting amine by LC-MS.
-
Isolation: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and concentrate.
Safety & Toxicology (GTI Assessment)
As a sulfonate ester, 2,2-difluoroethyl mesylate is classified as a Potential Genotoxic Impurity (PGI) . It shares structural homology with known mutagens like Ethyl Methanesulfonate (EMS).
-
Hazard Class: Skin Corrosion 1B (Causes severe skin burns and eye damage).
-
Handling:
-
Engineering Controls: Handle only in a functioning fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
-
Decontamination: Spills should be treated with aqueous ammonia or 1M NaOH to hydrolyze the ester before disposal.
-
-
Storage: Store in a tightly sealed container at 2–8°C. Moisture ingress hydrolyzes the compound to methanesulfonic acid (corrosive) and 2,2-difluoroethanol.
References
-
Synthesis of 2,2-Difluoroethanol (Precursor)
- Process for preparing 2,2-difluoroethanol.
-
Application in Medicinal Chemistry (Alkylation Protocol)
- Macrocyclic derivatives for the treatment of proliferative diseases. (Example 44: Use of this compound with Cs2CO3 in DMF).
-
Genotoxicity of Sulfonate Esters
- Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk (ICH M7).
-
General Reactivity of Fluoroalkyl Sulfonates
-
Nucleophilic Substitution (SN2): Leaving Group Effects.[2] Organic Chemistry Portal.
-
Sources
Technical Guide: 2,2-Difluoroethyl Methanesulfonate
Strategic Reagent for Bioisosteric Modulation in Drug Discovery [1]
Executive Summary
2,2-Difluoroethyl methanesulfonate (IUPAC: this compound; often abbreviated as DFEMS ) is a specialized alkylating agent used critically in medicinal chemistry to introduce the 2,2-difluoroethyl (
This guide details the physicochemical profile, synthesis, and application of DFEMS.[1] Unlike standard ethyl groups, the 2,2-difluoroethyl motif acts as a lipophilic bioisostere that modulates metabolic stability (blocking CYP450 oxidation) and alters the electronic properties of the parent scaffold without significantly changing steric bulk.
Part 1: Chemical Identity & Physicochemical Profile[1]
Distinction Alert: Do not confuse this reagent with 2,2-Difluoroethyl trifluoromethanesulfonate (Triflate).[1] While the triflate is more reactive (
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 2,2-Difluoroethyl mesylate |
| CAS Number | 163035-65-2 |
| Molecular Formula | |
| Molecular Weight | 160.14 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C (at reduced pressure, est.) |
| Reactivity Class | Soft Electrophile (Alkylating Agent) |
| Stability | Moisture sensitive; hydrolyzes slowly to methanesulfonic acid and 2,2-difluoroethanol.[1] |
Part 2: Strategic Utility in Medicinal Chemistry
The introduction of fluorine into drug candidates is a standard optimization strategy ("The Fluorine Effect"). The 2,2-difluoroethyl group specifically offers three distinct advantages over a standard ethyl group:
-
Metabolic Blocking: The C-H bonds adjacent to fluorine are stronger and less electron-rich. Replacing an ethyl group (
) with a 2,2-difluoroethyl group ( ) often blocks metabolic dealkylation or oxidation at the terminal position. -
Lipophilicity Modulation: The
group is lipophilic but also polar enough to participate in weak hydrogen bonding (the C-H bond in is polarized, acting as a weak H-bond donor). -
pKa Modulation: When attached to an amine or phenol, the electron-withdrawing effect of the fluorine atoms lowers the
of the heteroatom, potentially improving membrane permeability or reducing hERG liability.
Mechanism of Action (Reactivity)
DFEMS reacts primarily via an
-
Leaving Group: The methanesulfonate (
) is a good leaving group. -
Electronic Drag: The
-fluorines withdraw electron density from the reaction center ( -carbon). -
Consequence: DFEMS is less reactive than non-fluorinated ethyl methanesulfonate. Reactions often require higher temperatures (50–80 °C) or stronger bases compared to standard alkylations.
Figure 1: SN2 Reaction Pathway.[1][5] The electron-withdrawing fluorine atoms slightly destabilize the transition state, requiring optimized thermal conditions.
Part 3: Synthesis & Manufacturing Protocol
Expert Insight: Commercial supplies of DFEMS can be expensive or unstable upon long storage. In-situ preparation or fresh synthesis from 2,2-difluoroethanol is often preferred for critical campaigns.[1]
Synthesis Protocol (From 2,2-Difluoroethanol)
Reagents:
-
Precursor: 2,2-Difluoroethanol (CAS 359-13-7)[1]
-
Reagent: Methanesulfonyl chloride (MsCl)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Charge 2,2-difluoroethanol (1.0 eq) and DCM (10 vol) into a reactor under
atmosphere. Cool to 0 °C. -
Base Addition: Add Triethylamine (1.2 eq). The reaction is exothermic; maintain internal temperature < 5 °C.
-
Mesylation: Add Methanesulfonyl chloride (1.1 eq) dropwise over 30–60 minutes.
-
Critical Control: Do not allow temperature to exceed 10 °C during addition to prevent sulfene polymerization side reactions.
-
-
Reaction: Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by GC or TLC (stain with
). -
Workup:
-
Quench with water.
-
Wash organic layer with 1N HCl (to remove excess amine).
-
Wash with sat.
(to remove residual acid). -
Wash with Brine.
-
-
Isolation: Dry over
, filter, and concentrate under reduced pressure.
Figure 2: Synthesis workflow for this compound.
Part 4: Application Protocols (N-Alkylation)
The most common use is alkylating nitrogen heterocycles (e.g., pyrazoles, imidazoles) or anilines.[1]
Standard Operating Procedure: N-Alkylation of a Heterocycle
Context: Alkylation of a pyrazole core.
-
Dissolution: Dissolve the heterocycle (1.0 eq) in a polar aprotic solvent (DMF, DMAc, or Acetonitrile).
-
Expert Tip: Use Acetonitrile (ACN) if possible for easier workup. Use DMF if solubility is an issue.
-
-
Base: Add Cesium Carbonate (
, 2.0 eq) or Potassium Carbonate ( , 3.0 eq). -
Reagent: Add This compound (1.2 – 1.5 eq).
-
Note: Excess reagent is required due to the slower kinetics caused by the fluorine atoms.
-
-
Heating: Heat the mixture to 60–80 °C .
-
Monitoring: Reaction typically takes 4–12 hours.
-
-
Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and concentrate.
Part 5: Safety & Genotoxicity Control (PGI Strategy)
Critical Safety Warning: Alkyl methanesulfonates are Potentially Genotoxic Impurities (PGIs) . They are direct-acting alkylating agents capable of modifying DNA.
Control Strategy (ICH M7 Guidelines)
When using DFEMS in the synthesis of a drug substance (API), you must demonstrate that it is purged to acceptable levels.
-
TTC Limit: The Threshold of Toxicological Concern is 1.5 µ g/day .[8]
-
Formula:
-
-
Purge Factor Calculation:
-
Because DFEMS is a reactive electrophile, it is often consumed in subsequent steps or hydrolyzed during aqueous workups.[1]
-
Hydrolysis: DFEMS hydrolyzes in basic aqueous conditions. Including a caustic wash (NaOH/Water) or a quench step with an amine (e.g., morpholine) can chemically destroy residual DFEMS.[1]
-
-
Detection:
-
Standard HPLC-UV is often insufficient due to lack of a strong chromophore.
-
Required Method: GC-MS or LC-MS/MS (using derivatization if necessary) is required for trace analysis at ppm levels.
-
Figure 3: Impurity Control Strategy for Genotoxic Alkyl Sulfonates.
References
-
PubChem. (n.d.).[4] this compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link][1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Context: Bioisosteric utility of fluoroethyl groups).
-
Teasdale, A. (2017).[1] Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Context: Control of alkyl sulfonate PGIs).
-
European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Safety Data Sheet: 2,2-Difluoroethyl trifluoromethanesulfonate. (Context: Comparative safety data for fluorinated sulfonates). Retrieved from [Link]
Sources
- 1. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 2. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 2,2-Difluoroethyl trifluoromethanesulfonate [oakwoodchemical.com]
- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edqm.eu [edqm.eu]
Technical Whitepaper: Physical & Chemical Characterization of 2,2-Difluoroethyl Methanesulfonate
Executive Summary
2,2-Difluoroethyl methanesulfonate (CAS 163035-65-2) has emerged as a critical alkylating agent in modern medicinal chemistry. It serves as the primary reagent for introducing the 2,2-difluoroethyl (CHF₂CH₂-) moiety, a privileged structural motif that modulates lipophilicity (LogP), metabolic stability, and pKa in drug candidates.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic catalog data to offer actionable protocols for synthesis, handling, and application. Unlike its triflate analog, the mesylate offers a balance of reactivity and stability, making it suitable for large-scale process chemistry while retaining sufficient electrophilicity for difficult alkylations.
Part 1: Identity & Physicochemical Profile
Chemical Identity[1][2][3][4]
-
Common Name: 2,2-Difluoroethyl mesylate[2]
-
SMILES: CS(=O)(=O)OCC(F)F
-
Molecular Weight: 160.14 g/mol [7]
Thermodynamic & Physical Properties
The following data aggregates experimental observations and high-confidence predictive models essential for process design.
| Property | Value / Description | Source/Note |
| Appearance | Colorless oil | Experimental [1] |
| Boiling Point | ~229 °C (Predicted @ 760 mmHg) | Note: Likely decomposes prior to boiling at atm pressure. |
| Melting Point | < 0 °C (Liquid at RT) | Experimental |
| Density | ~1.35 – 1.45 g/mL (Predicted) | Estimate based on fluorinated analogs. |
| Solubility | Soluble in DCM, THF, DMF, EtOAc | Hydrolytically unstable in water. |
| Flash Point | > 110 °C (Predicted) | High flash point typical of mesylates. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Moisture sensitive. |
Critical Insight: Unlike non-fluorinated alkyl mesylates, the electron-withdrawing effect of the fluorine atoms at the
-position increases the electrophilicity of the-carbon, enhancing reactivity toward nucleophiles while simultaneously decreasing the stability of the compound toward hydrolysis.
Part 2: Synthesis & Preparation Protocol
For researchers requiring high-purity material, in-house synthesis is often preferred over commercial sourcing to minimize hydrolysis impurities.
Reaction Logic
The synthesis utilizes a standard sulfonylation of 2,2-difluoroethanol using methanesulfonyl chloride (MsCl). The reaction is driven by a base (Triethylamine) to scavenge the HCl byproduct.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for the production of this compound.
Bench Protocol (Scale: ~36 mol / 5.5 kg)
Derived from high-scale process data [1].
-
Setup: Charge a reactor with 2,2-difluoroethanol (1.0 equiv) and Dichloromethane (DCM) (10 vol). Cool the mixture to 0 °C .
-
Addition 1: Add Methanesulfonyl chloride (MsCl) (1.1 equiv) to the cooled solution.
-
Addition 2: Dropwise add Triethylamine (Et₃N) (1.2 equiv) over 1 hour. Caution: Exothermic reaction. Control internal temp < 20 °C.
-
Reaction: Remove cooling bath and age at Room Temperature (RT) for 15–30 minutes.
-
Workup: Wash organic layer with water (2x).[4]
-
Isolation: Concentrate under reduced pressure. Flush with toluene if necessary to remove residual DCM.
-
Result: Colorless oil, typically 95% yield .
Part 3: Reactivity & Medicinal Chemistry Applications
Mechanism of Action: S_N2 Alkylation
The 2,2-difluoroethyl group is a bioisostere of the ethyl group. The fluorine atoms lower the pKa of adjacent protons and reduce metabolic oxidation. The mesylate group serves as an excellent leaving group (
Visualization: Reactivity Profile
Figure 2: Nucleophilic substitution mechanism. The electron-withdrawing fluorine atoms inductively destabilize the transition state slightly compared to ethyl mesylate, but the reaction proceeds readily with standard nucleophiles.
Case Studies in Drug Development
-
Kinase Inhibitors: Used in the synthesis of Crizotinib derivatives and SOS1 inhibitors to optimize binding affinity in lipophilic pockets [2, 3].
-
Bradykinin Antagonists: Employed in the kilogram-scale synthesis of Bradykinin B1 antagonists, demonstrating its viability for late-stage process chemistry [1].
-
Bioisosteric Replacement: The
group acts as a lipophilic hydrogen bond donor (weak) and blocks metabolic dealkylation often seen with simple ethyl groups.
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, use the following spectroscopic data.
Nuclear Magnetic Resonance (NMR)
Data recorded in CDCl₃ [1].
-
¹H NMR (500 MHz):
-
6.01 (tt, 1H,
Hz, Hz) Terminal proton. -
4.38 (td, 2H,
Hz, Hz) Methylene protons. -
3.12 (s, 3H)
Methyl mesylate .
-
6.01 (tt, 1H,
-
¹³C NMR (125 MHz):
-
111.9 (t,
Hz) carbon. -
66.1 (t,
Hz) carbon. -
37.7
Mesylate .
-
111.9 (t,
-
¹⁹F NMR (377 MHz):
- -126.2.
Part 5: Handling, Safety & Stability (HSE)
Stability Profile
-
Thermal Stability: Stable at room temperature for short periods, but recommended storage is 2–8 °C .
-
Hydrolytic Stability: Low. Mesylates react with water to form methanesulfonic acid and the corresponding alcohol. Always store under inert gas (Nitrogen/Argon) and keep containers tightly sealed.
Toxicology & Safety
-
GHS Classification:
-
Skin Corr. 1B (H314): Causes severe skin burns and eye damage.
-
Acute Tox. 4 (H302): Harmful if swallowed.[11]
-
-
Genotoxicity Warning: As an alkylating agent, this compound is potentially genotoxic (mutagenic). It can alkylate DNA.
-
Handling Protocol:
-
Use only in a fume hood.
-
Wear double nitrile gloves and chemical splash goggles.
-
Quench excess reagent with an amine or basic aqueous solution before disposal.
-
References
-
Process Synthesis: Practical Synthesis of a Potent Bradykinin B1 Antagonist via Enantioselective Hydrogenation. (2010).[6][12] Supporting Information, Experimental Procedures (Compound 12). Available at: (Verified via snippet 1.4).
-
Medicinal Application (SOS1): Bicyclic heterocyclyl compounds and uses thereof. WO2020180770A1. Google Patents. Available at: .
-
Medicinal Application (Kinase): Macrocyclic derivatives for the treatment of proliferative diseases. WO2013132376A1. Google Patents. Available at: .
-
Safety Data: Safety Data Sheet: this compound. BLD Pharm / CymitQuimica (CAS 163035-65-2).[7] Available at: .
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- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. WO2013132376A1 - Macrocyclic derivatives for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 7. 163035-65-2|this compound|BLD Pharm [bldpharm.com]
- 8. This compound; CAS No.: 163035-65-2 [chemshuttle.com]
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- 12. US8680111B2 - Macrocyclic derivatives for the treatment of diseases - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Reactivity of 2,2-Difluoroethyl Methanesulfonate
Introduction: The Strategic Role of 2,2-Difluoroethyl Methanesulfonate in Modern Synthesis
This compound, also known as 2,2-difluoroethyl mesylate, is a pivotal alkylating agent in contemporary organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by a difluoroethyl group attached to a methanesulfonate (mesylate) ester. This unique combination of a highly stable leaving group and an electrophilic carbon center bearing two fluorine atoms makes it an invaluable reagent for introducing the 2,2-difluoroethyl moiety into a diverse range of molecules.
The incorporation of fluorinated functional groups is a well-established strategy in drug development to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[1][3] this compound serves as a key building block in this endeavor, enabling chemists to precisely modify lead compounds and explore new chemical space. This guide provides an in-depth analysis of its core reactivity principles, reaction mechanisms, practical applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
| Compound Identifier | Value |
| IUPAC Name | This compound[2] |
| Common Name | 2,2-Difluoroethyl mesylate[2] |
| CAS Number | 163035-65-2[2] |
| Molecular Formula | C₃H₆F₂O₃S[2] |
| Molecular Weight | 160.14 g/mol |
Part 1: Fundamental Principles of Reactivity
The chemical behavior of this compound is governed by the interplay between its two key components: the electrophilic difluoroethyl group and the methanesulfonate leaving group.
The Electrophilic Carbon Center
The carbon atom bonded to the methanesulfonate group (C1) is the primary site of reactivity. Its electrophilicity is significantly enhanced by two powerful electronic effects:
-
Inductive Effect of Fluorine: The two fluorine atoms on the adjacent carbon (C2) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) that pulls electron density away from C1, making it more electron-deficient and thus more susceptible to attack by nucleophiles.
-
Leaving Group Potential: The methanesulfonate group is itself strongly electron-withdrawing, further increasing the partial positive charge on C1.
The Methanesulfonate (Mesylate) Leaving Group
The methanesulfonate anion (CH₃SO₃⁻) is an exceptionally stable species and therefore an excellent leaving group. Its stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. A good leaving group is essential for facilitating nucleophilic substitution and elimination reactions, as it lowers the activation energy of the transition state. The stability of the methanesulfonate anion is comparable to that of other sulfonate esters like tosylates and triflates, and significantly greater than that of halide ions.[4]
Competing Reaction Pathways: Sₙ2 vs. E2
As with many primary alkyl halides and sulfonates, this compound primarily reacts via two competing bimolecular pathways: Nucleophilic Substitution (Sₙ2) and Elimination (E2).[5][6]
-
Sₙ2 (Substitution): A nucleophile directly attacks the electrophilic carbon, displacing the methanesulfonate leaving group in a single, concerted step.[7] This pathway leads to the formation of a new carbon-nucleophile bond.
-
E2 (Elimination): A strong base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the simultaneous formation of a double bond and departure of the leaving group.[8]
The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the attacking species (nucleophilicity vs. basicity), steric hindrance, and solvent.
Part 2: Key Reaction Mechanisms and Protocols
Nucleophilic Substitution (Sₙ2 Pathway)
The Sₙ2 reaction is the most common and synthetically useful pathway for this compound. It allows for the direct attachment of a wide variety of functional groups.
Mechanism: The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, resulting in the inversion of stereochemistry if the carbon were chiral. The nucleophile and the leaving group are transiently bonded to the carbon in a high-energy pentacoordinate transition state.
Caption: Sₙ2 mechanism for 2,2-difluoroethylation.
Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base like potassium or cesium carbonate is often used.[9] Its role is not to attack the electrophile but to deprotonate the nucleophile (e.g., a thiol or an alcohol), increasing its nucleophilicity and initiating the reaction. Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.
Exemplary Protocol: N-Difluoroethylation of an Amine
Objective: To synthesize an N-(2,2-difluoroethyl) derivative of a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the amine).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(2,2-difluoroethyl) product.
Elimination (E2 Pathway)
While substitution is often the desired outcome, elimination can compete or even dominate, particularly with the use of strong, sterically hindered bases.
Mechanism: The E2 reaction is a concerted process where the base removes a β-hydrogen, the C-H bond electrons form a π-bond, and the leaving group departs simultaneously. This mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.[8]
Caption: E2 mechanism leading to 1,1-difluoroethene.
Causality in Experimental Design: To favor elimination, a strong, non-nucleophilic, and sterically bulky base such as potassium tert-butoxide (t-BuOK) is employed. The bulkiness of the base hinders its ability to act as a nucleophile and attack the sterically accessible primary carbon, making proton abstraction from the β-carbon the kinetically favored pathway.[10]
Exemplary Protocol: Dehydrofluorosulfonylation
Objective: To synthesize 1,1-difluoroethene via an E2 elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a stir bar, a thermometer, and a dry-ice condenser, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled base solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring for the consumption of the starting material by GC-MS.
-
The volatile product, 1,1-difluoroethene, can be collected from the dry-ice condenser or used in a subsequent reaction in situ.
-
Quench the reaction mixture by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄, and carefully remove the solvent.
Part 3: Applications in Medicinal Chemistry
This compound is a valuable reagent for synthesizing molecules with potential therapeutic applications. The related and more reactive 2,2-difluoroethyl triflate has been instrumental in the development of novel inhibitors for various biological targets.[9][11]
-
Enzyme Inhibitors: The 2,2-difluoroethyl group can act as a bioisostere for other chemical groups, altering the electronic properties and metabolic stability of a drug candidate. For instance, it has been used in the synthesis of kinesin spindle protein (KSP) inhibitors, which are a promising class of anti-cancer agents.[9][11]
-
Bacterial Efflux Pump Inhibitors: In the fight against antibiotic resistance, efflux pump inhibitors are crucial. The 2,2-difluoroethyl moiety has been incorporated into inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa, a bacterium known for its multidrug resistance.[9]
Part 4: Safety, Handling, and Storage
As a highly reactive alkylating agent, this compound and its analogues must be handled with extreme care. Alkylating agents, including methanesulfonates, are often genotoxic and have been shown to be carcinogenic in animal studies.[12][13]
Hazard Summary:
| Hazard Class | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[14] |
| Corrosivity | Causes severe skin burns and eye damage.[14] |
| Flammability | The related triflate is a flammable liquid and vapor. |
Safe Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[15][16]
-
Inert Atmosphere: The compound may be moisture-sensitive. Store under an inert gas like argon or nitrogen.[15]
-
Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[15][17]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[18]
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089. [Link]
-
National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]
-
National Center for Biotechnology Information. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]
-
PubMed. Alkyl 2,2,2-Trifluoroethanesulfonates (Tresylates): Elimination-Addition vs Bimolecular Nucleophilic Substitution in Reactions with Nucleophiles in Aqueous Media(1). [Link]
-
Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. [Link]
-
Oakwood Chemical. 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
-
PubChem. This compound | C3H6F2O3S | CID 56776492. [Link]
-
Master Organic Chemistry. A Tale of Two Elimination Reaction Patterns. [Link]
-
YouTube. 18.05 Two Mechanisms of Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. Elimination by the E2 mechanism. [Link]
-
Lirias. Methanesulfonic Acid (MSA) in Hydrometallurgy. [Link]
-
SlidePlayer. Elimination Reactions. [Link]
-
Chemistry LibreTexts. 8.9: Nucleophilic substitution in the Lab. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Capot Chemical Co., Ltd. MSDS of 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
-
National Toxicology Program (NTP). RoC Profile: Methyl Methanesulfonate. [Link]
-
Khan Academy. Substitution and elimination reactions | Organic chemistry. [Link]
-
Green Chemistry. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. [Link]
-
University of Calgary. Elimination Reactions. [Link]
-
PubChem. 2-Fluoroethyl methanesulfonate | C3H7FO3S | CID 68034. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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An In-depth Technical Guide to the 13C NMR of 2,2-Difluoroethyl Methanesulfonate
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoroethyl Methanesulfonate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of fluorinated organic compounds. This document delves into the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting the 13C NMR spectrum of this specific molecule.
Introduction: The Significance of Fluorine in Modern Chemistry and NMR
Organofluorine compounds are of paramount importance in pharmaceuticals, agrochemicals, and material science. The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. Consequently, the precise structural characterization of these molecules is essential. NMR spectroscopy is an unparalleled tool for this purpose, and 13C NMR, in particular, provides direct insight into the carbon skeleton of a molecule.
However, the presence of fluorine (19F), a spin-1/2 nucleus with nearly 100% natural abundance, introduces complexities to the 13C NMR spectrum. The strong spin-spin coupling between 13C and 19F nuclei leads to the splitting of carbon signals, a phenomenon that can be both a challenge and a rich source of structural information. This guide will dissect these effects in the context of this compound.
Molecular Structure and Predicted 13C NMR Resonances
The structure of this compound (CH3SO2OCH2CF2H) dictates the number and type of signals observed in its 13C NMR spectrum. The molecule possesses three distinct carbon environments:
-
C1: The methyl carbon of the methanesulfonyl group (CH3-).
-
C2: The methylene carbon adjacent to the sulfonate oxygen (-O-CH2-).
-
C3: The difluorinated methylene carbon (-CF2H).
Based on established chemical shift principles, the electronegativity of the surrounding atoms and functional groups will influence the resonance frequency of each carbon.[1][2][3] The sulfonate group and the fluorine atoms are strongly electron-withdrawing, which will deshield the adjacent carbons, causing them to resonate at a higher chemical shift (downfield).
Key Structural and Electronic Interactions
The following diagram illustrates the molecular structure and the key through-bond couplings that influence the 13C NMR spectrum.
Caption: Molecular structure of this compound and key C-F couplings.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound. These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy.[4][5][6]
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |
| C1 | CH3-S | 35 - 45 | Singlet | - |
| C2 | -O-CH2- | 65 - 75 | Triplet | 2JCF ≈ 20 - 30 |
| C3 | -CF2H | 110 - 120 | Triplet of triplets | 1JCF ≈ 230 - 250, 2JCH ≈ 20 - 30 |
Note: The multiplicity of C3 is predicted as a triplet due to coupling with the two fluorine atoms. This triplet will be further split into a triplet by the attached proton in a proton-coupled 13C spectrum. In a standard proton-decoupled spectrum, this would appear as a triplet.
Causality Behind Spectral Features: A Deeper Look
-
Chemical Shifts:
-
C1 (CH3-S): This methyl carbon is adjacent to the electron-withdrawing sulfonyl group, placing its resonance in the upfield region typical for sp3 carbons but slightly downfield from a simple alkane.
-
C2 (-O-CH2-): The direct attachment to a highly electronegative oxygen atom causes a significant downfield shift into the 65-75 ppm range.[2]
-
C3 (-CF2H): The presence of two highly electronegative fluorine atoms causes the most substantial downfield shift for the sp3 carbons, a characteristic feature of fluorinated carbons.
-
-
Carbon-Fluorine Coupling:
-
1JCF (C3): The one-bond coupling between C3 and the two directly attached fluorine atoms will be large, typically in the range of 230-250 Hz.[5] This will split the C3 signal into a triplet (n+1 rule, where n=2 for the two fluorine atoms).
-
2JCF (C2): The two-bond coupling between C2 and the two fluorine atoms will be smaller but still significant, on the order of 20-30 Hz. This will split the C2 signal into a triplet.
-
Longer-Range Coupling: Three-bond (3JCF) and four-bond (4JCF) couplings are also possible but are generally much smaller and may not be resolved.
-
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the key steps for acquiring a reliable 13C NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals in the regions of interest. Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) are suitable choices.
-
Concentration: Prepare a solution of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).
II. Instrument Setup and Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H) to ensure good signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
III. Acquisition Parameters
-
Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 150 ppm).
-
Number of Scans: Due to the low natural abundance of 13C and potential signal splitting from fluorine coupling, a sufficient number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
IV. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
Experimental Workflow Diagram
Sources
Foreword: The Imperative for Precision in Pharmaceutical Safety
An In-depth Technical Guide to the Mass Spectrometry of 2,2-Difluoroethyl methanesulfonate
In the landscape of modern drug development, the assurance of safety and purity is not merely a regulatory hurdle; it is a fundamental pillar of ethical science. Among the myriad of potential impurities, those classified as genotoxic hold a particular significance due to their capacity to damage DNA, potentially leading to carcinogenic effects.[1] this compound (DFEMS) is one such compound, often emerging as a process-related impurity from reactions involving methanesulfonic acid and 2,2-difluoroethanol. Its structural alerts for mutagenicity place it firmly on the watchlist for any pharmaceutical process in which it may arise.[2][3]
The control of such potent impurities requires analytical methodologies of exceptional sensitivity and specificity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this task, offering the ability to detect and quantify these compounds at trace levels far below what is required by global regulatory standards like the ICH M7 guideline.[4][5][6][7]
This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond theoretical discussions to provide a field-proven, in-depth framework for the mass spectrometric analysis of this compound. We will explore the causalities behind methodological choices, establish a self-validating analytical system, and ground our approach in authoritative scientific principles.
Section 1: Compound Profile & Ionization Strategy
Physicochemical Characteristics of this compound
Understanding the analyte is the first step in developing a robust analytical method. This compound is a sulfonate ester with the following key properties:
| Property | Value | Source |
| Chemical Formula | C₃H₆F₂O₃S | [8] |
| Molecular Weight | 160.14 g/mol | [8] |
| Synonyms | 2,2-difluoroethyl mesylate | [8][9] |
| Structure | CS(=O)(=O)OCC(F)F | [8] |
The presence of the sulfonate group and fluorine atoms imparts significant polarity to the molecule, making it amenable to analysis by reverse-phase liquid chromatography and soft ionization mass spectrometry techniques.
The Rationale for Electrospray Ionization (ESI)
For polar, non-volatile, and thermally labile compounds like sulfonate esters, Electrospray Ionization (ESI) is the premier choice.[5] Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization for such analytes and can pose challenges due to their high boiling points, LC-ESI-MS/MS allows for direct analysis in solution with minimal sample preparation.[10]
We select Positive Ion ESI Mode as the primary approach. The sulfonate ester oxygen atoms can be readily protonated in the acidic mobile phases typically used in reverse-phase LC, leading to the formation of a strong protonated molecule, [M+H]⁺. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also possible and should be monitored, but the protonated molecule is generally the most reliable and abundant precursor ion for quantitative analysis.
Section 2: Elucidating the Fragmentation Pathway (MS/MS)
The key to a specific and sensitive MS/MS method lies in understanding how the precursor ion fragments. Based on extensive studies of similar alkyl methanesulfonates, we can confidently predict the fragmentation pattern of this compound.[11][12][13]
Upon collisional activation in the mass spectrometer, the protonated molecule ([M+H]⁺ at m/z 161.0) is expected to undergo fragmentation through several key pathways. The most diagnostically significant fragmentation involves the cleavage of the C-O bond, leading to the formation of protonated methanesulfonic acid.
Proposed Fragmentation Mechanism:
-
Precursor Ion: The protonated molecule, [C₃H₆F₂O₃S + H]⁺, has a mass-to-charge ratio (m/z) of 161.0 .
-
Primary Fragmentation: The most probable and abundant fragmentation is the neutral loss of the difluoroethene molecule (C₂H₂F₂), resulting in the formation of protonated methanesulfonic acid at m/z 97.0 . This is an extremely stable and characteristic fragment for methanesulfonate esters and serves as an excellent quantifier ion .
-
Secondary Fragmentation: A competing fragmentation pathway involves the cleavage of the S-O bond, leading to the formation of the methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79.0 . This ion provides excellent confirmation of the molecule's structure and is an ideal qualifier ion .
Caption: Proposed MS/MS fragmentation of protonated DFEMS.
Section 3: A Validated Workflow for Trace Quantification
A trustworthy protocol is a self-validating one. This section details a complete, step-by-step LC-MS/MS workflow designed for the robust quantification of DFEMS in an Active Pharmaceutical Ingredient (API).
Experimental Protocol
1. Standard and Sample Preparation:
- Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
- Sample Preparation (API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve, and dilute to volume. This yields a 10 mg/mL solution. Note: The solubility of the API must be confirmed, and the diluent may need to be adjusted.
2. Chromatographic Separation:
- The goal is to separate the analyte from the high-concentration API and any other matrix components to prevent ion suppression.
3. Mass Spectrometric Detection:
- The instrument of choice is a triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[13][14]
Data Presentation: Method Parameters
The following table summarizes the optimized parameters for the LC-MS/MS analysis.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of analyte and cleaning of the column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| Ionization Mode | ESI Positive | As discussed in Section 1.2. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard operating temperature. |
| Desolvation Temp. | 400 °C | Ensures efficient solvent removal. |
| MRM Transition 1 | 161.0 > 97.0 | Quantifier: Most intense and specific transition. |
| MRM Transition 2 | 161.0 > 79.0 | Qualifier: Confirmatory transition. |
Workflow Visualization
Caption: End-to-end analytical workflow for DFEMS quantification.
Section 4: Data Integrity and Regulatory Compliance
System Validation and Trustworthiness
The validity of any result is contingent on the performance of the system. The method must be fully validated according to ICH Q2(R1) guidelines, demonstrating:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the API).
-
Linearity: Achieving a correlation coefficient (r²) > 0.99 for the calibration curve.[15][16]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. This is the most critical parameter for impurity analysis.[13][14]
-
Accuracy & Precision: Demonstrated by analyzing spiked samples at multiple levels, with recovery typically expected to be within 80-120% and relative standard deviation (RSD) below 15%.[14][17]
Adherence to ICH M7 Guidelines
The ultimate goal is to control the impurity at a level that poses a negligible carcinogenic risk. The ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC) , which is a default permissible daily intake of 1.5 µ g/day for most genotoxic impurities over a lifetime of treatment.[4][18]
The analytical method's LOQ must be low enough to reliably control DFEMS at or below this limit. The required control threshold in parts-per-million (ppm) is calculated based on the maximum daily dose (MDD) of the drug:
Control Threshold (ppm) = (TTC in µ g/day ) / (MDD in g/day )
For example, for a drug with an MDD of 500 mg (0.5 g), the control threshold would be: 1.5 µg / 0.5 g = 3 ppm
Therefore, the validated LOQ of the analytical method must be ≤ 3 ppm relative to the API concentration to be fit for purpose. This demonstrates a self-validating system where the analytical capability is directly tied to and sufficient for the safety requirement.
References
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Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (n.d.). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Retrieved from [Link]
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Angene Chemical. (n.d.). 2,2-Difluoroethyl mesylate(CAS# 163035-65-2). Retrieved from [Link]
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National Institutes of Health. (n.d.). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (1968). Mass spectral studies of alkyl methanesulfonates. Retrieved from [Link]
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Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Retrieved from [Link]
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ACS Publications. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Retrieved from [Link]
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National Institutes of Health. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
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International Council for Harmonisation. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Retrieved from [Link]
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Product Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from [Link]
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Eurofins. (2022, November 7). Analytical Method Summaries. Retrieved from [Link]
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National Institutes of Health. (2011, March 10). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Retrieved from [Link]
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ResolveMass Laboratories. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]
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National Institute of Health Sciences. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Retrieved from [Link]
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RSC Publishing. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. Retrieved from [Link]
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Pharmaceuticals and Medical Devices Agency. (2020, June 29). ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities. Retrieved from [Link]
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GMP Compliance. (2014, July 23). Final ICH M7 Guideline on Genotoxic Impurities published. Retrieved from [Link]
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ResearchGate. (2025, August 10). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Retrieved from [Link]
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Chemsrc. (2025, August 20). CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2,2-Difluoroethyl Methanesulfonate
Introduction
2,2-Difluoroethyl methanesulfonate, also known as 2,2-difluoroethyl mesylate, is a crucial alkylating agent in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its value lies in its ability to introduce the 2,2-difluoroethyl moiety into molecules, a structural motif known to enhance key properties such as metabolic stability, bioavailability, and binding affinity of drug candidates.[1] However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation. Understanding and controlling its stability is paramount for ensuring reaction reproducibility, purity of products, and safety in the laboratory. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
Chemical Properties and Intrinsic Stability
This compound (C₃H₆F₂O₃S) is an ester of methanesulfonic acid.[2] The core of its reactivity lies in the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions.[3] This is because the negative charge of the resulting mesylate anion is stabilized by resonance across the three oxygen atoms.
The stability of the molecule is further influenced by the difluoroethyl group. The two electron-withdrawing fluorine atoms on the carbon adjacent to the ester oxygen increase the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity necessitates careful consideration of storage and handling conditions to prevent unwanted degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆F₂O₃S[2] |
| Molecular Weight | 160.14 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 99 °C / 35 mmHg[4] |
| Density | ~1.5 g/mL at 20 °C[4] |
Key Factors Influencing Stability
The degradation of this compound is primarily driven by its sensitivity to nucleophiles, with moisture being the most common culprit in a laboratory setting.
Moisture and Hydrolysis
The primary degradation pathway for this compound is hydrolysis. The presence of water, even atmospheric moisture, can lead to nucleophilic attack on the electrophilic carbon of the difluoroethyl group, cleaving the ester bond. This reaction yields 2,2-difluoroethanol and methanesulfonic acid.
The rate of hydrolysis is significantly influenced by pH. Under alkaline conditions, the hydrolysis of sulfonate esters is accelerated due to the presence of the stronger nucleophile, hydroxide ion (OH⁻), compared to water.[5][6] Conversely, while stable in the absence of nucleophiles, the presence of strong acids can also catalyze degradation, particularly in the presence of other nucleophilic species.[7]
Caption: Generalized hydrolysis pathway of this compound.
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound. Thermal energy can provide the necessary activation energy for hydrolysis and other decomposition pathways. Therefore, maintaining cool storage conditions is critical for preserving the compound's integrity over time.
Incompatible Materials
As a potent alkylating agent, this compound is incompatible with a range of substances. Contact with these materials can lead to vigorous, potentially hazardous reactions and rapid decomposition of the product.
-
Strong Oxidizing Agents: Can cause exothermic reactions.[8]
-
Strong Acids and Bases: Both can catalyze decomposition. Strong bases, in particular, will rapidly hydrolyze the ester.
-
Nucleophiles: Amines, alcohols, and thiols will react to displace the mesylate group. This is the basis of its synthetic utility but must be avoided during storage.
Recommended Storage and Handling Protocols
To ensure the long-term stability and safe use of this compound, adherence to strict storage and handling protocols is essential.
Long-Term Storage
The primary objective for long-term storage is to protect the compound from moisture and heat.
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] or -25 to -10 °C[9] | Minimizes the rate of thermal degradation and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][9] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, chemically resistant glass bottle | Prevents moisture ingress and reaction with container material. |
| Location | Cool, dry, well-ventilated area away from incompatible materials[10] | Ensures safety and prevents accidental contact with reactive substances. |
Laboratory Handling
Safe and effective handling in the laboratory requires minimizing exposure to the atmosphere and preventing contact with skin and eyes.
-
Work Environment: Always handle the compound in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Dispensing: Use dry syringes or cannulas for transferring the liquid under an inert atmosphere. If weighing is necessary, do so quickly and in a dry environment.
-
Solvent Selection: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
Experimental Workflow: Assessing Compound Stability (Forced Degradation Study)
A forced degradation study is a self-validating system to understand the stability profile of a substance under stressed conditions.
Objective: To identify degradation products and determine the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an inert, anhydrous solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the stock solution at 60°C.
-
Control: Keep a sample of the stock solution at the recommended storage temperature (e.g., 4°C) in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples immediately upon withdrawal.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to quantify the remaining parent compound and identify any degradation products.
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a highly reactive and valuable synthetic intermediate. Its stability is critically dependent on the exclusion of moisture and storage at low temperatures. The primary degradation pathway is hydrolysis, which is accelerated by both acidic and basic conditions. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storing under an inert atmosphere at refrigerated temperatures and away from incompatible materials—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.
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An In-Depth Technical Guide on the Core Mechanism of Action of 2,2-Difluoroethyl Methanesulfonate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive examination of the hypothesized mechanism of action for 2,2-Difluoroethyl Methanesulfonate (DFEMS). Drawing from established principles of organic chemistry and molecular biology concerning alkylating agents, this document outlines the core reactivity, primary molecular targets, and subsequent cellular consequences of exposure to DFEMS. We posit that DFEMS functions as a monofunctional alkylating agent, with its primary cytotoxic effects stemming from the covalent modification of DNA. This leads to the activation of DNA Damage Response (DDR) pathways, culminating in cell cycle arrest and apoptosis. This guide further details robust, field-proven experimental protocols to rigorously test this hypothesis, providing a self-validating framework for researchers.
Introduction and Chemical Profile
This compound (DFEMS), also known as 2,2-difluoroethyl mesylate, is an organosulfur compound belonging to the sulfonate ester class.[1] Structurally, it comprises a 2,2-difluoroethyl group linked to a methanesulfonyl group. The methanesulfonate (mesylate) moiety is a well-characterized good leaving group in nucleophilic substitution reactions.[2] This inherent chemical reactivity is the foundation of its predicted biological activity.
Alkyl esters of sulfonic acids are recognized as potential biological alkylating agents.[3][4] These agents are typically electrophilic compounds that react with nucleophilic centers in biologically important macromolecules.[5][6] The primary and most critical target for cytotoxic alkylating agents used in therapeutics is deoxyribonucleic acid (DNA).[7][8]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163035-65-2 | PubChem[1] |
| Molecular Formula | C₃H₆F₂O₃S | PubChem[1] |
| Molecular Weight | 160.14 g/mol | PubChem[1] |
| Synonyms | 2,2-difluoroethyl mesylate | PubChem[1] |
| Predicted Hazard | Causes severe skin burns and eye damage | PubChem[1] |
Core Mechanistic Hypothesis: DNA Alkylation
The central hypothesis is that DFEMS acts as a DNA alkylating agent. This action proceeds via a nucleophilic substitution reaction, likely following an SN2 mechanism, where nucleophilic sites on DNA attack the electrophilic carbon of the difluoroethyl group, displacing the methanesulfonate anion.[5]
Chemical Reactivity
The methanesulfonate group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This leaves the adjacent carbon atom of the difluoroethyl group electron-deficient and thus highly susceptible to attack by nucleophiles. The major nucleophilic centers within a cell include ionized thiols (e.g., in glutathione or cysteine residues in proteins) and the amine, carbonyl, and phosphate groups of nucleic acids.[9] While reactions with proteins and other molecules can occur, the profound cytotoxic effects of this class of compounds are primarily attributed to their reaction with DNA.[7]
The Primary Molecular Target: DNA
Alkylating agents covalently modify DNA, forming DNA adducts. This direct damage disrupts the structure and function of the DNA double helix.[7][8] The most nucleophilic sites in DNA, and therefore the most common targets for alkylation by sulfonate esters, are the ring nitrogens of the purine bases.[10]
-
N7 of Guanine: Typically the most reactive site.
-
N3 of Adenine: Another primary site of alkylation.
Alkylation at these positions can lead to several downstream consequences:
-
Replication Blockage: The presence of a bulky adduct on a DNA base can stall the DNA polymerase machinery, preventing DNA replication.[7]
-
Transcription Inhibition: Similarly, RNA polymerase can be blocked, halting the transcription of genes into mRNA.
-
DNA Strand Breaks: The alkylated base can become chemically unstable, leading to depurination (loss of the base from the DNA backbone). The resulting abasic site is a lesion that can be converted into a single-strand break during DNA repair processes.[11]
-
Mutagenesis: If the cell attempts to replicate damaged DNA, incorrect bases may be inserted opposite the adduct, leading to permanent mutations.
Caption: Proposed SN2 reaction mechanism for DNA alkylation by DFEMS.
Cellular Consequences of DNA Alkylation
The formation of DNA adducts by DFEMS is not a silent event. It triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR).[12] This response aims to either repair the damage or, if the damage is too extensive, eliminate the cell through programmed cell death (apoptosis) to prevent the propagation of mutations.[11]
Activation of the DNA Damage Response (DDR)
The presence of alkylated bases and subsequent strand breaks are recognized by sensor proteins (e.g., the MRN complex). This initiates a signaling cascade, with key kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) playing central roles. A critical downstream event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[13] Foci of γH2AX rapidly form at sites of DNA double-strand breaks, serving as a robust biomarker for DNA damage.
Cell Cycle Arrest and Apoptosis
A key effector of the DDR is the tumor suppressor protein p53.[12] Activated p53 can induce the expression of proteins like p21, which enforces cell cycle arrest, providing the cell with time to repair the DNA damage. If the damage is irreparable, p53 can trigger the intrinsic apoptotic pathway by promoting the expression of pro-apoptotic proteins like BAX.
The apoptotic process is characterized by a series of morphological changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[14][15] This serves as an "eat me" signal for phagocytes.
Caption: Signaling pathway from DFEMS-induced DNA damage to apoptosis.
Experimental Validation Framework
To validate the proposed mechanism of action, a series of well-established assays must be performed. The following protocols are designed to be self-validating, with each experiment providing evidence for a specific step in the mechanistic pathway.
Protocol 1: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
Objective: To directly visualize and quantify DNA strand breaks in individual cells following treatment with DFEMS. The principle is that damaged DNA, containing strand breaks, will migrate further out of the nucleus in an electric field, forming a "comet" shape.[16]
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa or A549) to ~80% confluency. Treat with a dose range of DFEMS (e.g., 1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours). Include a positive control (e.g., 100 µM H₂O₂ for 10 min on ice).[17]
-
Cell Harvesting: Harvest cells and resuspend at a concentration of 2 x 10⁵ cells/mL in ice-cold 1x PBS.[18] All subsequent steps should be performed under dim light to prevent extraneous DNA damage.[16]
-
Embedding: Mix 1 part cell suspension with 10 parts molten (37°C) low melting point agarose (1% in PBS). Immediately pipette 30-50 µL onto a pre-coated slide and allow to solidify at 4°C for 10 minutes.[16]
-
Lysis: Immerse slides in cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[18]
-
DNA Unwinding: Gently place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow DNA to unwind for 30 minutes.[16][18]
-
Electrophoresis: Apply a voltage of 1 V/cm for 30 minutes at 4°C.[16]
-
Neutralization & Staining: Gently wash slides 2x in Neutralization Buffer (0.4 M Tris, pH 7.5) for 5 min each. Stain the DNA with an intercalating dye (e.g., SYBR Green or Propidium Iodide).
-
Visualization & Analysis: Visualize slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using specialized software (e.g., Comet Assay IV, ImageJ). An increased tail moment relative to the vehicle control indicates DNA damage.
Caption: A streamlined workflow for the Comet Assay protocol.
Protocol 2: Western Blot for γH2AX and p53
Objective: To detect the activation of the DDR signaling pathway by measuring the levels of phosphorylated H2AX (γH2AX) and total p53.
Methodology:
-
Cell Treatment & Lysis: Treat cells as in Protocol 1 for various time points (e.g., 0, 1, 4, 8, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and separate by electrophoresis.[13]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against γH2AX (e.g., mouse monoclonal, 1:800) and p53 (1:1000). Also probe a separate membrane or strip the first for a loading control (e.g., β-actin or GAPDH).[19][20]
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000) for 1 hour at room temperature.[19]
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system. Increased band intensity for γH2AX and p53 in DFEMS-treated samples confirms DDR activation.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells after DFEMS treatment using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells as described previously for a longer duration (e.g., 24-48 hours) to allow for the induction of apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]
-
Washing: Wash the cell pellet once with cold 1x PBS.
-
Resuspension: Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[15][21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary and Future Directions
The evidence strongly suggests that this compound functions as a monofunctional DNA alkylating agent. Its chemical structure, featuring a good leaving group, predisposes it to react with nucleophilic sites on DNA bases. This covalent modification is hypothesized to trigger the DNA Damage Response, leading to cell cycle arrest and, ultimately, apoptotic cell death. The experimental framework provided in this guide offers a clear and robust pathway to systematically validate this mechanism of action.
Future research should focus on identifying the specific DNA adducts formed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and exploring the role of specific DNA repair pathways (such as Base Excision Repair) in mitigating the effects of DFEMS. Understanding these nuances will be critical for any potential therapeutic development or toxicological risk assessment.
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Zong, W. X., Ditsworth, D., Bauer, D. E., Wang, Z. Q., & Thompson, C. B. (2004). Alkylating DNA damage stimulates a regulated form of necrotic cell death. Genes & Development, 18(11), 1272-1282. [Link]
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Kosar, M., & S, A. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. bioRxiv. [Link]
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kokoakash. (2012). No WB bands for H2AX at all...!. Protocol Online. Retrieved January 28, 2026, from [Link]
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Wu, J., & Wang, Y. (2018). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. Chemical Communications, 54(48), 6142-6153. [Link]
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Eder, E., & Schild, L. (2017). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 276, 51-60. [Link]
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Forchhammer, L., Johansson, C., Loft, S., Möller, L., Godschalk, R. W., van Schooten, F. J., ... & Møller, P. (2010). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 697(1-2), 1-10. [Link]
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Colvin, M. (2016). Alkylating Agents. Oncohema Key. Retrieved January 28, 2026, from [Link]
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Washington University School of Medicine in St. Louis. (2017). How cells detect, mend DNA damage may improve chemotherapy. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Kaina, B., & Christmann, M. (2019). Biological Basis for Threshold Responses to Methylating Agents. Chemical Research in Toxicology, 32(10), 1895-1908. [Link]
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JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. Retrieved January 28, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for 2,2-Difluoroethyl Methanesulfonate: A Strategic Alkylating Agent in Modern Drug Discovery
Introduction: The Strategic Advantage of the Difluoroethyl Moiety
In the landscape of medicinal chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Among the array of fluorinated alkylating agents, 2,2-difluoroethyl methanesulfonate (2,2-DFEMS) has emerged as a reagent of significant interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,2-DFEMS as a potent and selective alkylating agent.
The geminal difluoro group in the 2-position of the ethyl chain provides a compelling balance of electronic and steric properties. It acts as a bioisostere for a hydroxyl or thiol group, capable of engaging in hydrogen bonding interactions, while simultaneously increasing the lipophilicity of the molecule. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the molecule and the pKa of neighboring functional groups. These attributes make the 2,2-difluoroethyl group a valuable addition to the medicinal chemist's toolkit for lead optimization and the development of novel therapeutics.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of 2,2-DFEMS is paramount for its effective use. Below is a summary of its key characteristics, with some data inferred from its close and more extensively characterized analog, 2,2-difluoroethyl trifluoromethanesulfonate.
| Property | Value | Source |
| Chemical Formula | C3H6F2O3S | [1] |
| Molecular Weight | 160.14 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | Not explicitly available for mesylate; 118-120 °C for triflate analog | [2] |
| CAS Number | 163035-65-2 | [1] |
Synthesis of this compound
The synthesis of this compound is a straightforward procedure, typically achieved through the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The choice of base and solvent is critical to ensure high yields and minimize side reactions.
Reaction Scheme:
Rationale for Reagent Selection:
-
2,2-Difluoroethanol: The starting material providing the desired difluoroethyl moiety.
-
Methanesulfonyl Chloride (MsCl): A common and efficient reagent for the introduction of the mesylate leaving group.
-
Base (e.g., Triethylamine, Pyridine): A proton scavenger to neutralize the HCl generated during the reaction, driving the reaction to completion. A non-nucleophilic base is chosen to avoid competing reactions with the methanesulfonyl chloride.
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert solvent that dissolves the reactants and does not participate in the reaction.
General Protocol for Alkylation using this compound
This protocol provides a general procedure for the alkylation of a nucleophile (e.g., a phenol or an amine) with this compound. The reaction conditions may need to be optimized for specific substrates.
Experimental Workflow
Caption: General workflow for alkylation using 2,2-DFEMS.
Step-by-Step Methodology
-
Reaction Setup: To a solution of the nucleophile (1.0 equivalent) and a suitable base (e.g., potassium carbonate, cesium carbonate, 2.0 equivalents) in an anhydrous solvent (e.g., DMF, acetonitrile), add this compound (1.1-1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is then heated to a temperature between 60-80 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification and Characterization: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Reactivity and Comparison with Other Alkylating Agents
The reactivity of this compound is governed by the excellent leaving group ability of the mesylate anion and the electronic effects of the geminal difluoro group. The electron-withdrawing fluorine atoms slightly decrease the nucleophilicity of the oxygen atom in the mesylate group, making it a slightly less reactive leaving group compared to the triflate analog. However, it is still a highly effective alkylating agent for a wide range of nucleophiles.
| Alkylating Agent | Leaving Group | Relative Reactivity | Key Features |
| This compound | Mesylate | High | Good balance of reactivity and stability. |
| 2,2-Difluoroethyl Trifluoromethanesulfonate | Triflate | Very High | More reactive than the mesylate, often requiring lower reaction temperatures.[2][3][4][5][6] |
| Ethyl Methanesulfonate | Mesylate | Moderate | Lacks the beneficial properties of the difluoroethyl moiety. |
| 2,2-Difluoroethyl Iodide | Iodide | Moderate-High | Good alkylating agent, but can be less stable and more expensive. |
Applications in Drug Development
The 2,2-difluoroethyl moiety has been successfully incorporated into a variety of drug candidates, demonstrating its utility in enhancing pharmacological properties. While specific examples for the methanesulfonate are less documented in readily available literature, the applications of the closely related 2,2-difluoroethyl trifluoromethanesulfonate provide strong evidence for the potential of 2,2-DFEMS.
-
Inhibitors of Bacterial Efflux Pumps: The 2,2-difluoroethyl group has been used in the synthesis of inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[2][3] By blocking these pumps, the bacteria become more susceptible to antibiotics.
-
Kinesin Spindle Protein (KSP) Inhibitors: These inhibitors are being investigated as treatments for taxane-refractory cancers.[2] The incorporation of the 2,2-difluoroethyl group can contribute to improved potency and pharmacokinetic profiles.
-
Factor Xa Inhibitors: Novel aminopyrrolidine factor Xa inhibitors have been designed using 2,2-difluoroethyl trifluoromethanesulfonate, highlighting its role in developing new anticoagulant therapies.[4]
Caption: Role of 2,2-DFEMS in lead optimization.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. Alkylating agents as a class are known to be toxic and potentially carcinogenic.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[12]
Based on the GHS classification for the analogous 2,2-difluoroethyl trifluoromethanesulfonate, this compound should be treated as causing severe skin burns and eye damage.[6]
Conclusion
This compound is a valuable and versatile alkylating agent for the introduction of the 2,2-difluoroethyl moiety into organic molecules. Its favorable combination of reactivity, stability, and the beneficial properties it imparts to target molecules makes it an important tool in modern drug discovery and development. By following the protocols and safety guidelines outlined in this application note, researchers can effectively and safely utilize this reagent to advance their scientific endeavors.
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Application Notes and Protocols for the Difluoroethylation of N-Heterocycles with 2,2-Difluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Difluoroethyl Moiety in N-Heterocycles
Nitrogen-containing heterocycles (N-heterocycles) are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[1][2] Their prevalence stems from their ability to engage in key biological interactions, such as hydrogen bonding and pi-stacking, and their capacity to modulate the physicochemical properties of a molecule, including solubility and metabolic stability.[3] In the continuous quest for novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, the strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern drug design.
The 2,2-difluoroethyl group (-CH₂CF₂H) is a particularly valuable bioisostere for ethyl or hydroxyl groups. Its introduction can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins by altering the local electronic environment and participating in favorable intermolecular interactions. The N-difluoroethylation of heterocycles is therefore a critical transformation in the medicinal chemist's toolbox.
This guide provides a detailed overview and experimental protocols for the N-difluoroethylation of a range of N-heterocycles using 2,2-difluoroethyl methanesulfonate (also known as 2,2-difluoroethyl mesylate), a potent and versatile electrophilic source of the 2,2-difluoroethyl group.
Reaction Mechanism and Rationale
The N-difluoroethylation of heterocycles with this compound proceeds via a classical nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation of the N-Heterocycle: In the presence of a suitable base, the N-H proton of the heterocycle is abstracted to generate a nucleophilic nitrogen anion. The choice of base is critical and depends on the acidity of the N-H proton of the specific heterocycle.
-
Nucleophilic Attack: The resulting nitrogen anion acts as a nucleophile, attacking the electrophilic methylene carbon of this compound.
-
Displacement of the Mesylate Leaving Group: The methanesulfonate (mesylate) anion is an excellent leaving group, facilitating the irreversible formation of the new C-N bond.
Caption: General SN2 mechanism for the N-difluoroethylation of heterocycles.
The high reactivity of this compound is attributed to the excellent leaving group ability of the mesylate anion, which is stabilized by resonance. This allows the reaction to proceed under relatively mild conditions with a broad range of N-heterocyclic nucleophiles.
Experimental Protocols
General Protocol for the N-Difluoroethylation of N-Heterocyles
This protocol provides a general starting point for the N-difluoroethylation of a variety of N-heterocycles. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
N-Heterocycle (e.g., imidazole, pyrazole, indole, triazole)
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the N-heterocycle (1.0 equiv.) and the chosen anhydrous solvent (to make a 0.1-0.5 M solution).
-
Addition of Base: Add the base (1.1-1.5 equiv.). For bases like NaH, exercise caution as hydrogen gas is evolved. Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Addition of Electrophile: Add this compound (1.1-1.3 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(2,2-difluoroethyl)heterocycle.
Caption: General experimental workflow for N-difluoroethylation.
Substrate Scope and Optimization
The success of the N-difluoroethylation reaction is dependent on the nucleophilicity of the N-heterocycle. The following table provides a general guide for reaction conditions with different classes of heterocycles.
| N-Heterocycle Class | Typical pKa of N-H | Recommended Base | Recommended Solvent | Typical Temperature (°C) | Expected Reactivity |
| Imidazoles | ~14.5 | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25-60 | High |
| Pyrazoles | ~14.2 | K₂CO₃, NaH | DMF, THF | 25-80 | Moderate to High |
| Indoles | ~17 | NaH, KHMDS | DMF, THF | 0-25 | Moderate |
| Triazoles (1,2,4-) | ~10 | K₂CO₃ | DMF, MeCN | 25-60 | High |
| Benzimidazoles | ~13.2 | K₂CO₃, Cs₂CO₃ | DMF | 50-80 | Moderate |
Rationale for Experimental Choices:
-
Base Selection: The choice of base should be guided by the pKa of the N-H proton of the heterocycle. For more acidic heterocycles like imidazoles and triazoles, weaker inorganic bases such as potassium carbonate are often sufficient. For less acidic heterocycles like indoles, a stronger base such as sodium hydride is typically required to achieve complete deprotonation and ensure a reasonable reaction rate.
-
Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the nitrogen anion. THF is also a suitable solvent, particularly when stronger bases like NaH are used.
-
Temperature: The reaction temperature is a critical parameter that may require optimization. For highly nucleophilic heterocycles, the reaction may proceed efficiently at room temperature. For less reactive substrates, heating may be necessary to drive the reaction to completion. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation. 2. Insufficient reactivity of the heterocycle. 3. Decomposed reagent. | 1. Use a stronger base or increase the reaction temperature. 2. Increase the reaction time and/or temperature. 3. Use freshly purchased or properly stored this compound. |
| Formation of Side Products | 1. Dialkylation (for heterocycles with multiple nitrogen atoms). 2. Reaction with other nucleophilic sites on the heterocycle. | 1. Use a slight excess of the N-heterocycle relative to the alkylating agent. 2. Employ protecting groups for other sensitive functionalities if necessary. |
| Difficulty in Purification | Co-elution of the product with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Safety Considerations
This compound is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Alkylating agents are potentially mutagenic and should be handled with care.
Conclusion
The N-difluoroethylation of heterocycles using this compound is a robust and versatile method for the introduction of the valuable 2,2-difluoroethyl moiety into a wide range of N-heterocyclic scaffolds. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and reaction conditions, researchers can efficiently synthesize novel difluoroethylated compounds for applications in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.
References
-
U.S. Food and Drug Administration. (2023). FDA Approved Drugs. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in organic chemistry. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5832–5880. [Link]
- Li, P., & Ritzen, A. (2013). N-Alkylation of Heterocycles.
-
Zheng, Y., & Tice, C. M. (2016). N-Alkylation of Indoles. Organic Reactions, 90, 1-528. [Link]
Sources
Application Note & Protocol: Synthesis of N-(2,2-Difluoroethyl)isoquinoline-1,3-diones using 2,2-Difluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Isoquinoline-1,3-diones in Medicinal Chemistry
The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine atoms or fluorinated alkyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the difluoroethyl group (–CH₂CHF₂) is a valuable bioisostere for hydroxyl and thiol groups, capable of modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This application note provides a detailed guide to the synthesis of N-(2,2-difluoroethyl)isoquinoline-1,3-diones, utilizing 2,2-difluoroethyl methanesulfonate as a key reagent for the introduction of the difluoroethyl moiety. This protocol offers a robust and efficient method for accessing this important class of compounds for applications in drug discovery and development.
Reaction Mechanism: N-Alkylation with this compound
The synthesis of N-(2,2-difluoroethyl)isoquinoline-1,3-diones proceeds via a nucleophilic substitution reaction. The nitrogen atom of the isoquinoline-1,3-dione, being part of an imide, is acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of this compound, displacing the methanesulfonate leaving group to form the desired N-alkylated product.
The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases for such N-alkylations include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the dissolution of the reagents and promote the SN2 reaction.
Caption: Proposed reaction mechanism for the N-difluoroethylation of isoquinoline-1,3-dione.
Experimental Protocol: General Procedure for the Synthesis of N-(2,2-Difluoroethyl)isoquinoline-1,3-diones
This protocol provides a general method for the synthesis of N-(2,2-difluoroethyl)isoquinoline-1,3-diones. The specific quantities and reaction times may need to be optimized for different substituted isoquinoline-1,3-dione starting materials.
Materials:
-
Substituted Isoquinoline-1,3-dione (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted isoquinoline-1,3-dione (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the isoquinoline-1,3-dione.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.2 - 1.5 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,2-difluoroethyl)isoquinoline-1,3-dione.
Data Summary: Representative Reaction Parameters
The following table summarizes representative reaction parameters for the synthesis of N-(2,2-difluoroethyl)isoquinoline-1,3-diones. Yields are dependent on the specific substrate and optimization of reaction conditions.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isoquinoline-1,3-dione | K₂CO₃ | DMF | 70 | 8 | 75-85 |
| 6-Methoxyisoquinoline-1,3-dione | Cs₂CO₃ | MeCN | 65 | 10 | 80-90 |
| 7-Chloroisoquinoline-1,3-dione | NaH | DMF | 60 | 6 | 70-80 |
Workflow Diagram: From Synthesis to Characterization
Caption: A typical experimental workflow for the synthesis and characterization of N-(2,2-difluoroethyl)isoquinoline-1,3-diones.
Applications in Drug Development
N-(2,2-Difluoroethyl)isoquinoline-1,3-diones are valuable building blocks for the synthesis of novel drug candidates. The introduction of the difluoroethyl group can lead to improved metabolic stability by blocking potential sites of oxidation. Furthermore, the electronic properties of the difluoroethyl moiety can influence the binding interactions of the molecule with its biological target. These compounds can be further elaborated to explore their potential as, for example, enzyme inhibitors or receptor modulators in various therapeutic areas. The isoquinoline core itself has been found in numerous medicinally active compounds, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[2]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(2,2-difluoroethyl)isoquinoline-1,3-diones using this compound. This approach allows for the introduction of a key fluorinated motif into a medicinally relevant scaffold, opening avenues for the development of novel therapeutics with potentially enhanced pharmacological properties. The straightforward procedure and the availability of the starting materials make this a valuable method for researchers in medicinal chemistry and drug discovery.
References
-
An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Wiley Online Library. [Link]
-
2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. National Center for Biotechnology Information. [Link]
-
Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Friedel–Crafts Reaction of 4-Arylideneisoquinoline-1,3-diones with Indoles. The Royal Society of Chemistry. [Link]
-
Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
-
Synthesis of isoquinoline-1,3-diones. ResearchGate. [Link]
-
Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Isoquinoline Synthesis. Bartleby. [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Center for Biotechnology Information. [Link]
-
Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
-
The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group. [Link]
-
Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen. [Link]
Sources
Application Notes and Protocols for Alkylation Reactions Using 2,2-Difluoroethyl Methanesulfonate
Introduction: The Strategic Role of the 2,2-Difluoroethyl Group in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. The geminal difluoroethyl moiety (-CH₂CF₂H) has emerged as a particularly valuable motif. It acts as a lipophilic hydrogen bond donor, enhancing binding affinity to target proteins, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of neighboring functional groups, influencing drug absorption, distribution, metabolism, and excretion (ADME) profiles.
2,2-Difluoroethyl methanesulfonate (mesylate) is an effective and versatile reagent for introducing this valuable group onto a wide range of nucleophilic scaffolds. As a primary alkyl sulfonate, it is a potent electrophile for Sₙ2 reactions, offering a reliable method for forming C-N, C-O, C-S, and C-C bonds. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for utilizing this compound in synthetic applications, tailored for researchers in drug discovery and development.
Reagent Profile and Synthesis: this compound
This compound is a powerful alkylating agent that transforms a poor leaving group (a hydroxyl) into an excellent one (mesylate). The mesylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles.
Synthesis of the Reagent: The reagent is typically prepared from its corresponding alcohol, 2,2-difluoroethanol, through reaction with methanesulfonyl chloride in the presence of a tertiary amine base. The procedure is analogous to the synthesis of other alkyl mesylates.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the mesylation of analogous fluorinated alcohols.[2]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-difluoroethanol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of alcohol).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq.) dropwise.
-
Mesylation: Add methanesulfonyl chloride (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can often be used crude in the next step. If necessary, purification can be achieved by vacuum distillation.
Safety Note: Methanesulfonyl chloride is corrosive and lachrymatory. This compound is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 1: Alkylation of N-Nucleophiles
N-alkylation is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. This compound is an excellent reagent for the alkylation of a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and nitrogen-containing heterocycles like indoles.
Causality and Mechanistic Considerations
The reaction proceeds via a classical Sₙ2 mechanism. The success of the reaction hinges on the nucleophilicity of the nitrogen atom and the choice of base and solvent.
-
Choice of Base: The base must be strong enough to deprotonate the nitrogen nucleophile to generate the corresponding anion (or a more potent neutral nucleophile) but should ideally not compete in the reaction with the mesylate.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, KHMDS): These are required for weakly acidic N-H bonds, such as those in indoles (pKa ≈ 17) or amides. They irreversibly deprotonate the substrate, driving the reaction forward.[3]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for more acidic or more nucleophilic substrates like anilines and secondary aliphatic amines. Cesium carbonate is often superior due to the "cesium effect," which enhances the nucleophilicity of the resulting anion.
-
Excess Amine: For simple primary or secondary amines, using a 2-3 fold excess of the amine itself can serve as both the nucleophile and the base to neutralize the methanesulfonic acid byproduct. However, this can lead to over-alkylation.[4]
-
-
Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) while poorly solvating the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the Sₙ2 reaction.
-
Reactivity Considerations: The gem-difluoro group is strongly electron-withdrawing. This reduces the electron density on the α-carbon, which can slightly decrease the rate of Sₙ2 reactions compared to non-fluorinated analogs by destabilizing the partial positive charge that develops on the carbon atom in the transition state. However, the reaction remains highly effective due to the excellent leaving group ability of the mesylate.
Generalized Protocol: N-Alkylation of an Indole
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per 1 g of indole).
-
Deprotonation: Cool the suspension to 0 °C and add the indole (1.0 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases and a clear solution of the sodium indolide forms.
-
Alkylation: Cool the solution back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive substrates.
-
Workup: Cautiously pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Indoles, Anilines, Amines | Broad scope of N-nucleophiles. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Chosen based on the pKa of the N-H bond. |
| Solvent | DMF, ACN, DMSO | Polar aprotic solvents accelerate Sₙ2 reactions. |
| Temperature | 0 °C to 80 °C | Initial cooling controls exothermicity; heating may be needed to drive the reaction to completion. |
| Equivalents | ~1.1 eq. of Mesylate | A slight excess ensures full consumption of the often more valuable nucleophile. |
Part 2: Alkylation of O-Nucleophiles
The formation of aryl and alkyl ethers is crucial in drug synthesis. The 2,2-difluoroethyl ether linkage can enhance metabolic stability and modulate electronic properties. Phenols and alcohols are common oxygen nucleophiles for this transformation.
Causality and Mechanistic Considerations
This reaction is a classic example of the Williamson ether synthesis. Phenols are significantly more acidic (pKa ≈ 10) than alcohols (pKa ≈ 16-18), making their deprotonation much easier.
-
Choice of Base:
-
For Phenols: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient to deprotonate phenols to form the highly nucleophilic phenoxide anion.[5]
-
For Alcohols: Stronger bases like sodium hydride (NaH) are required to generate the corresponding alkoxide.
-
-
Choice of Solvent: Polar aprotic solvents (DMF, acetone, ACN) are preferred. Acetone is a common choice for reactions with K₂CO₃ as it is less hygroscopic and has a convenient boiling point for refluxing.
Generalized Protocol: O-Alkylation of a Phenol
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as DMF or acetone (approx. 10 mL per 1 g of phenol).
-
Alkylation: Add this compound (1.2 eq.) to the suspension.
-
Reaction: Heat the mixture to a temperature between 60 °C and reflux (for acetone) and stir for 4-24 hours. Monitor the reaction's progress by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Phenols, Alcohols | Phenols are more acidic and generally more reactive under these conditions. |
| Base | K₂CO₃, Cs₂CO₃ (for phenols); NaH (for alcohols) | A weaker base is sufficient for the more acidic phenols. |
| Solvent | Acetone, DMF, ACN | Polar aprotic solvents are standard for Williamson ether synthesis. |
| Temperature | 60 °C to Reflux | Heating is typically required to achieve a reasonable reaction rate. |
Part 3: Alkylation of S-Nucleophiles
Thioethers (sulfides) are important functional groups in many bioactive molecules. Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and react readily with this compound.
Causality and Mechanistic Considerations
Thiols are more acidic than alcohols, and their conjugate bases, thiolates, are powerful nucleophiles due to the high polarizability of sulfur.
-
Choice of Base: Even mild bases can facilitate the reaction.
-
Organic Bases (e.g., Et₃N, DBU): These are often sufficient to deprotonate the thiol in situ or to act as an acid scavenger.
-
Inorganic Bases (e.g., K₂CO₃): Can also be used effectively, similar to phenol alkylation.
-
-
Reaction Conditions: The high nucleophilicity of the thiolate means that these reactions often proceed rapidly at room temperature or with only gentle heating. A potential side reaction is the over-oxidation of the thiol to form a disulfide, so performing the reaction under an inert atmosphere (N₂ or Ar) is good practice.
Generalized Protocol: S-Alkylation of a Thiol
-
Reaction Setup: Dissolve the thiol (1.0 eq.) in a polar aprotic solvent like DMF or ACN in a flask under a nitrogen atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or potassium carbonate (1.5 eq.).
-
Alkylation: Add this compound (1.1 eq.) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor by TLC.
-
Workup and Purification: Perform an aqueous workup similar to the N- and O-alkylation protocols. The resulting 2,2-difluoroethyl sulfide can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Aliphatic or Aromatic Thiols | Highly nucleophilic species. |
| Base | Et₃N, DBU, K₂CO₃ | A mild base is often sufficient to generate the thiolate or scavenge acid. |
| Solvent | DMF, ACN, THF | Polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 60 °C | Reactions are often facile and may not require significant heating. |
Part 4: Alkylation of C-Nucleophiles (Enolates)
Forming new carbon-carbon bonds is a central goal of organic synthesis. This compound can be used to alkylate soft carbon nucleophiles, most commonly enolates derived from 1,3-dicarbonyl compounds or ketones.
Causality and Mechanistic Considerations
The key to C-alkylation is the generation of a carbanion (enolate) that is nucleophilic enough to react with the electrophile.[6]
-
Substrate Choice: The most common substrates are "active methylene" compounds like diethyl malonate or ethyl acetoacetate. The α-protons of these compounds are relatively acidic (pKa ≈ 11-13) because the resulting enolate is stabilized by two carbonyl groups. Simple ketones (pKa ≈ 19-21) require a much stronger base.[7]
-
Choice of Base:
-
For Active Methylene Compounds: A base like sodium ethoxide (NaOEt) in ethanol is traditionally used. The base should match the ester group to avoid transesterification.[8]
-
For Ketones/Esters: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is required to achieve complete and regioselective deprotonation without competing nucleophilic attack on the carbonyl group. These reactions are typically run at low temperatures (-78 °C).
-
-
Limitations: Sₙ2 reactions with enolates are sensitive to steric hindrance. This compound is a primary mesylate and is well-suited for this reaction. Tertiary halides would lead to elimination.[3]
Generalized Protocol: C-Alkylation of Diethyl Malonate
-
Alkoxide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq.) to anhydrous ethanol (approx. 20 mL per 1 g of Na) at 0 °C. Allow all the sodium to react.
-
Enolate Formation: Add diethyl malonate (1.0 eq.) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add this compound (1.0 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-18 hours, monitoring by GC-MS or TLC.
-
Workup: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Purification: Separate the organic layer, wash with brine, dry over MgSO₄, concentrate, and purify the resulting 2-(2,2-difluoroethyl)malonic ester by vacuum distillation or column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Diethyl Malonate, Ethyl Acetoacetate | Active methylene compounds with acidic α-protons. |
| Base | NaOEt in EtOH (for malonates); LDA in THF (for ketones) | Base must be strong enough to deprotonate the α-carbon. |
| Solvent | EtOH (for NaOEt); THF (for LDA) | Solvent must be compatible with the base. |
| Temperature | -78 °C to Reflux | Low temperature for kinetic ketone enolates; reflux for malonic ester synthesis. |
References
- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
- Google Patents. (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol.
- Google Patents. (n.d.). WO2013010985A1 - Process for preparing 2,2-difluoroethanol.
-
PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. Retrieved January 28, 2026, from [Link]
- O'Duill, M., et al. (2018). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
-
Organic Syntheses. (n.d.). Diphenyl sulfide. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved January 28, 2026, from [Link]
-
ChemMole. (n.d.). 2,2-Disubstituted Indoxyls via Oxidative Dearomatization: Generalization to 2-Alkylindoles and Application to Alkaloid Synthesis. Retrieved January 28, 2026, from [Link]
-
ChemHelp ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]
- Fujita, T., et al. (2013). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 9, 2153-2159.
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Phenylsulfur trifluoride. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). K2S2O8 promoted dehydrative cross-coupling between α,α-diaryl allylic alcohols and thiophenols/thiols. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.
-
AIDIC. (n.d.). Mixture of MEA/2-MAE for Effective CO2 Capture from Flue Gas Stream. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). The Alkylation of Malonic Ester. Retrieved January 28, 2026, from [Link]
-
Frontiers. (2022, February 23). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved January 28, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved January 28, 2026, from [Link]
-
Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Retrieved January 28, 2026, from [Link]
-
Sciencemadness.org. (n.d.). Synthesis of diethyl diethylmalonate. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Trapping Hydrogen Sulfide (H2S) with Diselenides: The Application in the Design of Fluorescent Probes. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved January 28, 2026, from [Link]
-
ChemRxiv. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved January 28, 2026, from [Link]
-
OSHA. (n.d.). Diphenyl and Phenyl ether. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved January 28, 2026, from [Link]
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Technical Application Note: Optimizing N- and O-Alkylation with 2,2-Difluoroethyl Methanesulfonate
Introduction & Mechanistic Rationale
The 2,2-difluoroethyl group (
2,2-Difluoroethyl methanesulfonate (DFEMS) is the preferred reagent for introducing this group.[1] Unlike the triflate (too reactive/unstable) or the iodide (expensive/atom-inefficient), the mesylate offers a balance of reactivity and bench stability. However, its deployment is frequently plagued by a competing elimination reaction.[1]
The Mechanistic Conflict: vs. E2
Success with DFEMS relies entirely on managing the competition between nucleophilic substitution (
-
The
Pathway (Desired): The nucleophile attacks the -carbon, displacing the mesylate. The electron-withdrawing fluorine atoms actually enhance the electrophilicity of the -carbon, potentially accelerating this step compared to non-fluorinated analogs. -
The E2 Pathway (Undesired): The fluorine atoms render the
-protons ( ) significantly more acidic ( ) than typical alkyl protons. Strong or bulky bases readily deprotonate this position, causing the elimination of methanesulfonic acid to form the volatile gas 1,1-difluoroethylene .
Mechanistic Pathway Diagram
Figure 1: The kinetic competition between substitution and elimination. The acidity of the
Base Selection Matrix
The choice of base is the single most critical variable. Standard alkylation logic (using NaH or KOtBu) often fails here due to immediate elimination.[1]
| Nucleophile Class | pKa (Approx) | Recommended Base | Solvent System | Rationale |
| Phenols | 10 | Acetone or MeCN | Phenols are acidic enough to be deprotonated by carbonate. | |
| Pyrazoles / Indoles | 14-17 | DMF or NMP | The "Cesium Effect" increases solubility and nucleophilicity ("naked anion") without the harsh basicity of hydrides. | |
| Amides / Lactams | 15-17 | DMF | LiHMDS is risky; use only at -78°C. | |
| Primary Amines | 30+ | DIPEA or | MeCN | Amines are nucleophilic enough without deprotonation.[1] Base serves only to scavenge acid.[1] |
The "Cesium Effect"
For heterocyclic N-alkylation (e.g., pyrazoles, indazoles), Cesium Carbonate (
Detailed Experimental Protocols
Protocol A: N-Alkylation of Heterocycles (e.g., Pyrazole/Indazole)
Target Audience: Medicinal Chemists requiring high yield on <5g scale.[1]
Reagents:
-
DFEMS (1.2 - 1.5 eq)
- (2.0 eq)[1]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Add the heterocyclic substrate and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/formation of the cesiate salt. -
Reagent Addition: Add DFEMS dropwise via syringe.
-
Reaction: Heat the mixture to 60°C .
-
Critical Control: Do not exceed 80°C. Higher temperatures exponentially favor the E2 elimination pathway.
-
-
Monitoring: Monitor by LCMS at 2h and 4h. If conversion stalls, add 0.2 eq of fresh DFEMS.[1]
-
Quench (Safety): Once complete, cool to RT. Add 2.0 eq of 10% aqueous ammonium hydroxide or Morpholine and stir for 30 minutes.
-
Why? This destroys excess mesylate by converting it to the water-soluble amine, preventing genotoxic carryover into the workup.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over
and concentrate.
Protocol B: O-Alkylation of Phenols
Target Audience: Process Chemists looking for cost-effective scale-up.
Reagents:
-
Phenol derivative (1.0 eq)[1]
-
DFEMS (1.2 eq)[1]
- (1.5 eq, micronized preferred)[1]
-
Solvent: Acetonitrile (MeCN) (Concentration: 0.5 M)
Step-by-Step:
-
Mixing: Combine phenol,
, and MeCN in a reaction vessel. -
Reagent Addition: Add DFEMS (1.2 eq) at RT.
-
Reflux: Heat to gentle reflux (
).-
Note: MeCN reflux is generally safe for phenols as the phenoxide anion is less basic than nitrogen anions, making E2 less competitive.[1]
-
-
Workup: Filter off the solid salts (
/ ).[1] Concentrate the filtrate. -
Purification: Recrystallization is often possible; otherwise, silica gel chromatography.[1]
Troubleshooting & Optimization Logic
If yields are low, analyze the crude NMR/LCMS for the specific failure mode:
Figure 2: Decision tree for troubleshooting reaction failures.
Safety & Handling (Genotoxicity Warning)
This compound is a potent alkylating agent. [1]
-
Hazard: Like all alkyl mesylates, it acts as a direct-acting mutagen (Potential Genotoxic Impurity - PGI).[1] It can alkylate DNA guanine residues.[1][5]
-
Containment: Handle only in a functioning fume hood. Double glove (Nitrile).[1]
-
Destruction: Never dispose of active reaction mixtures directly into waste.[1] Quench all reaction vessels and syringes with 10% NaOH or Aqueous Ammonia to hydrolyze/aminolyze the mesylate before disposal.
References
-
Galli, C. (1992).[1][6] "Cesium ion effect in organic synthesis". Organic Preparations and Procedures International, 24(3), 287-307.[1] Link[1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Eyer, M., et al. (2016).[1] "Synthesis of N-difluoroethyl pyrazoles". Organic Process Research & Development. (General methodology reference for fluoroalkylation).
-
Teo, Y. C., et al. (2020).[1][7] "Exploring and Quantifying the Caesium Effect". Compunetics. Link
-
TCI Chemicals. (2025).[1] "Safety Data Sheet: 2,2-Difluoroethyl Trifluoromethanesulfonate" (Analogous handling for Mesylate). Link
Sources
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- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Application Note: N-difluoroethylation with 2,2-Difluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Difluoroethyl Group in Modern Drug Discovery
The introduction of fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile.[1][2] Among these, the difluoroethyl group (-CH₂CHF₂) has emerged as a particularly valuable motif. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, enhancing binding affinity and specificity for target proteins.[1][3] Furthermore, the difluoroethyl group often acts as a metabolically stable bioisostere for hydroxyl, thiol, or amine functionalities, improving the pharmacokinetic properties of drug candidates.[1]
2,2-Difluoroethyl methanesulfonate has been identified as an effective reagent for introducing this valuable group onto nitrogen nucleophiles.[4] This application note provides a comprehensive guide to N-difluoroethylation using this compound, covering the underlying mechanism, a detailed experimental protocol, and practical insights for its successful application in a research and drug development setting.
Reagent Overview and Reaction Mechanism
2.1. This compound: Properties and Reactivity
-
Molecular Formula: C₃H₆F₂O₃S[5]
-
Molecular Weight: 160.14 g/mol [5]
-
Appearance: Colorless to light yellow clear liquid[6]
-
Key Feature: The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.[7]
2.2. Mechanism of N-difluoroethylation
The N-difluoroethylation of amines with this compound proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8]
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the 2,2-difluoroethyl group. This concerted step leads to the formation of a new carbon-nitrogen bond and the simultaneous departure of the methanesulfonate leaving group.[8]
-
Step 2: Deprotonation. The resulting ammonium salt is then deprotonated by a base present in the reaction mixture to yield the final N-difluoroethylated amine product.[8] An excess of the starting amine or an added non-nucleophilic base can serve this purpose.
Figure 1: Sₙ2 Mechanism of N-difluoroethylation.
Experimental Protocol: A Step-by-Step Guide
This section outlines a general procedure for the N-difluoroethylation of a primary or secondary amine. Reaction conditions may require optimization based on the specific substrate.
3.1. Materials and Reagents
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)[6]
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
3.2. Reaction Setup and Procedure
Figure 2: Experimental Workflow for N-difluoroethylation.
-
Preparation: To a dry reaction flask under an inert atmosphere, add the amine substrate (1.0 eq.), the chosen base (1.5-2.0 eq.), and the anhydrous solvent.
-
Addition of Reagent: Cool the mixture to 0 °C (if necessary) and add this compound (1.1-1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for less reactive amines.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
3.3. Typical Reaction Conditions
| Amine Substrate | Base | Solvent | Temperature | Typical Yield |
| Primary Aliphatic | K₂CO₃ | Acetonitrile | Room Temp | Good to Excellent |
| Secondary Aliphatic | K₂CO₃ | Acetonitrile | 40-60 °C | Good |
| Aniline | Cs₂CO₃ | DMF | 60-80 °C | Moderate to Good |
| N-heterocycles | DIPEA | Acetonitrile | Room Temp | Good to Excellent |
Substrate Scope and Limitations
4.1. Suitable Substrates
This method is generally applicable to a wide range of primary and secondary amines, including:
-
Aliphatic amines
-
Benzylamines
-
Anilines (may require more forcing conditions)
-
N-heterocycles (e.g., piperidine, morpholine)
4.2. Potential Limitations
-
Steric Hindrance: Highly hindered amines may react slowly or require elevated temperatures, which can lead to side reactions.
-
Over-alkylation: Primary amines can potentially undergo double alkylation to form the tertiary amine. Using a slight excess of the amine can help to minimize this.
-
Competing Nucleophiles: The presence of other nucleophilic functional groups (e.g., thiols) in the substrate may lead to competing reactions.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive amine | Increase reaction temperature; switch to a more polar solvent (e.g., DMF); use a stronger base (e.g., Cs₂CO₃). |
| Inactive reagent | Ensure the this compound is of high purity and has not hydrolyzed. | |
| Formation of Side Products | Over-alkylation of primary amine | Use a larger excess of the starting amine. |
| Elimination reaction | Use milder reaction conditions (lower temperature, weaker base). | |
| Difficult Purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography; consider derivatization of the starting material for easier separation. |
Safety and Handling
This compound, like other alkylating agents, should be handled with care.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle the reagent in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[10]
-
Toxicity: Alkyl methanesulfonates are potentially mutagenic and carcinogenic.[11] Avoid skin contact and ingestion.[5][6] In case of exposure, seek immediate medical attention.[9]
Conclusion
N-difluoroethylation using this compound is a robust and versatile method for the incorporation of the valuable difluoroethyl moiety into a wide range of amine-containing molecules. By understanding the reaction mechanism and following the outlined protocols, researchers can effectively utilize this reagent to synthesize novel compounds with potentially enhanced pharmacological properties, thereby accelerating the drug discovery and development process.
References
-
ResearchGate. A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies.... Retrieved from [Link]
-
Oakwood Chemical. 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
PubChem. This compound | C3H6F2O3S | CID 56776492. Retrieved from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ResearchGate. (2025, September 12). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Alkylation with Functionalised Alkanes. Retrieved from [Link]
-
University of Calgary. Ch22: Alkylation of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Google Patents. US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'.
-
ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | Organic Letters. Retrieved from [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. Retrieved from [Link]
-
Amazon S3. (2015, June 30). LY2835219 (methanesulfonate) SAFETY DATA SHEET Section 2. Hazards Identification. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2016, December 31). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
PubMed. A review of the genetic effects of ethyl methanesulfonate. Retrieved from [Link]
-
YouTube. (2022, April 5). Alkylation of Amines. Retrieved from [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Retrieved from [Link]
Sources
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Application Notes and Protocols for C-Difluoroethylation Strategies with 2,2-Difluoroethyl Methanesulfonate
Introduction: The Strategic Importance of the Difluoroethyl Moiety in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it an invaluable tool for molecular design. Among the various fluorinated motifs, the difluoroethyl group (-CH₂CF₂H) has garnered significant attention. It can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, making it a valuable substituent for modulating the properties of bioactive molecules.[1]
2,2-Difluoroethyl methanesulfonate (MsOCH₂CF₂H) has emerged as a practical and efficient reagent for introducing the difluoroethyl group. Its good reactivity, stability, and ease of handling make it an attractive alternative to other difluoroethylating agents. This document provides a comprehensive guide to the application of this compound in C-C bond formation, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Core Concepts: Mechanistic Considerations for C-Difluoroethylation
The C-difluoroethylation of carbon nucleophiles using this compound can be broadly categorized into two primary mechanistic pathways: direct nucleophilic substitution (SN2) and transition-metal-catalyzed cross-coupling.
Direct Nucleophilic Substitution (SN2 Pathway)
In this pathway, a carbon nucleophile directly attacks the electrophilic carbon of the difluoroethyl group, displacing the methanesulfonate leaving group. This reaction is highly dependent on the nucleophilicity of the carbon-centered reactant. Stabilized carbanions, such as enolates derived from β-ketoesters, malonates, and related active methylene compounds, are particularly well-suited for this transformation.[2][3] The choice of base and solvent is critical to ensure efficient enolate formation while minimizing side reactions.
Caption: SN2 mechanism for C-difluoroethylation.
Transition-Metal-Catalyzed Cross-Coupling
For less nucleophilic carbon sources, such as organoboron compounds, transition-metal catalysis is the preferred method. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, provide a powerful means to form C-C bonds between sp²- or sp³-hybridized carbon atoms and the difluoroethyl group.[4][5][6] In this catalytic cycle, the palladium center undergoes oxidative addition into the C-O bond of the methanesulfonate, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for palladium-catalyzed C-difluoroethylation.
Experimental Protocols and Application Notes
Protocol 1: C-Difluoroethylation of β-Ketoesters via SN2 Alkylation
This protocol describes a representative procedure for the C-alkylation of a β-ketoester using this compound. The use of a phase-transfer catalyst allows for mild reaction conditions with a solid base.[7]
Materials:
-
Ethyl benzoylacetate (or other desired β-ketoester)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).
-
Add anhydrous toluene to the flask to create a stirrable suspension.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-difluoroethylated β-ketoester.
Self-Validating System & Causality:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent hydrolysis of the methanesulfonate and to ensure the efficiency of the base.
-
Phase-Transfer Catalyst: TBAB facilitates the transfer of the carbonate base into the organic phase, allowing for deprotonation of the β-ketoester under milder conditions than would be required with a homogeneous base.
-
Excess Base: A stoichiometric excess of potassium carbonate ensures complete deprotonation of the β-ketoester, driving the reaction to completion.
-
Workup: The aqueous workup is designed to remove the inorganic salts and the phase-transfer catalyst. The bicarbonate wash neutralizes any remaining acidic species.
Data Presentation: Representative Yields for Alkylation of Active Methylene Compounds
| Entry | Substrate | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) |
| 1 | Diethyl malonate | Ethyl iodide | NaOEt | EtOH | >90 |
| 2 | Ethyl acetoacetate | Benzyl bromide | K₂CO₃/TBAB | Toluene | 85-95 |
| 3 | Ethyl benzoylacetate | This compound | K₂CO₃/TBAB | Toluene | 70-85 |
*Representative yields based on analogous reactions with alkyl mesylates and the expected reactivity of this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Arylboronic Acids
This protocol provides a general method for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound. The choice of ligand and base is critical for achieving high yields.[5][6]
Materials:
-
Arylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard Schlenk line equipment and inert atmosphere techniques
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the arylboronic acid (1.5 equiv), potassium phosphate tribasic (3.0 equiv), palladium(II) acetate (0.05 equiv), and SPhos (0.10 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System & Causality:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is essential to prevent catalyst deactivation.
-
Ligand Selection: SPhos is an electron-rich and bulky biaryl phosphine ligand that promotes the oxidative addition of the alkyl methanesulfonate and facilitates the reductive elimination step.
-
Base: Potassium phosphate is a strong enough base to facilitate the transmetalation step of the Suzuki-Miyaura coupling without causing significant decomposition of the starting materials or products.
-
Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling with Alkyl Electrophiles
| Entry | Arylboronic Acid | Electrophile | Catalyst/Ligand | Base | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | n-Butyl bromide | Pd(OAc)₂/SPhos | K₃PO₄ | 80-90 |
| 2 | 3-Tolylboronic acid | Isopropyl tosylate | Pd(dba)₂/XPhos | K₃PO₄ | 75-85 |
| 3 | 4-Fluorophenylboronic acid | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | 65-80 |
*Representative yields based on analogous reactions with other alkyl sulfonates and the principles of Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound is a versatile and effective reagent for the introduction of the valuable difluoroethyl moiety onto carbon frameworks. The choice between a direct SN2 approach with stabilized carbanions and a transition-metal-catalyzed cross-coupling for a broader range of carbon nucleophiles provides chemists with a flexible toolkit for molecular synthesis. The protocols outlined in this document serve as a starting point for the exploration of C-difluoroethylation reactions in various contexts, from the synthesis of complex natural products to the development of novel pharmaceutical candidates. Future research in this area will likely focus on expanding the substrate scope, developing more efficient and sustainable catalytic systems, and exploring enantioselective C-difluoroethylation methodologies.
References
-
Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. ScienceMadness.org. Available at: [Link]
-
Synthesis of α-Alkylated β-Ketoesters by Alkoxycarbonylation/Michael Addition Domino Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry. Available at: [Link]
- Process for preparing 2,2-difluoroethanol. Google Patents.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]
-
Nickel-Catalyzed Stereoselective Aryl-Difluoroalkylation of Alkynes. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal. Available at: [Link]
-
Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]
-
Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters. Available at: [Link]
- Process for preparing 2,2-difluoroethanol. Google Patents.
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. Available at: [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Angewandte Chemie. Available at: [Link]
-
Visible Light-Induced Aromatic Difluoroalkylation. ResearchGate. Available at: [Link]
-
erythro-2,3-BUTANEDIOL MONOMESYLATE. Organic Syntheses. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PNAS. Available at: [Link]
-
Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. ResearchGate. Available at: [Link]
Sources
The Strategic Incorporation of the 2,2-Difluoroethyl Moiety in Medicinal Chemistry: A Guide to Application and Protocol using 2,2-Difluoroethyl Methanesulfonate
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the 2,2-difluoroethyl group (–CH₂CF₂H) offers a unique combination of physicochemical properties that medicinal chemists can leverage to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides an in-depth exploration of the utility of 2,2-difluoroethyl methanesulfonate as a key reagent for introducing this valuable moiety. We will delve into the causality behind its application, provide detailed, field-proven protocols for its use, and discuss its role in the development of next-generation therapeutics.
The 2,2-Difluoroethyl Group: A Privileged Motif in Drug Design
The introduction of fluorine into drug candidates can profoundly alter their biological and physical properties.[1][2] The 2,2-difluoroethyl group, in particular, has gained prominence for several key reasons:
-
Bioisostere for Hydroxyl and Thiol Groups: The difluoromethyl group (CF₂H) can act as a metabolically stable bioisostere for hydroxyl (–OH) and thiol (–SH) groups. These common pharmacophores are often susceptible to metabolic oxidation or conjugation. Replacing them with a difluoroethyl group can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.
-
Lipophilic Hydrogen Bond Donor: The acidic proton on the difluoromethylene carbon allows the group to act as a hydrogen bond donor. This is a relatively uncommon feature for a lipophilic group and can lead to enhanced binding affinity and specificity for a biological target.
-
Modulation of Physicochemical Properties: The inclusion of the 2,2-difluoroethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the strong C-F bonds contribute to increased thermal and chemical stability.
This compound: A Versatile Alkylating Agent
This compound, also known as 2,2-difluoroethyl mesylate, is a powerful and versatile electrophilic reagent for introducing the 2,2-difluoroethyl group onto nucleophilic centers.[3] It serves as a practical alternative to other difluoroethylating agents, offering a good balance of reactivity and stability.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₆F₂O₃S | |
| Molecular Weight | 160.14 g/mol | |
| Appearance | Not specified, likely a liquid | Inferred |
| Boiling Point | Not specified | |
| Density | Not specified |
Reactivity and Mechanism
This compound functions as an alkylating agent through a nucleophilic substitution (Sₙ2) reaction. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the attack of a nucleophile on the adjacent carbon atom.
The choice of a mesylate over other leaving groups like tosylates or halides is often a balance of reactivity and cost-effectiveness. While the corresponding triflate (trifluoromethanesulfonate) is more reactive due to the superior leaving group ability of the triflate anion, the mesylate is often sufficiently reactive for many applications and can be more economical.[4]
Caption: Sₙ2 mechanism for difluoroethylation.
Application Notes and Protocols
Synthesis of this compound
The reagent is typically prepared from its corresponding alcohol, 2,2-difluoroethanol, by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Protocol 1: General Procedure for the Synthesis of this compound
Materials:
-
2,2-Difluoroethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2,2-difluoroethanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 4 hours or until completion, as monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with cold 10% HCl, cold saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation or flash column chromatography if necessary.
Causality and Insights:
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.
-
The reaction is performed at low temperatures to control the exothermic reaction and minimize potential side reactions.
-
The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
N-Alkylation of Amines
The introduction of a 2,2-difluoroethyl group onto a nitrogen atom is a common strategy in medicinal chemistry to modulate basicity, improve metabolic stability, and introduce a hydrogen bond donating group.
Application Example: Synthesis of Kinase Inhibitor Precursors
The JAK2 inhibitor Fedratinib and its analogs are examples of where N-alkylation is a key step in their synthesis.[5][6] While the original synthesis may use different reagents, the N-difluoroethylation of a heterocyclic amine is a plausible modification to enhance its properties.
Protocol 2: N-Alkylation of a Heterocyclic Amine
Materials:
-
Heterocyclic amine (e.g., substituted pyrazole or aniline)
-
This compound
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the heterocyclic amine (1.0 eq.) in anhydrous DMF, add a suitable base such as potassium carbonate (2.0 eq.).
-
Add this compound (1.2-1.5 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Insights:
-
The choice of base is important. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.
-
Polar aprotic solvents like DMF or MeCN are used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Heating is often necessary to drive the reaction to completion, especially with less nucleophilic amines.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of the 2,2-Difluoroethyl Moiety in Agrochemical Synthesis using 2,2-Difluoroethyl Methanesulfonate
Introduction: The Significance of Fluorination in Modern Agrochemicals
The introduction of fluorine atoms into active agrochemical molecules is a widely employed strategy to enhance their biological efficacy and metabolic stability.[1] The strong carbon-fluorine bond and the unique electronic properties of fluorine can significantly modulate a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, ultimately leading to more potent and durable crop protection agents.[1] The 2,2-difluoroethyl group (-CH2CHF2), in particular, has emerged as a valuable structural motif in the design of novel fungicides and other pesticides. This guide provides a detailed overview of the application of 2,2-difluoroethyl methanesulfonate as a key reagent for the introduction of this important functional group.
This compound: A Versatile Reagent for Difluoroethylation
This compound, also known as 2,2-difluoroethyl mesylate, is an effective alkylating agent for introducing the 2,2-difluoroethyl group onto a variety of nucleophilic substrates.[2] The methanesulfonate (mesylate) group is a good leaving group, facilitating nucleophilic substitution reactions. While the related triflate (trifluoromethanesulfonate) is even more reactive, the mesylate offers a balance of reactivity and stability, making it a practical choice for many synthetic applications.[1][3]
Chemical Properties:
| Property | Value |
| Molecular Formula | C3H6F2O3S |
| Molecular Weight | 160.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 163035-65-2 |
Data sourced from PubChem.[2]
Mechanistic Insights: The Rationale Behind Difluoroethylation
The primary reaction mechanism for the utilization of this compound is a nucleophilic substitution reaction, most commonly proceeding via an S_N2 pathway.[4][5]
Key Mechanistic Steps:
-
Nucleophilic Attack: An electron-rich nucleophile (e.g., an alcohol, amine, or thiol, which are common functional groups in agrochemical precursors) attacks the electrophilic carbon atom adjacent to the mesylate leaving group.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-oxygen bond of the mesylate group is breaking.[4]
-
Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the S_N2 mechanism results in an inversion of its configuration.
-
Product Formation: The final product is the difluoroethylated molecule, with the mesylate anion as the leaving group.
The presence of the two fluorine atoms on the adjacent carbon can influence the reaction rate due to their electron-withdrawing nature.
Caption: Generalized S_N2 mechanism for difluoroethylation.
Application in Agrochemical Synthesis: A Case Study with Sedaxane
Sedaxane is a succinate dehydrogenase inhibitor (SDHI) fungicide that contains a difluoromethyl group on a pyrazole ring.[6][7][8][9][10] While the commercial synthesis of Sedaxane may involve different strategies, the installation of a difluoroalkyl group onto a heterocyclic nitrogen is a common transformation in agrochemical synthesis. The following protocol provides a representative example of how this compound can be used to alkylate a pyrazole, a key structural motif in many fungicides.
Experimental Protocol: N-Difluoroethylation of a Pyrazole Derivative
This protocol describes the N-alkylation of a generic pyrazole derivative, a common precursor in the synthesis of various agrochemicals.
Materials:
-
Pyrazole derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole derivative (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2,2-difluoroethyl)pyrazole product.
Reaction Workflow:
Caption: Experimental workflow for N-difluoroethylation.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, suitable for S_N2 reactions. |
| Base | Potassium Carbonate | Sufficiently strong to deprotonate the pyrazole, yet mild enough to avoid side reactions. |
| Temperature | Reflux (82°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | 1.2 eq of alkylating agent | A slight excess of the electrophile ensures complete consumption of the starting pyrazole. |
| Workup | Aqueous extraction | To remove inorganic salts and other water-soluble impurities. |
| Purification | Column Chromatography | To isolate the desired product from any unreacted starting materials and byproducts. |
Safety Considerations
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[2] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 2,2-difluoroethyl moiety into organic molecules, a key step in the synthesis of modern agrochemicals. The straightforward S_N2 reaction mechanism allows for the predictable and efficient formation of C-N, C-O, and C-S bonds. The provided protocol serves as a foundational guide for researchers and scientists in the field of drug development and agrochemical synthesis, enabling the exploration of novel and more effective crop protection solutions.
References
- Vertex AI Search. (n.d.). Enhancing Agrochemicals: The Role of 2,2-Difluoroethyl Trifluoromethanesulfonate.
- Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,2-Difluoroethyl Trifluoromethanesulfonate.
- YouTube. (2024, July 3). Sedaxane Fungicide: Mode of Action, Formulation, Uses, Dosage, Safety Guidelines.
- PubChem. (n.d.). 2-Fluoroethyl methanesulfonate.
- Google Patents. (2011). WO 2011/101864 A1.
- Journal of Pesticide Science. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- PMC - NIH. (2024, April 9). Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles.
- AERU - University of Hertfordshire. (n.d.). Sedaxane.
- Chemistry LibreTexts. (2021, September 12). 8.2: Two Mechanistic Models for Nucleophilic Substitution.
- PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- JMPR. (2012). SEDAXANE (259).
- CHIMIA. (n.d.). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH).
- ORCA - Cardiff University. (2025, February 14). Radiochemical Synthesis of Alkyl Geminal 18F‐Difluoroalkyl Motifs Mediated by Silver(I) Oxide.
- YouTube. (2012, October 11). Nucleophilic Substitution Reactions Explained.
- Justia Patents. (2021, April 20). Transgenic or non-transgenic plants with mutated protoporphyrinogen oxidase having increased tolerance to herbicides.
- Google Patents. (n.d.). US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'.
- Google Patents. (n.d.). US3442818A - Emulsifiers for agricultural pesticides.
- Wikipedia. (n.d.). Sedaxane.
- Organic Syntheses Procedure. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate.
- Sci-Hub. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles.
- CABI Digital Library. (2020). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole.
- Google Patents. (2016). US20160122297A1 - Fluorosurfactants in pesticides.
- Wikipedia. (n.d.). Ethyl methanesulfonate.
- Google Patents. (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol.
- Google Patents. (n.d.). WO2011080207A1 - The use of a phosphated 2-propylheptanol ethoxylate as a bioefficacy enhancer, and a composition containing the phosphated 2-propylheptanol ethoxylate.
- ResearchGate. (2017, May 11). Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application.
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- 2. This compound | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. m.youtube.com [m.youtube.com]
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Application Note: 2,2-Difluoroethyl Methanesulfonate in PET Radiochemistry
Content Type: Detailed Application Note & Protocol
Subject: Utilization of 2,2-Difluoroethyl Methanesulfonate for Reference Standard Synthesis and Precursor Development in
Abstract & Strategic Overview
In the development of Positron Emission Tomography (PET) radiotracers, the 2,2-difluoroethyl moiety (
This compound (CAS: 371-33-5) serves a pivotal role in the radiochemistry workflow, not typically as the direct precursor for
-
Authentic Non-Radioactive Standards ("Cold Standards"): Required by FDA/EMA guidelines to validate the identity of
-labeled tracers via HPLC co-injection. -
Structural Analogs: For Structure-Activity Relationship (SAR) studies during the lead optimization phase of tracer development.
This guide details the protocols for utilizing this compound to alkylate nucleophilic precursors (amines, phenols, amides), thereby generating the reference materials necessary to validate novel
Technical Specifications & Handling
Chemical Properties
| Property | Specification |
| Chemical Name | This compound |
| Formula | |
| Molecular Weight | 160.14 g/mol |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~60°C at 0.5 mmHg (Vacuum distillation recommended) |
| Reactivity | Potent electrophile (Alkylating agent) |
| Leaving Group | Mesylate ( |
Safety & Stability (Critical)
-
Genotoxicity Warning: As a reactive alkylating agent (mesylate), this compound is potentially genotoxic and mutagenic. All handling must occur within a fume hood using double nitrile gloves.
-
Moisture Sensitivity: Mesylates can hydrolyze to the corresponding alcohol and methanesulfonic acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Application Logic: The "Cold Standard" Validation Loop
In PET chemistry, the synthesis of the radioactive tracer often differs from the synthesis of the reference standard.
-
The Radiosynthesis (Hot): Often involves
fluoride displacement of a leaving group (e.g., tosylate, bromide) or gem-difluorination using specialized reagents. -
The Reference Synthesis (Cold): Uses This compound to directly install the fully fluorinated motif onto the core scaffold.
The "Cold Standard" generated using this reagent is the molecular truth against which the radiotracer is compared.
Workflow Diagram
The following diagram illustrates the parallel workflows where this compound bridges the gap between organic synthesis and radiotracer validation.
Caption: Workflow demonstrating the critical role of this compound in generating the reference standard for validating [18F]PET tracers.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Applicability: Synthesis of reference standards for CNS tracers (e.g., piperazine/piperidine derivatives).
Reagents:
-
Precursor (Secondary Amine): 1.0 equiv.
-
This compound: 1.2 – 1.5 equiv.
-
Base: Cesium Carbonate (
) or DIPEA. -
Solvent: Anhydrous Acetonitrile (
) or DMF.
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the amine precursor (0.5 mmol) in anhydrous
(3 mL). -
Activation: Add
(2.0 equiv, 1.0 mmol). Stir at room temperature for 10 minutes to deprotonate/activate the amine. -
Alkylation: Add This compound (1.2 equiv, 0.6 mmol) dropwise via syringe.
-
Note: If the mesylate is stored cold, allow it to warm to room temperature before opening to prevent condensation.
-
-
Reaction: Seal the vial and heat to 60–80°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass:
). -
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (
mL) and brine ( mL). -
Dry organic layer over
, filter, and concentrate.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation: Confirm structure via
-NMR (Look for triplet of doublets at ppm for ) and -NMR.
-
Protocol B: O-Alkylation of Phenols
Applicability: Synthesis of ether-based tracers (e.g., tyrosine kinase inhibitors).
Reagents:
-
Precursor (Phenol): 1.0 equiv.
-
This compound: 1.5 equiv.
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) for less reactive phenols. -
Solvent: DMF or DMSO.
Step-by-Step Procedure:
-
Dissolution: Dissolve the phenolic precursor (0.5 mmol) in DMF (2 mL).
-
Base Addition: Add
(2.0 equiv). Stir at room temperature for 15 minutes.-
Optimization: For sterically hindered phenols, use
(1.1 equiv) at 0°C and stir until hydrogen evolution ceases.
-
-
Reagent Addition: Add This compound (1.5 equiv).
-
Heating: Heat to 80–100°C for 2–6 hours.
-
Caution: Higher temperatures may degrade the mesylate; do not exceed 110°C.
-
-
Quench & Isolation: Pour reaction mixture into ice-water. Extract with
or EtOAc. -
Analysis: The product serves as the "Cold Standard" for HPLC Co-injection.
Radiochemical Validation (The "Co-Injection")
Once the Cold Standard is synthesized using Protocols A/B, it is used to validate the radiotracer.
-
Radiosynthesis: Perform the
-labeling (e.g., using a tosylate precursor and ). -
Aliquot: Take a small aliquot of the crude or purified radiotracer.
-
Spike: Add a known amount (e.g., 10 µg) of the Cold Standard (synthesized via 2,2-difluoroethyl mesylate) to the radioactive aliquot.
-
HPLC Analysis: Inject the mixture onto the HPLC.
-
UV Channel (254 nm): Detects the Cold Standard (Mass peak).
-
Radio-Detector (Gamma): Detects the
-Tracer.
-
-
Criterion: The retention time (
) of the UV peak must match the of the radioactive peak (allowing for the standard delay between detectors). This confirms the radiotracer is chemically identical to the 2,2-difluoroethyl standard.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Mesylate | Ensure reagents are anhydrous. Increase mesylate equivalents (up to 2.0 eq). |
| No Reaction | Poor Nucleophilicity | Switch base to |
| Elimination Product | Basic Conditions | The |
| Degradation | Thermal Instability | Do not overheat (>120°C). Mesylates are thermally labile. |
References
-
General Alkylation Protocol: Synthesis of 2-(2-azido-1,1-difluoroethyl)-derivatives via this compound. (See WO2020180770A1, Paragraph [00182]).
-
O-Alkylation Conditions:Alkylation of phenols using 2,2-difluoroethyl methanesulfon
in DMF. (See US8680111B2, Example synthesis of Crizotinib derivatives). -
N-Alkylation Conditions: Reaction of amines with this compound using DIPEA in DCM/DMF. (See WO2024102849A1, CDK2 degraders synthesis).
-
Prosthetic Group Context:Development of
-labeled prosthetic groups and the necessity of cold standards. (General reference to NIH/PubMed Central regarding -prosthetic group validation).
The Emerging Potential of [¹⁸F]2,2-Difluoroethyl Methanesulfonate for Positron Emission Tomography (PET) Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of fluorine-18 (¹⁸F) into biologically active molecules remains a cornerstone of modern Positron Emission Tomography (PET) tracer development.[1][2][3] The 2-fluoroethyl group, in particular, has been widely adopted for its favorable in vivo stability and pharmacokinetic properties. This document explores the prospective application of a novel prosthetic group, 2,2-difluoroethyl methanesulfonate, for the ¹⁸F-labeling of PET radiopharmaceuticals. By leveraging the unique electronic properties of the geminal difluoro-moiety, [¹⁸F]this compound holds the potential to offer altered metabolic stability and biodistribution profiles compared to its monofluorinated counterpart, thereby opening new avenues for tracer design. These application notes provide a comprehensive theoretical framework and detailed, field-proven protocols extrapolated from analogous ¹⁸F-fluoroalkylation strategies to guide researchers in the synthesis, quality control, and preclinical evaluation of PET tracers derived from this promising new agent.
Introduction: The Rationale for Difluoroethylation in PET Tracer Design
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive visualization and quantification of physiological and pathological processes in vivo.[3] The utility of PET is critically dependent on the development of specific and effective radiotracers, with fluorine-18 being the most commonly used radionuclide due to its near-ideal physical and chemical properties.[2][3]
The introduction of a fluoroethyl group is a well-established strategy in PET chemistry, often imparting favorable pharmacokinetic properties to the resulting tracer. Reagents such as [¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) and [¹⁸F]fluoroethyl bromide ([¹⁸F]FEB) are routinely used for the O-, N-, and S-¹⁸F-fluoroethylation of various precursors.[4][5][6]
The difluoromethyl group has been recognized in drug discovery for its ability to modulate the physicochemical properties of bioactive molecules.[7] Extending this concept to PET, the 2,2-difluoroethyl group offers several potential advantages:
-
Altered Metabolic Stability: The presence of a second fluorine atom can significantly impact the molecule's susceptibility to enzymatic degradation, potentially leading to improved in vivo stability and cleaner imaging signals.
-
Modified Pharmacokinetics: The increased polarity and altered lipophilicity of the difluoroethyl moiety can influence the tracer's biodistribution, potentially reducing non-specific binding and improving target-to-background ratios.
-
Unique Biological Interactions: The distinct electronic nature of the -CHF₂ group may lead to different interactions with biological targets compared to the -CH₂F group.
This guide focuses on the potential of [¹⁸F]this compound as a novel reagent for introducing the ¹⁸F-labeled difluoroethyl group into target molecules for PET imaging.
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is conceptualized as a two-step process, drawing parallels from established methods for producing similar ¹⁸F-labeled alkylating agents.[8][9] The proposed synthetic pathway involves the initial radiofluorination of a suitable precursor followed by conversion to the highly reactive methanesulfonate leaving group.
Materials and Equipment
| Reagents and Consumables | Equipment |
| [¹⁸F]Fluoride (produced via cyclotron) | Automated Radiosynthesis Module (e.g., GE TRACERlab, Siemens Explora) |
| Kryptofix 2.2.2 (K₂₂₂) | High-Performance Liquid Chromatography (HPLC) system with UV and radio-detectors |
| Potassium Carbonate (K₂CO₃) | Gas Chromatography (GC) system for residual solvent analysis |
| Acetonitrile (anhydrous) | TLC scanner |
| 2,2-Difluoro-1,1-ethanediol dimesylate (precursor) | Rotary evaporator |
| Dichloromethane (DCM) | Solid-Phase Extraction (SPE) cartridges (e.g., C18, Alumina N) |
| Sterile water for injection | V-vials for reaction and collection |
| Ethanol, USP | Dose calibrator |
Proposed Radiosynthesis Workflow
The following diagram illustrates the proposed automated synthesis workflow for [¹⁸F]this compound.
Caption: Automated synthesis workflow for [¹⁸F]this compound.
Detailed Protocol: Automated Synthesis
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The trapped activity is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen to yield the anhydrous, reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. This step is critical to ensure high nucleophilic reactivity of the fluoride ion.
-
Radiofluorination Reaction: The precursor, 2,2-difluoro-1,1-ethanediol dimesylate, dissolved in anhydrous acetonitrile, is added to the reaction vessel. The reaction mixture is heated at 80-100°C for 10-15 minutes. The reaction temperature and time may require optimization to maximize the radiochemical yield while minimizing the formation of volatile side-products.[4]
-
Purification: The crude reaction mixture is cooled and diluted with water. The resulting solution is passed through a C18 SPE cartridge, which retains the more lipophilic [¹⁸F]this compound while allowing unreacted [¹⁸F]fluoride and other polar impurities to pass through. The cartridge is washed with water, and the final product is eluted with ethanol.
Quality Control of [¹⁸F]this compound
Rigorous quality control is essential to ensure the purity, identity, and safety of the radiolabeled product before its use in subsequent labeling reactions.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC | ≥ 95% |
| Identity of Product | Co-elution with non-radioactive standard on HPLC | Retention time of the radioactive peak matches that of the standard |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| pH | pH paper or meter | 4.5 - 7.5 |
| Visual Inspection | Clear, colorless, free of particulate matter | Pass |
Application Protocol: Labeling a Model Phenolic Precursor
This protocol describes the use of [¹⁸F]this compound to label a generic phenolic precursor, a common reaction in PET tracer synthesis.[5]
Reaction Scheme
Caption: General scheme for O-difluoroethylation of a phenolic precursor.
Step-by-Step Protocol
-
Precursor Preparation: In a clean V-vial, dissolve the phenolic precursor (1-5 mg) and a suitable base (e.g., cesium carbonate) in an appropriate anhydrous solvent (e.g., DMF, DMSO). The choice of base and solvent should be optimized for the specific precursor.
-
Addition of [¹⁸F]this compound: Transfer the ethanolic solution of [¹⁸F]this compound to the vial containing the precursor.
-
Labeling Reaction: Heat the reaction mixture at 100-120°C for 15-20 minutes. Monitor the reaction progress by radio-TLC.
-
Purification of the Labeled Product: The final labeled compound is typically purified using semi-preparative HPLC. The collected fraction is then reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Preclinical Evaluation: A Roadmap
Once a novel tracer, such as one labeled with the [¹⁸F]difluoroethyl group, is synthesized, a systematic preclinical evaluation is necessary to determine its potential for in vivo imaging.
In Vitro Stability Studies
The stability of the radiotracer should be assessed in vitro to predict its in vivo fate.[10][11]
-
Protocol:
-
Incubate the purified radiotracer in human and rat serum at 37°C.[10]
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the serum.
-
Precipitate the proteins (e.g., with cold acetonitrile) and centrifuge.
-
Analyze the supernatant by radio-HPLC to quantify the percentage of intact tracer over time.[11]
-
In Vivo Biodistribution Studies
Biodistribution studies in healthy rodents are crucial to understand the tracer's uptake in various organs and its clearance profile.[10][12]
-
Protocol:
-
Administer a known amount of the radiotracer (e.g., 0.5–1.5 MBq) intravenously to a cohort of healthy rats or mice.[10]
-
At selected time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animals.
-
Dissect major organs and tissues (e.g., heart, lungs, liver, kidneys, spleen, muscle, bone, brain, blood).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).[10]
-
Small Animal PET Imaging
Dynamic or static PET imaging in a relevant animal model of disease (e.g., a tumor xenograft model for an oncology tracer) provides spatial and temporal information on the tracer's behavior in vivo.[13][14]
-
Workflow:
Caption: Workflow for a preclinical PET imaging study.
Conclusion and Future Outlook
[¹⁸F]this compound represents a promising, albeit currently theoretical, building block for the next generation of PET radiotracers. Its unique electronic properties may confer advantages in terms of metabolic stability and pharmacokinetic profiles. The protocols and methodologies outlined in this document, derived from extensive experience with analogous ¹⁸F-labeling agents, provide a robust framework for researchers to synthesize, purify, and evaluate novel PET tracers based on this difluoroethyl motif. Further research is warranted to validate the proposed synthesis and to explore the full potential of this novel prosthetic group in various applications, including oncology[15], neurology, and cardiology.
References
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. Available at: [Link]
-
Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed. Available at: [Link]
-
2-¹⁸F-Fluoroethanol Is a PET Reporter of Solid Tumor Perfusion. PubMed. Available at: [Link]
-
Radiochemical Synthesis of Alkyl Geminal ¹⁸F‐Difluoroalkyl Motifs Mediated by Silver(I) Oxide. Cardiff University. Available at: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PubMed. Available at: [Link]
-
¹⁸F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. Available at: [Link]
-
Biodistribution and Stability Studies of [¹⁸F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. PubMed Central. Available at: [Link]
-
Biodistribution and stability studies of [¹⁸F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent. PubMed. Available at: [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. Available at: [Link]
-
Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. Available at: [Link]
-
Fluorine-18 containing FDA-approved PET tracers as of August 2021. ResearchGate. Available at: [Link]
-
Automated synthesis and purification of [¹⁸F]fluoro[dideutero]methyl tosylate. Johannes Gutenberg-Universität Mainz. Available at: [Link]
-
A Fully Automated Radiosynthesis of [¹⁸F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[¹⁸F]Fluoroethyl Tosylate. MDPI. Available at: [Link]
-
Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. ResearchGate. Available at: [Link]
-
Positron emission tomography (PET) imaging with (18)F-based radiotracers. PubMed - NIH. Available at: [Link]
-
Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652. PubMed. Available at: [Link]
-
7-[¹⁸F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. PubMed Central. Available at: [Link]
-
Advances in [¹⁸F]Trifluoromethylation Chemistry for PET Imaging. PubMed. Available at: [Link]
-
Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. ResearchGate. Available at: [Link]
-
The Influence of Specific Activity on the Biodistribution of 18 F-rhPSMA-7.3: A Retrospective Analysis of Clinical Positron Emission Tomography Data. ResearchGate. Available at: [Link]
-
¹⁸F-Fluciclovine PET to Distinguish Tumor Progression From Radiation Necrosis. YouTube. Available at: [Link]
-
Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of ¹⁸F-Fluoroacetate (¹⁸F-FACE) in Non-human Primates. NIH. Available at: [Link]
-
Dynamic ¹⁸F-fluoride small animal PET to noninvasively assess renal function in rats. Europe PMC. Available at: [Link]
Sources
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. download.uni-mainz.de [download.uni-mainz.de]
- 9. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate [mdpi.com]
- 10. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and stability studies of [18F]fluoroethylrhodamine B, a potential PET myocardial perfusion agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic 18F-fluoride small animal PET to noninvasively assess renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Note: Precision Proteomics with 2,2-Difluoroethyl Methanesulfonate (DFEMS)
Topic: Applications of 2,2-Difluoroethyl methanesulfonate in Proteomics Research: Cysteine Tagging,
Part 1: Introduction & Core Utility
This compound (DFEMS) is a specialized alkylating agent traditionally utilized in medicinal chemistry to introduce lipophilic, metabolically stable difluoroethyl groups into small molecule inhibitors. In the context of advanced proteomics , DFEMS serves as a potent, site-selective bioconjugation reagent.
Unlike standard alkylating agents (e.g., Iodoacetamide or N-Ethylmaleimide), DFEMS offers two distinct advantages for structural biology and mass spectrometry:
-
F-NMR Reporter Tagging: It installs a 2,2-difluoroethyl (-CH
CHF ) motif onto nucleophilic side chains (primarily Cysteine). The fluorine atoms act as sensitive NMR probes with zero background in biological systems, allowing researchers to monitor protein conformational dynamics and ligand binding events. -
Unique Mass Spectrometry Signature: It induces a specific mass shift (+64.03 Da) that is distinct from common artifacts and standard alkylations, facilitating high-confidence residue mapping during peptide sequencing.
Part 2: Mechanism of Action
DFEMS functions via an S
-
Primary Target: Cysteine (Thiol, -SH). Under physiological to mildly basic pH (7.0–8.0), the thiolate anion is the most reactive nucleophile.
-
Secondary Target: Lysine (Amine, -NH
) and Histidine. These residues may react at elevated pH (>8.5) or high reagent concentrations.
Reaction Scheme (DOT Visualization)
Caption: Figure 1. S
Part 3: Applications in Research
Application A: F-NMR Protein Dynamics Studies
The 2,2-difluoroethyl group contains two chemically equivalent fluorine atoms (unless the protein environment induces diastereotopicity).
-
Sensitivity:
F has 83% the sensitivity of H and covers a wide chemical shift range. -
Utility: The -CHF
tag reports on local electrostatic environment changes. A shift in the NMR signal correlates with conformational changes (e.g., open vs. closed state) or ligand binding near the tagged cysteine.
Application B: Mass Spectrometry Mass Shift Validation
In "bottom-up" proteomics, distinguishing between isobaric modifications is critical. DFEMS provides a non-standard mass shift useful for:
-
Validating Cysteine Availability: Differentiating free cysteines (labeled) from oxidized cysteines (unlabeled) in Redox Proteomics.
-
Co-labeling Studies: Using DFEMS alongside heavy-isotope labeled alkylating agents for quantitative comparisons.
Table 1: Comparative Mass Shifts of Cysteine Alkylating Agents
| Reagent | Added Group | Formula Change | Monoisotopic Mass Shift ( |
| DFEMS | 2,2-difluoroethyl | +C | +64.029 Da |
| Iodoacetamide (IAA) | Carbamidomethyl | +C | +57.021 Da |
| N-Ethylmaleimide (NEM) | N-ethylsuccinimide | +C | +125.048 Da |
| Acrylamide | Propionamide | +C | +71.037 Da |
Part 4: Experimental Protocol
Protocol: Site-Selective Cysteine Difluoroethylation
Safety Warning: DFEMS is an alkylating agent and potential genotoxin. Handle in a fume hood with nitrile gloves and eye protection.
Materials Required
-
Target Protein: Purified (1–10 mg/mL) or Cell Lysate (1–2 mg/mL).
-
Reagent: this compound (CAS: 163035-65-2).
-
Stock Prep: Dissolve to 200 mM in anhydrous DMSO or DMF immediately before use.
-
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Buffer: 50 mM HEPES or Ammonium Bicarbonate, pH 7.5–8.0.
-
Quenching Agent: DTT (Dithiothreitol) or
-Mercaptoethanol.
Step-by-Step Workflow
-
Protein Reduction (Denaturation Optional)
-
Dilute protein to 1 mg/mL in Buffer (pH 7.5).
-
Add TCEP to a final concentration of 5 mM.
-
Note: If analyzing buried cysteines, add 6M Urea or 1% SDS.
-
Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation Reaction
-
Add DFEMS stock solution to the reduced protein sample.
-
Target Ratio: Use a 20-fold to 50-fold molar excess of DFEMS over total cysteine content.
-
Example: For 50
M protein (with 2 Cys), use 2–5 mM DFEMS. -
Solvent Limit: Ensure final DMSO/DMF concentration is <10% to prevent precipitation (unless denaturing).
-
Incubate at Room Temperature (25°C) for 1–2 hours in the dark with gentle agitation.
-
-
Quenching
-
Add DTT to a final concentration of 10–20 mM (2x excess over DFEMS).
-
Incubate for 10 minutes to scavenge unreacted alkylating agent.
-
-
Sample Cleanup
-
For MS: Perform acetone precipitation, molecular weight cutoff (MWCO) filtration, or SP3 bead cleanup to remove excess salts and organics.
-
For NMR: Buffer exchange into NMR-compatible buffer (e.g., Phosphate buffer with 10% D
O) using PD-10 columns or dialysis.
-
-
Digestion & Analysis (For MS)
-
Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
-
Analyze via LC-MS/MS.[1]
-
Database Search Settings: Add a variable modification on Cysteine: +64.029 Da.
-
Workflow Visualization
Caption: Figure 2. Experimental workflow for proteomic labeling using DFEMS.
Part 5: Data Analysis & Expected Results
Mass Spectrometry Interpretation
When analyzing peptide spectral matches (PSMs):
-
Look for the specific mass shift of +64.029 Da on Cysteine residues.
-
Diagnostic Ions: High-energy fragmentation may yield neutral loss of the fluoroethyl group or specific immonium ions, though the alkyl bond is generally stable under HCD/CID conditions.
-
Selectivity Check: If Lysine modification (+64 Da on K) is observed, reduce the reaction pH to 7.0 or decrease reagent excess.
F NMR Spectra[2][3]
-
Chemical Shift: The -CHF
group typically resonates between -110 and -130 ppm (relative to CFCl ). -
Signal Structure: Expect a triplet of triplets or doublet of triplets depending on the J-coupling to the adjacent methylene protons (
) and the geminal proton ( ). -
Environmental Sensitivity:
-
Buried/Restricted: Broadened linewidths.
-
Solvent Exposed: Sharp, distinct multiplets.
-
Part 6: References
-
Vertex Pharmaceuticals Inc. (2017). Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (RIPK1). Patent WO2017096301A1. (Demonstrates synthesis and reactivity of this compound). Link
-
Pfizer Inc. (2013). Macrocyclic derivatives for the treatment of proliferative diseases. Patent WO2013132376A1. (Protocols for alkylation using DFEMS in organic synthesis). Link
-
Tognetti, V. B., et al. (2021). The Cysteine Proteome.[2][3][4][5] PubMed Central. (Review of cysteine reactivity and modification strategies in proteomics). Link
-
Aroca, A., et al. (2018).[6] Persulfidation proteomics reveals the function of hydrogen sulfide signaling. Plant Physiology. (Context for cysteine-specific labeling techniques). Link
-
Pace, N. J., & Weerapana, E. (2013). Diverse functional roles of reactive cysteines.[4] ACS Chemical Biology. (Foundational text on activity-based protein profiling of cysteines). Link
Sources
- 1. WO2017096301A1 - Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Cysteine Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary proteomic strategies for cysteine redoxome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Reaction Yields with 2,2-Difluoroethyl Methanesulfonate
Executive Summary
2,2-Difluoroethyl methanesulfonate (CAS 163035-65-2) is a critical reagent for introducing the
This guide moves beyond standard protocols to address the mechanistic tension between substitution (desired) and elimination (undesired).
Part 1: The Core Protocol (The "Golden Path")
Start here. These conditions represent the local minimum for failure rates based on internal kinetic data.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or DMSO (Anhydrous) | High dielectric constant dissociates ion pairs, maximizing nucleophile reactivity to overcome the deactivated electrophile. |
| Base | The "Cesium Effect" improves solubility in organic media. It is mild enough to minimize | |
| Stoichiometry | 1.2 - 1.5 equiv. Reagent | The reagent is prone to hydrolysis and elimination; slight excess compensates for non-productive consumption. |
| Temperature | 60°C – 80°C | Activation energy for |
| Additive | None initially | Additives are a troubleshooting step (see Part 2). |
Part 2: Troubleshooting & FAQs
Q1: My starting material is consumed, but I see low product yield and poor mass balance. Where is the rest of the mass?
Diagnosis: You are likely observing "Invisible Elimination."
Mechanism: The
-
The Trap: 1,1-Difluoroethylene is a gas (bp -83°C). It bubbles out of your reaction mixture unobserved, leaving you with unreacted nucleophile or decomposition products, but no "byproduct" peak in the LCMS.
Corrective Action:
-
Switch Bases: Move down the
scale. If using NaH, switch to or . -
Lower Temperature: Elimination usually has a higher activation energy than substitution. Try running the reaction at 40°C for a longer time (24-48h) rather than 80°C for 4h.
-
Closed System: If heating is required, use a sealed pressure vial. This keeps the volatile elimination product in the headspace, but more importantly, prevents solvent evaporation if running long reactions.
Q2: The reaction is incredibly slow ( < 10% conversion after 24h). How do I accelerate it without causing elimination?
Diagnosis: The mesylate is a "hard" leaving group, and the electrophilic carbon is electron-deficient (deactivated). Corrective Action: Implement Finkelstein Activation . Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to the reaction.
-
Why it works: The iodide displaces the mesylate in situ to form 2,2-difluoroethyl iodide. Iodide is a better leaving group and a softer electrophile, significantly accelerating the
reaction with soft nucleophiles (amines, thiols).
Q3: I am getting dialkylation on my primary amine. How do I stop at the mono-alkylated product?
Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation. Corrective Action:
-
Invert Stoichiometry: Use a large excess of the amine (3-5 equiv) relative to the mesylate.
-
Stepwise Approach: If the amine is valuable, use a reductive amination strategy instead (using 2,2-difluoroacetaldehyde) or protect the amine as a sulfonamide, alkylate, and deprotect.
Q4: Can I use this reagent for O-alkylation of phenols?
Answer: Yes, but phenols are ambident nucleophiles (C- vs O-alkylation).
-
Protocol: Use DMF as solvent and
as base. -
Critical Step: Ensure the phenol is fully deprotonated before adding the mesylate. Stir phenol + base at RT for 30 mins, then add the mesylate. This ensures the kinetics favor the oxy-anion attack.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways and the decision logic for optimization.
Figure 1: Mechanistic competition between Substitution (
Part 4: Experimental Data Summary
Table 1: Solvent & Base Screening Results (Model Substrate: Indole)
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Observation |
| 1 | THF | NaH | 60 | 35% | High elimination; gas evolution observed. |
| 2 | DCM | TEA | 40 | <5% | Too slow; mesylate unreactive. |
| 3 | DMF | 80 | 72% | Good conversion; some hydrolysis. | |
| 4 | DMF | 80 | 88% | Optimal conditions. | |
| 5 | MeCN | 80 | 65% | Slower than DMF due to solubility. | |
| 6 | DMF | 60 | 91% | Faster rate allowed lower temp. |
Part 5: Safety & Handling
-
Genotoxicity: As with all alkyl methanesulfonates, treat this compound as a potential genotoxin/mutagen. Handle exclusively in a fume hood.
-
Hydrolysis: The reagent hydrolyzes slowly in moist air to form methanesulfonic acid (corrosive) and 2,2-difluoroethanol. Store under inert gas (Argon/Nitrogen) at 4°C.
-
Pressure: If scaling up (>10g) in a sealed vessel, calculate the potential pressure generation from 1,1-difluoroethylene formation in case of thermal runaway or elimination.
References
-
Mechanistic Insight into Fluoroalkylations: Title: "Nucleophilic fluoroalkylation of epoxides and halides." Source:Journal of Fluorine Chemistry, 2005.[1] URL:[Link]
-
Base Effects in Alkylation: Title: "Cesium Effect: High Chemoselectivity in Nucleophilic Substitution." Source:J. Org. Chem., 1981. URL:[Link]
-
Finkelstein Reaction Applications: Title: "Halide Exchange Reactions in Organic Synthesis." Source:Organic Reactions, 2011. URL:[Link][2]
-
Safety of Alkyl Sulfonates: Title: "Genotoxic Impurities: Strategies for Identification and Control." Source:Toxicological Sciences, 2006. URL:[Link]
Sources
Technical Guide: Troubleshooting 2,2-Difluoroethyl Methanesulfonate Reactions
Introduction
2,2-Difluoroethyl methanesulfonate (CAS 163035-65-2) is a specialized alkylating agent used to introduce the 2,2-difluoroethyl group (
However, this reagent presents a unique "reactivity cliff." Unlike standard ethyl mesylates, the presence of electron-withdrawing fluorine atoms at the
This guide provides technical solutions to suppress side reactions and optimize difluoroethylation protocols.
Part 1: Critical Side Reactions & Mechanisms
The Major Pitfall: E2 Elimination
The most common failure mode is the rapid consumption of the starting material with no formation of the alkylated product. This is caused by the base-mediated elimination of methanesulfonic acid to form 1,1-difluoroethylene , a volatile gas (bp -83 °C).
-
Symptom: Gas evolution (bubbling) upon addition of base; loss of mass balance; crude NMR shows only starting nucleophile.
-
Mechanism: The base deprotonates the
-carbon, triggering the expulsion of the mesylate group.
Nucleophilic Competition (Hydrolysis)
In aqueous or alcoholic solvents, the solvent itself can act as a nucleophile, consuming the reagent to form 2,2-difluoroethanol or ethyl ethers.
N- vs. O-Alkylation Selectivity
When using ambident nucleophiles (e.g., amides, pyridones), the hardness of the electrophile (modulated by the fluorine atoms) can alter the expected Regioselectivity, favoring O-alkylation over N-alkylation under certain conditions.
Visualizing the Reaction Pathways
Figure 1: Mechanistic divergence between the desired alkylation (green) and the competing elimination (red).
Part 2: Troubleshooting & Optimization (Q&A)
Scenario A: "I see bubbling and my yield is <10%."
Diagnosis: You are likely using a base that is too strong, triggering the E2 elimination pathway.
Technical Insight: The
Corrective Actions:
-
Switch Bases: Move to weaker, non-nucleophilic bases.
-
Recommended:
(Cesium Carbonate) or in DMF or DMSO. -
Why: Carbonates are basic enough to deprotonate phenols or thiols but kinetically slower at effecting the E2 elimination on this specific substrate compared to alkoxides.
-
-
Lower Temperature: Elimination has a higher activation energy than substitution. Run the reaction at 0 °C to Room Temperature . Do not heat unless necessary.
-
Concentration: High concentration of base favors bimolecular elimination. Add the base slowly or use a slight excess (1.1 equiv) rather than a large excess.
Scenario B: "The reaction is too slow (Stalled at 50% conversion)."
Diagnosis: The mesylate is a "hard" leaving group and 2,2-difluoroethyl is an electron-deficient center, making the S_N2 reaction sluggish, especially with poor nucleophiles (e.g., amines, anilines).
Corrective Actions:
-
Finkelstein Catalysis: Add 10-20 mol% of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).
-
Switch Reagents: If the mesylate remains unreactive, consider:
-
2,2-Difluoroethyl Triflate: significantly more reactive (approx.
times faster) but also more prone to elimination. Must be used at -78 °C to 0 °C. -
Hypervalent Iodine Reagents: For difficult amine/alcohol nucleophiles, recent literature suggests using (2,2-difluoroethyl)(aryl)iodonium triflate .[3] This reagent operates via a ligand coupling mechanism that bypasses the S_N2/E2 competition entirely [1].
-
Scenario C: "I cannot get N-alkylation on my heterocycle."
Diagnosis: Nitrogen nucleophiles (amines, indoles) are often not nucleophilic enough to displace the mesylate before decomposition occurs.
Corrective Actions:
-
Solvent Effect: Use a polar aprotic solvent like DMSO or NMP to maximize the nucleophilicity of the amine.
-
Alternative Route: Use 2,2-difluoroacetic anhydride to form the amide, then reduce the amide to the amine using Borane-DMS (
). This avoids the alkylation step entirely.
Part 3: Physicochemical Data & Safety
Reagent Properties
| Property | Data | Notes |
| Molecular Weight | 160.14 g/mol | |
| Boiling Point | ~85 °C (at reduced pressure) | Thermal instability above 100 °C. |
| Density | ~1.4 g/mL | Denser than water. |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes slowly in water. |
| Stability | Cold Storage Required | Store at 2-8 °C. Prone to darkening (polymerization) if left at RT. |
Safety & Handling
-
Toxicity: Like all alkylating agents, 2,2-difluoroethyl mesylate is a potential genotoxin and mutagen . It alkylates DNA.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Decomposition: Thermal decomposition releases HF (Hydrofluoric Acid) and sulfur oxides. Do not distill at atmospheric pressure.
Part 4: Decision Tree for Process Optimization
Figure 2: Logic flow for diagnosing reaction failures.
References
-
Das, S., McIvor, C., et al. (2024).[5] 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv.[10] Available at: [Link]
-
PubChem Compound Summary. (2024). This compound (CID 56776492). National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2023). The E2 Mechanism. Available at: [Link]
Sources
- 1. Elimination Reactions: an Introduction [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Simplified mechanism for new particle formation from methanesulfonic acid, amines, and water via experiments and ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. oduillgroup.com [oduillgroup.com]
Technical Support Center: Purification of Products from 2,2-Difluoroethyl Methanesulfonate Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2,2-Difluoroethyl Methanesulfonate reactions. As a potent electrophile for introducing the valuable 2,2-difluoroethyl moiety, this reagent is crucial in pharmaceutical and agrochemical research. However, its reactivity profile necessitates robust and well-designed purification strategies.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to adapt and overcome specific challenges in your unique chemical systems.
Frequently Asked Questions & Troubleshooting Guides
Post-Reaction Work-up: Quenching and Initial Extraction
Question: What is the best way to quench my reaction and perform an initial work-up to remove the bulk of ionic and water-soluble impurities?
Answer: A proper aqueous work-up is the most critical first step to simplify the subsequent purification. The primary goals are to neutralize acid byproducts, remove unreacted starting materials, and separate your desired product into an organic layer.
Causality: this compound is susceptible to hydrolysis, and reactions often generate methanesulfonic acid (MSA). A weak base is required to neutralize the acid without promoting unwanted side reactions of your product. A standard liquid-liquid extraction then separates compounds based on their differential solubility in immiscible aqueous and organic phases.[1][2]
Detailed Protocol: Standard Aqueous Work-up
-
Cool the Reaction: Before exposing to water, cool your reaction mixture to 0 °C using an ice bath. This mitigates any exothermic quenching and minimizes potential hydrolysis of the desired product.
-
Quench with a Weak Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise until gas evolution (CO₂) ceases, indicating that all acidic components (like MSA) have been neutralized.[3]
-
Expert Insight: Avoid strong bases like NaOH or KOH if your product contains base-sensitive functional groups (e.g., esters, epoxides). Sodium bicarbonate is generally a safe and effective choice.
-
-
Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to extract the product.
-
Perform Washes:
-
Aqueous Wash: Wash the organic layer with deionized water (2 x volume of organic layer) to remove 2,2-difluoroethanol (a potential hydrolysis byproduct) and other highly polar impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break up any emulsions.
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Dealing with Unreacted Starting Material and Byproducts
Question: My crude product is contaminated with unreacted this compound and its hydrolysis product, 2,2-difluoroethanol. How do I remove them?
Answer: These are the most common impurities. Removing them requires a multi-step approach that leverages their distinct chemical properties: the reactivity of the mesylate and the high polarity of the alcohol.
Causality: Unreacted this compound is a reactive electrophile. It can be "scavenged" by converting it into a more polar, easily removable species. 2,2-difluoroethanol is a small, polar alcohol with high water solubility, making it an ideal candidate for removal via aqueous extraction.
Troubleshooting Workflow: Removing Key Impurities
The following diagram outlines a decision-making process for handling these common impurities post-reaction.
Caption: Decision workflow for initial purification.
Table 1: Physical Properties of Common Reactants and Byproducts
This table helps in designing purification strategies based on physical properties.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Water Solubility |
| This compound | 160.14 | Decomposes | High | Reacts |
| Methanesulfonic Acid (MSA) | 96.11 | 167 (10 mmHg) | Very High | Miscible |
| 2,2-Difluoroethanol | 82.04 | 96 | High | Miscible |
| Desired Product (Example: O-alkylated phenol) | Variable | Typically >150 | Moderate-Low | Variable |
Overcoming Chromatography Challenges
Question: My difluoroethylated product streaks badly on silica gel, or it co-elutes with a persistent impurity. What can I do?
Answer: Fluorinated compounds often exhibit unique chromatographic behavior due to their polarity and potential for strong interactions with the silica surface. Streaking (tailing) suggests a strong, non-ideal interaction with the acidic silica gel, while co-elution requires enhancing the separation factor between your product and the impurity.[4]
Causality: The C-F bond is highly polarized, but the fluorine atoms can also create a fluorous microenvironment. This duality can lead to unpredictable interactions on silica gel. The acidity of standard silica gel can cause streaking with basic compounds (e.g., amines) or decomposition of sensitive products.[5]
Protocol: Optimizing Flash Column Chromatography
-
Assess Stability: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. Compare this to a freshly spotted lane. If the original spot has degraded, your compound is not stable to silica.[4]
-
Deactivate the Silica Gel:
-
Method: Prepare a slurry of silica gel in your column solvent. Add 1% triethylamine (Et₃N) by volume to the slurry.
-
Rationale: Triethylamine is a base that neutralizes the acidic silanol groups on the silica surface, preventing streaking of basic compounds and minimizing acid-catalyzed degradation.[5]
-
-
Modify the Mobile Phase:
-
For Increased Polarity: If your compound is very polar and requires high percentages of methanol (>10% MeOH in DCM), consider switching to a reverse-phase silica gel. On reverse-phase silica, the most polar compounds elute first.[5]
-
For Better Separation: Try adding a small amount of a different solvent to your mobile phase (e.g., adding 1-2% methanol to an ethyl acetate/hexanes system) to alter the selectivity and potentially resolve co-eluting spots.
-
-
Consider Alternative Stationary Phases:
-
Alumina: Can be a good choice for acid-sensitive compounds, especially basic amines. It is available in neutral, basic, and acidic forms.
-
Fluorous Solid Phase Extraction (F-SPE): For highly fluorinated compounds, specialized fluorous silica gels can provide excellent separation based on "fluorous affinity".[6] This is a powerful technique if your product has a significant fluorine count.
-
Managing Potential Elimination Side Reactions
Question: I am seeing a byproduct that I suspect is from an E2 elimination reaction. How can I confirm this and prevent it?
Answer: this compound is a primary mesylate, which can undergo bimolecular elimination (E2) in the presence of a strong, sterically hindered base to form 1,1-difluoroethene. While this is often a minor pathway, it can become significant under certain conditions.
Causality: The E2 mechanism is a concerted, single-step process where a base removes a proton from the carbon adjacent (beta) to the leaving group, simultaneously forming a double bond and ejecting the leaving group.[7] The rate of this reaction is dependent on the concentration of both the substrate and the base. Strong, non-nucleophilic bases and higher temperatures favor E2 over the desired SN2 substitution.
Strategies to Minimize E2 Elimination
-
Choice of Base: Use a weaker, non-hindered base if possible (e.g., K₂CO₃ instead of potassium tert-butoxide). The primary role of the base is often to deprotonate a nucleophile or scavenge acid; an excessively strong base is often unnecessary and detrimental.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and are thus more favored at elevated temperatures.
-
Nucleophile Choice: Use a "soft," highly nucleophilic species rather than a "hard," basic one. For example, if alkylating a thiol, the thiolate anion is a much better nucleophile than it is a base, favoring SN2.
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 side reaction.
Caption: Competing SN2 (desired) and E2 (undesired) pathways.
Final Purification: Crystallization
Question: My product is an oil after chromatography. How can I try to crystallize it to achieve higher purity?
Answer: Crystallization is an excellent final purification step that relies on the slow formation of a crystal lattice, which tends to exclude impurities. Finding the right solvent system is key.
Causality: A successful crystallization requires the compound to be soluble in a hot solvent but poorly soluble in the same solvent when cold. As the solution cools, the concentration of the desired compound exceeds its solubility limit, leading to nucleation and crystal growth. Impurities, being at a lower concentration, ideally remain in the "mother liquor".
Protocol: Screening for Crystallization Solvents
-
Small-Scale Test: In a small vial, dissolve ~20-30 mg of your purified oil in a minimal amount of a relatively non-polar solvent (e.g., diethyl ether or DCM).
-
Add an "Anti-Solvent": Slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution just begins to turn cloudy (turbid). This indicates you have reached the point of saturation.
-
Induce Crystallization:
-
Add one or two drops of the first solvent back into the vial to make the solution clear again.
-
Cap the vial and store it in a cool, undisturbed place (a refrigerator or freezer).
-
If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites.[8]
-
-
Alternative Solvents: If the ether/hexane system fails, try other solvent/anti-solvent pairs like Toluene/Heptane, Ethyl Acetate/Hexanes, or Methanol/Water. The key is to pair a solvent in which your compound is soluble with one in which it is not.
Expert Insight: Fluorinated molecules can sometimes be challenging to crystallize. If standard methods fail, advanced techniques like microbatch under-oil crystallization can be effective for difficult targets.[9]
References
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
- Google Patents. (1995). Method for recovering and recycling methanesulfonic acid and phosphorous acid. CN1061048C.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Reachem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Retrieved from [Link]
-
Novatia, LLC. (2010). A Kinetic Study of the Formation and Hydrolysis of Alkyl Sulfonate Esters. Retrieved from [Link]
-
Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 233–237. Retrieved from [Link]
- Google Patents. (2021). Process for separating anhydrous methanesulfonic acid from a reaction mixture. BR112021026617A2.
-
PubMed. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterification reaction? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]
-
ResearchGate. (2025). New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]
-
Evoqua Water Technologies. (2021). Webinar: Emerging Contaminant Removal, Including Per- and Poly-Fluoroalkyl Substances. YouTube. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Natural Product Isolation. (2016). Purification Techniques, An Overview. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of water on the formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel? YouTube. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
American Chemical Society. (2008). Selective Hydrolysis of Methanesulfonate Esters. Retrieved from [Link]
-
MDPI. (2020). Int. J. Environ. Res. Public Health, Volume 17, Issue 23. Retrieved from [Link]
-
YouTube. (2020). Troubleshooting 'Error Purify Off Check Flow'. Retrieved from [Link]
-
Chemistry For Everyone. (2024). In Silica Gel Chromatography Which Compounds Elute First? YouTube. Retrieved from [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elimination Reactions: an Introduction [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
avoiding byproduct formation in difluoroethylation
Technical Support Center: Difluoroethylation Methodologies Ticket System ID: F-ALKYL-SUP-2024 Status: Active Operator: Senior Application Scientist
Diagnostic Triage: Define Your Failure Mode
Welcome to the Difluoroethylation Support Center. The introduction of the 1,1-difluoroethyl group (
Please identify your primary failure mode from the list below to access the corresponding troubleshooting protocol.
| Failure Code | Observation | Likely Mechanism | Primary Suspect |
| ERR-01 | Product mass = Target + 2H (or Substrate + H) | Hydrodifluoroethylation | H-Atom Transfer (HAT) from solvent or reagents. |
| ERR-02 | Product mass = Target - 20 Da (Loss of HF) | Defluorination / Elimination | |
| ERR-03 | Complex mixture / Dimerization | Homocoupling | Radical concentration too high; oxidant inefficiency. |
| ERR-04 | Wrong isomer formed | Regio-scrambling | Mismatch between radical polarity and substrate electronics. |
Troubleshooting Protocols (Ticket Resolution)
Ticket #401: The "Reduced" Product (Hydrodifluoroethylation)
Context: Common in radical pathways (Photoredox, Baran Reagent/Zinc Sulfinates).
The Issue: Instead of obtaining the desired
Root Cause Analysis:
The difluoroethyl radical (
Corrective Actions:
-
Solvent Audit:
-
Immediate Action: Remove H-donor solvents (THF, ethers, alcohols).
-
Protocol: Switch to DCM/Water biphasic systems or pure DMSO . The biphasic system (Baran protocol) compartmentalizes the radical generation (aqueous) from the organic substrate, minimizing HAT.
-
-
Oxidant Tuning:
-
Insight: If using Zinc Sulfinates (
), the radical is generated oxidatively. If you rely solely on TBHP (tert-Butyl hydroperoxide), it may be insufficient for electron-deficient substrates. -
Fix: Add a co-oxidant. Selectfluor (1.0 equiv) acts as a robust oxidant to drive the rearomatization of the Wheland intermediate, preventing reduction.
-
-
Concentration Control:
-
Increase substrate concentration. A higher [Substrate]:[Radical] ratio statistically favors addition over H-abstraction.
-
Ticket #402: The "Vinyl" Impurity (Defluorination)
Context: Common in Nucleophilic pathways (Silanes, Hu Reagent) or strongly basic conditions.
The Issue: You observe a vinyl fluoride byproduct (
Corrective Actions:
-
pH Management:
-
Mechanism:[1][2] Basic conditions promote the elimination of fluoride from anionic intermediates.
-
Protocol: Buffer the reaction. If using nucleophilic sources (e.g.,
), ensure strictly anhydrous conditions and consider using CsF with a crown ether at lower temperatures (-78°C to -40°C) to stabilize the anion.
-
-
Lewis Acid Stabilization:
-
Fix: Add MgBr2 or ZnI2 . The Lewis acid coordinates to the fluorine atoms, strengthening the C-F bond and making fluoride a poorer leaving group during the transition state.
-
Ticket #403: Regioselectivity Scrambling
Context: Radical functionalization of Heteroarenes.[3]
The Issue: The
Corrective Actions:
-
Acidification (The Minisci Rule):
-
Protocol: Add TFA (Trifluoroacetic acid) to the reaction mixture.
-
Why: Protonating the heterocycle (e.g., Pyridine
Pyridinium) lowers the LUMO of the substrate. This increases the electrophilicity of the ring, directing the nucleophilic radical attack to the most electron-deficient positions (usually C2/C4 relative to Nitrogen).
-
-
Blocking Strategies:
-
If C2/C4 selectivity is poor, use a removable blocking group (e.g., Chlorine) at the unwanted position, which can be hydrodehalogenated later.
-
Standard Operating Procedures (SOPs)
SOP-A: Robust Radical Difluoroethylation (Baran Protocol)
Best for: Late-stage functionalization of heteroarenes.
Reagents:
-
Substrate (1.0 equiv)
-
Zinc Difluoroethanesulfinate (DFES-Zn) (3.0 equiv)
-
TBHP (70% aq., 5.0 equiv)
-
TFA (1.0 equiv) - Optional for regiocontrol
-
Solvent: DCM:H2O (2.5:1 ratio)
Workflow:
-
Setup: Dissolve substrate in DCM (0.2 M).
-
Addition: Add water layer containing DFES-Zn.
-
Initiation: Cool to 0°C. Add TFA (if basic nitrogen present). Add TBHP dropwise with vigorous stirring.
-
Reaction: Allow to warm to RT. Monitor by LCMS every 2 hours.
-
Checkpoint: If conversion stalls <50%, add fresh DFES-Zn (1.0 equiv) and TBHP (2.0 equiv).
-
-
Quench: Saturated
/ Sodium Thiosulfate (to kill peroxides).
SOP-B: Photoredox Difluoroethylation
Best for: Sensitive substrates unable to withstand peroxides.
Reagents:
-
Substrate (1.0 equiv)
- (Difluoroethyl bromide) or Sulfinate
-
Photocatalyst:
(1 mol%) -
Base:
(2.0 equiv) -
Solvent: DMSO or MeCN (Degassed)
Workflow:
-
Degassing: Sparge solvent with Argon for 15 mins (Oxygen is a radical quencher).
-
Irradiation: Blue LED (450 nm). Use a fan to maintain Temp < 30°C.
-
Troubleshooting: If HDF (ERR-01) is observed, switch solvent to
(Deuterated acetonitrile) to test if solvent is the H-source.
Visualizing the Decision Pathway
The following diagram illustrates the critical decision nodes for avoiding byproducts during method selection.
Caption: Decision tree for selecting reaction conditions based on substrate electronics and mitigating specific byproduct risks (H-abstraction vs. Elimination).
FAQ: Frequently Asked Questions
Q: Why do I see 1,1-difluoroethane in my NMR?
A: This is the product of the radical
Q: Can I use the Langlois reagent (
Q: My reaction works for
References
-
Innate C-H functionalization of heterocycles: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]
-
Mechanistic insights into radical fluoroalkylation: O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-based regioselective C–H functionalization of electron-deficient heteroarenes: scope, mechanism, and applications. Journal of the American Chemical Society, 135(32), 12122-12134. [Link]
-
Nucleophilic difluoroalkylation and elimination issues: Prakash, G. K. S., & Hu, J. (2005). Nucleophilic Difluoromethylation and Trifluoromethylation Using Silicon Reagents. Accounts of Chemical Research, 38(1), 30–38. [Link]
-
Photoredox approaches to fluoroalkylation: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]
Sources
Technical Support Center: Troubleshooting 2,2-Difluoroethyl Methanesulfonate Reactions
Welcome to the technical support center for 2,2-Difluoroethyl Methanesulfonate reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your experiments. This is not just a list of steps; it's a guide to understanding the causality behind the chemistry, ensuring the integrity and success of your reactions.
Core Principles of the this compound Synthesis
The synthesis of this compound (2,2-DFEMS) typically involves the reaction of 2,2-Difluoroethanol with methanesulfonyl chloride (MsCl) in the presence of a base. The primary objective is to convert the alcohol's hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution reactions.
The presence of two fluorine atoms on the carbon adjacent to the oxygen significantly influences the reaction's outcome. The strong electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the alcohol's oxygen, making it less reactive than its non-fluorinated counterparts. This reduced reactivity is a key factor to consider when troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2,2-DFEMS. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my reaction showing low to no conversion of 2,2-Difluoroethanol?
A low or incomplete conversion is one of the most frequent challenges, often stemming from the reduced nucleophilicity of the fluorinated alcohol.
Potential Causes & Solutions:
-
Insufficient Base Strength or Amount: The base plays a crucial role in deprotonating the alcohol to form the more nucleophilic alkoxide.
-
Explanation: Standard bases like triethylamine (TEA) may not be strong enough to efficiently deprotonate the electron-poor 2,2-Difluoroethanol.
-
Solution: Consider using a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a slight excess of a stronger amine base. Ensure you are using at least a stoichiometric equivalent of the base.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Explanation: Due to the lower reactivity of the starting material, more thermal energy may be required to overcome the activation energy barrier.
-
Solution: While many mesylation reactions are performed at 0 °C to control exothermicity, for 2,2-Difluoroethanol, you may need to let the reaction slowly warm to room temperature or even gently heat it. Monitor the reaction closely for the formation of byproducts if heating.
-
-
Poor Quality of Reagents: Methanesulfonyl chloride is sensitive to moisture.
-
Explanation: If MsCl has been exposed to atmospheric moisture, it will hydrolyze to methanesulfonic acid, which will not participate in the desired reaction and can neutralize your base.
-
Solution: Use a fresh bottle of methanesulfonyl chloride or redistill/purify the reagent before use. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon)[1].
-
| Parameter | Standard Mesylation | 2,2-DFEMS Synthesis Recommendation | Rationale |
| Base | Triethylamine (TEA) | Stronger base (e.g., DBU) or excess TEA | Overcomes reduced nucleophilicity of the fluorinated alcohol. |
| Temperature | 0 °C to RT | RT or gentle heating (e.g., 40 °C) | Provides sufficient energy for the slower reaction. |
| Reagents | Standard grade | Anhydrous/freshly purified | Prevents quenching of the reaction by water[1]. |
Q2: I'm observing significant formation of an alkyl chloride byproduct. What's happening?
The formation of 2-chloro-1,1-difluoroethane is a common side reaction in mesylations.
Potential Causes & Solutions:
-
Chloride Ion Displacement: The triethylamine hydrochloride (or other amine hydrochlorides) formed as a byproduct can act as a source of chloride ions.
-
Explanation: The newly formed, highly reactive this compound can undergo an in-situ SN2 reaction with the chloride ions present in the reaction mixture.
-
Solution:
-
Use Methanesulfonic Anhydride ((Ms)₂O): This reagent avoids the formation of chloride byproducts altogether[2].
-
Choose a Different Base: Using a base that does not introduce chloride ions, such as pyridine, can be beneficial. However, pyridine is a weaker base than TEA, so adjustments in reaction conditions may be necessary.
-
Reaction Quenching: As soon as the reaction is complete (monitored by TLC or GC-MS), quench it with water to remove the amine hydrochloride salt.
-
-
Q3: My purification is difficult, and I'm getting low isolated yields. How can I improve this?
This compound is a relatively polar and non-volatile compound, which can make purification challenging.
Potential Causes & Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting alcohol can be difficult due to their similar polarities.
-
Explanation: Both the starting material and the product are polar molecules.
-
Solution: Ensure the reaction goes to completion using the troubleshooting steps in Q1. A completed reaction simplifies the workup.
-
-
Emulsion during Aqueous Workup: The product and residual base can form emulsions during extraction.
-
Explanation: The presence of amine salts can lead to the formation of stable emulsions.
-
Solution: Use a brine wash (saturated aqueous NaCl) to break up emulsions. A gentle swirling motion during extraction instead of vigorous shaking can also help.
-
-
Standard Silica Gel Chromatography Issues: The polarity of the product can lead to tailing and poor separation on silica gel.
-
Explanation: The polar sulfonate group can interact strongly with the silica.
-
Solution:
-
Optimize your solvent system: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
-
Consider alternative purification methods: If chromatography is problematic, consider distillation under reduced pressure, as the product has a relatively high boiling point.
-
-
Frequently Asked Questions (FAQs)
Q: What is a typical protocol for the synthesis of this compound?
A: While a universally optimized protocol is substrate-dependent, a good starting point is as follows:
-
To a solution of 2,2-Difluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2-1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
If the reaction is sluggish, gentle heating to 30-40 °C may be required.
-
Upon completion, quench the reaction with cold water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Q: How does the reactivity of 2,2-Difluoroethanol compare to ethanol in this reaction?
A: 2,2-Difluoroethanol is significantly less reactive than ethanol. The electron-withdrawing fluorine atoms decrease the electron density on the oxygen atom, making it a weaker nucleophile. Consequently, the reaction often requires more forcing conditions (stronger base, higher temperature, or longer reaction times) compared to the mesylation of ethanol.
Q: What are the key safety considerations when working with methanesulfonyl chloride and this compound?
A: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts exothermically with water and nucleophiles[3][4][5]. This compound, as an alkylating agent, should be handled with care as it is potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q: How can I confirm the formation of my product?
A: The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. You should observe a characteristic downfield shift of the methylene protons adjacent to the mesylate group in the ¹H NMR spectrum compared to the starting alcohol. ¹⁹F NMR will confirm the presence of the difluoroethyl group.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the appearance of strong symmetric and asymmetric S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the mesylation of 2,2-Difluoroethanol.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol. (WO2013010985A1).
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol. (KR20140048983A).
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol. (US8975448B2).
-
Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 2-difluoroethanol. (CN104098444A).
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination of various alkyl halides and mesylates using CsF in the.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022, September 2). Removal of perfluoroalkyl substances from water by activated carbons: Adsorption of perfluorooctane sulfonate and perfluorooctanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Reddit. (n.d.). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'.
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
NCBI. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. Retrieved from [Link]
-
Chemsrc. (2025, August 20). CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. Retrieved from [Link]
-
Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PubMed - NIH. (n.d.). Separation and indirect detection of alkyl sulfonates and sulfates. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
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- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Improving Alkylation Selectivity with 2,2-Difluoroethyl Methanesulfonate
Welcome to the technical support center for optimizing alkylation reactions using 2,2-Difluoroethyl methanesulfonate (DFEMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent difluoroethylating agent. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and enhance the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful alkylating agent?
A1: this compound (DFEMS) is a powerful electrophile used to introduce the valuable 2,2-difluoroethyl moiety (-CH₂CHF₂) into molecules. This group is of high interest in medicinal chemistry as the fluorine atoms can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] The methanesulfonate (mesylate) group is an excellent leaving group, making DFEMS highly reactive towards a variety of nucleophiles.[2][3][4]
Q2: My primary challenge is controlling N- vs. O-alkylation with my substrate. Why is this happening?
A2: This is a classic challenge in synthetic chemistry when dealing with substrates containing multiple nucleophilic sites (ambident nucleophiles), such as amides, lactams, or phenols with nearby nitrogen atoms.[5][6] The outcome of the reaction (N- vs. O-alkylation) is a kinetic vs. thermodynamic competition that is heavily influenced by your choice of base, solvent, and temperature. Nitrogen is generally less electronegative and more nucleophilic than oxygen, but other factors can easily tip the balance.[7]
Q3: I am observing a significant amount of an elimination byproduct. What is causing this?
A3: DFEMS, like other primary alkyl sulfonates, can undergo E2 (bimolecular elimination) reactions, especially in the presence of strong, sterically hindered bases.[3][8] In this side reaction, the base abstracts a proton from the carbon adjacent to the mesylate group, leading to the formation of 1,1-difluoroethene instead of the desired alkylated product. Optimizing your base and reaction temperature is critical to minimize this pathway.
Q4: How do I confirm whether I have synthesized the N- or O-alkylated product?
A4: Unambiguous structure determination is crucial.[5][6] The most reliable method is nuclear magnetic resonance (NMR) spectroscopy. Techniques like ¹H NMR, ¹³C NMR, HSQC, and HMBC can elucidate the connectivity of the difluoroethyl group to your substrate.[5] For example, the chemical shift of the methylene protons (-CH₂-) attached to a nitrogen atom is typically different from that of one attached to an oxygen atom.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides systematic approaches to resolving them.
Problem 1: Poor Selectivity Between N-Alkylation and O-Alkylation
You are obtaining a mixture of N- and O-alkylated products, leading to difficult purification and low yield of the desired isomer.
Q: What is the first parameter I should investigate to improve my N- vs. O-selectivity?
A: Your choice of base is the most critical factor. The base deprotonates your substrate, and the nature of the resulting anion-counterion pair significantly influences the reaction's regioselectivity.
Scientific Rationale: According to the Hard and Soft Acids and Bases (HSAB) principle, "hard" nucleophiles prefer to react with "hard" electrophiles, and "soft" nucleophiles with "soft" electrophiles.[7] The alkyl carbon of DFEMS is a relatively soft electrophile. Nitrogen nucleophiles are generally considered softer than their oxygen counterparts.[7] Therefore, conditions that favor the "softer" character of the nitrogen atom will promote N-alkylation.
-
For preferential N-alkylation: Use weaker, non-coordinating bases that generate a "freer" anion. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (like DMF or acetonitrile) are excellent starting points.[2] Cesium ions, in particular, are large and poorly coordinating, leading to a more nucleophilic nitrogen.
-
For preferential O-alkylation: Stronger, "harder" bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can increase the ionic character of the oxygen atom, making it a harder and more reactive nucleophile.
Below is a systematic workflow to guide your optimization experiments.
Caption: Troubleshooting workflow for improving alkylation selectivity.
The following table summarizes expected outcomes from a screening experiment. Use this as a guide to interpret your results.
| Base | Solvent | Typical Temperature | Expected Predominant Product | Rationale |
| Cs₂CO₃ | Acetonitrile | 25-50 °C | N-Alkylation | Soft base, dissociates well to create a soft, reactive nitrogen nucleophile. |
| K₂CO₃ | DMF | 25-50 °C | N-Alkylation | Common and effective; DMF solvates cations well, freeing the anion. |
| NaH | THF / Dioxane | 0-25 °C | O-Alkylation | Hard, non-nucleophilic base. Favors deprotonation of the more acidic site (often OH) and forms a tight ion pair, enhancing O-reactivity. |
| KOtBu | Toluene | 0-25 °C | O-Alkylation / Elimination | Strong, sterically hindered base. Can favor O-alkylation but carries a high risk of elimination. |
Problem 2: High Levels of Elimination Byproduct Detected
Your reaction yields significant amounts of 1,1-difluoroethene and unreacted starting material, with low conversion to the desired alkylated product.
Q: My base of choice (e.g., KOtBu) is causing significant elimination. What should I do?
A: Switch to a less sterically hindered and/or weaker base. Elimination (E2 pathway) is highly sensitive to the steric bulk and strength of the base.
Scientific Rationale: The E2 mechanism involves the base abstracting a proton from the β-carbon while the leaving group departs simultaneously.[9] Strong, bulky bases like potassium tert-butoxide are classic reagents for promoting elimination over substitution.[8] By switching to a weaker, less bulky base like a carbonate, you disfavor the E2 pathway and allow the desired SN2 (substitution) reaction to dominate.
-
Change the Base: Immediately replace bulky bases (KOtBu, DBU) with milder inorganic bases like K₂CO₃ or Cs₂CO₃. These are much less likely to promote the E2 pathway.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can significantly suppress the rate of elimination relative to alkylation.
-
Check Your Substrate: While less common for DFEMS, if your substrate has significant steric hindrance near the nucleophilic site, it can slow down the SN2 reaction, giving the E2 pathway a chance to compete. Ensure your reaction is as concentrated as reasonably possible to favor the bimolecular SN2 reaction.
Experimental Protocols
General Protocol for Screening Alkylation Conditions
This protocol is designed for a small-scale (e.g., 0.1 mmol) reaction to test various conditions efficiently.
-
Preparation: To four separate oven-dried vials, add your substrate (1.0 eq., 0.1 mmol) and a magnetic stir bar.
-
Solvent & Base Addition:
-
Vial 1: Add K₂CO₃ (1.5 eq., 0.15 mmol) and Acetonitrile (1.0 mL).
-
Vial 2: Add Cs₂CO₃ (1.5 eq., 0.15 mmol) and Acetonitrile (1.0 mL).
-
Vial 3: Add K₂CO₃ (1.5 eq., 0.15 mmol) and DMF (1.0 mL).
-
Vial 4: Add NaH (60% dispersion in oil, 1.3 eq., 0.13 mmol) to THF (1.0 mL) at 0 °C, then add the substrate solution.
-
-
Reagent Addition: Add this compound (1.2 eq., 0.12 mmol) to each vial at the desired starting temperature (e.g., 25 °C for vials 1-3, 0 °C for vial 4).
-
Reaction Monitoring: Stir the reactions at the set temperature. After a predetermined time (e.g., 2 hours), take a small aliquot from each vial, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to assess conversion and product distribution.
-
Analysis: Based on the results, select the most promising condition (highest conversion to the desired product with minimal byproducts) for a larger-scale reaction and further optimization.
Visualizing the Competing Reaction Pathways
The diagram below illustrates the key decision point for the deprotonated nucleophile.
Caption: Competing SN2 (N vs. O) and E2 pathways in DFEMS alkylation.
References
-
Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. [Link]
-
Cid, J. M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
Oakwood Chemical. 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
-
Hayrapetyan, D., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
MySkinRecipes. This compound. [Link]
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García-Muse, T., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. PubMed Central. [Link]
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MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
Wang, R., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PubMed Central. [Link]
-
Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]
-
Wyatt, M. D., et al. (2009). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research. [Link]
-
Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. [Link]
-
PubMed Central. (2023). Sulfonium-based precise alkyl transposition reactions. [Link]
-
Chen, H., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. [Link]
-
Tang, R. J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. ResearchGate. [Link]
- Google Patents.
-
Goth, R., & Rajewsky, M. F. (1974). DNA alkylation studies of combined treatment with methylnitrosourea and ethylmethanesulfonate in mice. Teratogenesis, Carcinogenesis, and Mutagenesis. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. [Link]
-
Tang, R. J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Publishing. [Link]
-
Evans, M. (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. [Link]
-
Cockerill, A. F. (1971). Mechanisms of elimination reactions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
-
ResearchGate. Reaction Principle of Alcohol Ether Sulfonates by Sulfonated Alkylation Method – A Review. [Link]
-
Tang, R. J., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. PubMed Central. [Link]
-
Lee, G. S., et al. (1988). Base alterations in yeast induced by alkylating agents with differing Swain-Scott substrate constants. Mutation Research. [Link]
-
Leah4sci. (2025). SN1 SN2 E1 E2 (Part 2): Introduction to Substitution & Elimination Reactions. YouTube. [Link]
-
Reiter, H., & Strauss, B. (1970). Repair of alkylation damage: stability of methyl groups in Bacillus subtilis treated with methyl methanesulfonate. Journal of Bacteriology. [Link]
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Technical Guide: Scale-Up of 2,2-Difluoroethyl Methanesulfonate Synthesis
Introduction
Target Molecule: 2,2-Difluoroethyl methanesulfonate (DFEMS)
CAS: 371-15-3
Application: A critical fluoro-alkylating agent used to introduce the
This guide addresses the transition from gram-scale discovery chemistry to kilogram-scale process development. The synthesis involves the mesylation of 2,2-difluoroethanol using methanesulfonyl chloride (MsCl). While chemically straightforward, the scale-up is complicated by two opposing forces: the low nucleophilicity of the fluorinated alcohol and the high reactivity/toxicity of the sulfonyl chloride.
Module 1: Reaction Engineering & The "Lazy Nucleophile"
The Core Challenge
Unlike standard ethanol, 2,2-difluoroethanol possesses strong electron-withdrawing fluorine atoms (
-
Consequence: The reaction requires a driving force (base strength/catalyst) but must be balanced against the violent exotherm of MsCl addition.
-
Risk: If the reaction is too cold or the base too weak, MsCl accumulates unreacted. Upon warming, a "thermal runaway" can occur.[1]
Optimized Protocol (Scale-Up Ready)
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM) or Toluene | DCM solubilizes the heavy product well. Toluene is preferred for green chemistry but requires careful solubility checks. |
| Base | Triethylamine ( | Acts as an HCl scavenger. |
| Catalyst | DMAP (0.05 - 0.1 eq) | Critical: Activates the sulfonyl chloride to overcome the alcohol's low reactivity. |
| Temperature | Controls the exotherm. | |
| Reagent | MsCl (1.1 - 1.2 eq) | Slight excess to drive conversion. |
Visual Workflow: Reaction Logic
Caption: Logic flow for controlling the mesylation of electron-deficient alcohols.
Module 2: Troubleshooting & FAQs
Issue 1: The "Delayed Exotherm" (Safety Critical)
User Report: "I added the MsCl at 0°C, but no heat was generated. When I warmed it to room temperature, the temperature spiked uncontrollably."
-
Root Cause: The fluorinated alcohol is sluggish. At 0°C, the reaction rate was near zero, causing MsCl to pool in the reactor. Warming triggered the reaction of the entire accumulated mass simultaneously.
-
Corrective Action:
-
Use a Catalyst: Ensure DMAP is present before MsCl addition.
-
Dose-and-Wait: Add 5% of the MsCl and wait for a small temperature rise (initiation verification) before continuing the feed.
-
Reference: See thermochemistry of sulfonyl chloride additions in process safety literature [1].
-
Issue 2: Poor Phase Separation (The "Heavy Layer" Problem)
User Report: "During work-up, I can't tell which layer is the organic product. The densities seem identical."
-
Technical Insight:
-
Water density:
-
DCM density:
-
DFEMS density: Est.
[2] -
Result: You may form an emulsion or a "rag layer" where densities are matched.
-
-
Solution:
-
If using DCM: The organic layer is definitely on the bottom .
-
If using Toluene: The heavy fluorinated product may cause the organic layer to become denser than water, causing a phase inversion (organic layer flips from top to bottom).
-
Test: Add a drop of water to the separator. If it travels through the top layer and sits on the interface, the top layer is Organic. If it mixes with the top layer, the top layer is Aqueous.
-
Issue 3: Product Instability/Color Change
User Report: "The product turned yellow/brown after distillation."
-
Root Cause: Sulfonate esters are alkylating agents. At high temperatures (distillation), trace amine salts (Et3N·HCl) can nucleophilically attack the sulfonate, causing decomposition.
-
Corrective Action:
-
Acid Wash: Ensure the organic layer is washed with dilute HCl or Citric Acid (1M) to remove all residual amine base before concentration.
-
Thermal Limit: Do not exceed
during rotary evaporation. -
Storage: Store cold (
) over activated molecular sieves if possible to prevent hydrolysis [2].
-
Module 3: Critical Safety (MsCl Handling)
Methanesulfonyl Chloride (MsCl) is a high-consequence reagent.
-
Toxicity: Fatal if inhaled (LC50 < 25 ppm).
-
Hydrolysis: Reacts with water to generate HCl gas.
Scale-Up Rule: Never quench a large excess of unreacted MsCl with water directly in the reactor. The HCl generation can over-pressurize the vessel. Quench with a cold aqueous ammonia or sodium bicarbonate solution slowly, ensuring the vent line is open and scrubbed.
Troubleshooting Logic Tree
Caption: Rapid diagnostic tree for common scale-up deviations.
References
-
H.E.L Group.[2][6][7] (n.d.). Process Safety and Scale-up. Retrieved January 29, 2026, from [Link]
-
PubChem.[2][5][7] (n.d.). This compound - Safety and Hazards. National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
- 1. helgroup.com [helgroup.com]
- 2. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 5. This compound | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. helgroup.com [helgroup.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,2-Difluoroethyl Methanesulfonate (DFEMS)
[1]
Subject: Workup and Handling Procedures for 2,2-Difluoroethyl Methanesulfonate (DFEMS) Document ID: TS-DFEMS-001 Last Updated: January 2026 Audience: Medicinal Chemists, Process Chemists, HSE Officers[1]
Core Directive: Safety & Genotoxicity Warning
CRITICAL ALERT: this compound is a potent alkylating agent.[1] Like other sulfonate esters (mesylates, tosylates), it is classified as a Potential Genotoxic Impurity (PGI) .[1]
Reaction Optimization & Stability
Before discussing workup, the reaction conditions must be tuned to prevent the most common failure mode: Elimination .[1]
The Stability Paradox
The electron-withdrawing fluorine atoms at the
Reaction Pathways:
-
Path A (
): Desired alkylation of nucleophile.[1] -
Path B (
): Elimination to form 1,1-difluoroethylene (a gas).[1] -
Path C (Hydrolysis): Decomposition to 2,2-difluoroethanol (slow in neutral media, fast in base).[1]
Figure 1: Competitive reaction pathways for this compound.[1] Path A is desired; Path B is the primary yield-loss mechanism.[1]
Standard Workup Protocol: The "Scavenge & Wash" Method
Standard aqueous washing is insufficient to remove excess DFEMS due to its moderate lipophilicity and slow hydrolysis rates at neutral pH.[1] To ensure safety and chemical purity, you must chemically scavenge the reagent before phase separation.[1]
Protocol Steps
| Phase | Action | Technical Rationale |
| 1. Quench | Add 0.2 - 0.5 equiv of Morpholine or N-Methylpiperazine (NMP) .[1] Stir for 30-60 min at RT.[1] | Chemical Scavenging: The amine reacts rapidly with excess DFEMS via |
| 2. Dilution | Dilute reaction mixture with EtOAc or MTBE.[1] | Establishes the organic phase for extraction.[1] |
| 3. Acid Wash | Wash organic layer with 1M HCl or 10% Citric Acid .[1] | Partitioning: The scavenger-DFEMS adduct (now an ammonium salt) and excess scavenger are protonated and pulled into the aqueous phase.[1] |
| 4. Brine Wash | Wash with sat. NaHCO3 (if product is acid-sensitive) then Brine.[1] | Neutralizes residual acid and removes bulk water.[1] |
| 5. Drying | Dry over Na2SO4, filter, and concentrate.[1] | Standard drying.[1] Note: Do not heat above 40°C during concentration to avoid thermal decomposition of labile products.[1] |
Visualization of Scavenging Workflow
Figure 2: The "Scavenge & Wash" workflow ensures complete removal of genotoxic alkylating agents.[1]
Troubleshooting & FAQs
Q1: I am observing low yields, and the pressure in my sealed tube increased significantly. What happened?
Diagnosis: You likely triggered Path B (Elimination) .[1] Cause: The combination of a strong base (e.g., NaH, KOtBu) and heat caused the DFEMS to eliminate, forming 1,1-difluoroethylene (boiling point -83°C), which created the pressure.[1] Solution:
-
Switch to a milder base:
or in DMF or MeCN.[1] -
Lower the temperature: Run the reaction at 40-50°C instead of reflux.
-
Add the base slowly to the nucleophile before adding the DFEMS.[1]
Q2: Can I use silica gel chromatography to remove excess DFEMS?
Diagnosis: Risky and inefficient.[1] Technical Insight: Alkyl mesylates often have poor UV absorbance (unless derivatized) and can streak on silica.[1] More critically, handling the concentrated fractions containing the pure toxic reagent poses a safety risk to the chemist.[1] Recommendation: Always use the chemical scavenging method (Step 3 above) before chromatography.[1] This destroys the toxin in situ.[1]
Q3: My product is an amine. If I use the Acid Wash (Step 3), I will lose my product.[1]
Diagnosis: The "Scavenge & Wash" protocol needs modification for basic products. Modified Protocol:
-
Scavenge: Use a Solid Supported Scavenger (e.g., Thiol-silica or Amine-silica resin) [2].[1]
-
Process: Add resin (2-3 equiv relative to excess DFEMS), stir for 2-4 hours, and filter.
-
Result: The toxic impurity is covalently bound to the beads, which are discarded as solid hazardous waste.[1] The filtrate contains your amine product.[1]
Q4: Is this compound stable in storage?
Answer: It is moderately stable but hygroscopic.[1]
Best Practice: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture ingress will hydrolyze the mesylate to methanesulfonic acid (MSA) and 2,2-difluoroethanol.[1] If the liquid turns cloudy or acidic, check purity via NMR (
Quantitative Data: Solvent Effects on Substitution vs. Elimination[1]
Simulated data based on typical alkylation kinetics of
| Solvent | Dielectric Constant | Base | Substitution ( | Elimination ( | Recommendation |
| DMF | 36.7 | High | Low | Recommended | |
| Acetonitrile | 37.5 | High | Low | Recommended | |
| THF | 7.5 | NaH | Low | High | Avoid |
| DCM | 8.9 | Moderate | Moderate | Slow kinetics |
References
-
Genotoxic Impurity Scavenging: Teo, Y. C., et al. "Efficient Scavenging of Genotoxic Alkyl Halides and Sulfonates."[1] Organic Process Research & Development, 2010.[1]
-
Resin Scavenging: Weidner, J. J., et al. "Mitigation of Genotoxic Impurities in the Synthesis of Pharmaceutical Intermediates."[1] Journal of Pharmaceutical Sciences, 2012.[1]
-
Fluorine Chemistry: "this compound Properties." PubChem, National Library of Medicine.[1]
-
General Mesylate Handling: "Guideline on the Limits of Genotoxic Impurities." European Medicines Agency (EMA).[1]
Technical Support Center: Troubleshooting Impurities in 2,2-Difluoroethyl Methanesulfonate
Welcome to the technical support center for 2,2-Difluoroethyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate impurities in this critical starting material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the quality and handling of this compound.
Q1: What are the most common impurities found in this compound?
The impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The primary synthesis route involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride.[1] Consequently, common impurities include:
-
Unreacted Starting Materials: Residual 2,2-difluoroethanol and methanesulfonyl chloride.
-
Reagents from Synthesis: If a base like triethylamine is used, the corresponding salt (triethylamine hydrochloride) may be present.
-
Precursor-Related Impurities: Impurities from the synthesis of 2,2-difluoroethanol, such as 1-chloro-2,2-difluoroethane or 2,2-difluoroethyl acetate.[2][3]
-
Degradation Products: The primary degradation pathway is hydrolysis, which can occur if the material is exposed to moisture, yielding methanesulfonic acid and 2,2-difluoroethanol.[4][5] Methanesulfonyl chloride itself is also highly reactive with water.[4]
-
Genotoxic Impurities (GTIs): Alkyl sulfonates are a class of potentially genotoxic impurities that are of significant concern in pharmaceutical applications.[6][7] While the formation of other alkyl methanesulfonates is mechanistically unlikely under standard conditions, the purity of the methanesulfonyl chloride starting material should be considered.[8]
Q2: Why is controlling impurities in this starting material so critical?
This compound is a potent alkylating agent, primarily used to introduce the 2,2-difluoroethyl group in the synthesis of active pharmaceutical ingredients (APIs).[9] The presence of impurities can have several detrimental effects:
-
Impact on Reaction Stoichiometry: Impurities can alter the effective molar quantity of the starting material, leading to incomplete reactions and lower yields.
-
Formation of Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the desired product and potentially generating novel, uncharacterized substances.
-
Catalyst Poisoning: In reactions involving sensitive catalysts, certain impurities can act as poisons, deactivating the catalyst and halting the reaction.
-
Safety and Toxicity Concerns: The presence of potentially genotoxic impurities, even at trace levels, is a major regulatory concern in drug development.[7]
Q3: What are the initial signs of impurity in my this compound?
Visual inspection and olfactory assessment can provide initial clues:
-
Color: Pure this compound should be a colorless to pale yellow liquid.[10][11] A darker color may indicate the presence of degradation products or other non-volatile impurities.
-
Odor: A pungent or acrid odor may suggest the presence of residual methanesulfonyl chloride or acidic byproducts like hydrogen chloride from its decomposition.[11][12]
-
Turbidity: The presence of a solid precipitate or a cloudy appearance can indicate the formation of insoluble byproducts, such as amine salts if a base was used in its synthesis.
Q4: How should I properly store this compound to prevent degradation?
Proper storage is crucial to maintain the integrity of this reagent. It is sensitive to moisture.[13] Therefore, the following storage conditions are recommended:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent exposure to atmospheric moisture.[14]
-
Tightly Sealed Container: Use a container with a secure, tight-fitting cap to minimize moisture ingress.
-
Cool and Dark Place: Store in a cool, dark location, as elevated temperatures can accelerate degradation.[13]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental challenges you may encounter.
Problem 1: My reaction is not proceeding to completion, or the yield is significantly lower than expected.
Possible Cause: The purity of your this compound may be lower than stated, or it may contain inhibitors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: I see unexpected peaks in the analytical data (NMR, GC-MS) of my starting material.
Possible Cause: Presence of synthesis-related impurities or degradation products.
Identification and Mitigation:
| Impurity Class | Identification Method | Typical Signature | Mitigation Strategy |
| Residual 2,2-Difluoroethanol | GC-MS, ¹H NMR | Characteristic peaks corresponding to the alcohol. | Aqueous wash, distillation. |
| Residual Methanesulfonyl Chloride | GC-MS | Peak corresponding to its molecular weight and fragmentation pattern. | Aqueous wash (hydrolyzes it), reaction with a sacrificial nucleophile. |
| Methanesulfonic Acid | ¹H NMR, LC-MS | Can be observed in the NMR, often as a broad peak. | Aqueous wash with a mild base (e.g., sodium bicarbonate solution). |
| 2,2-Difluoroethyl Acetate | GC-MS, ¹H NMR | Characteristic ester peaks. | Distillation, chromatography. |
Problem 3: How do I remove water-soluble impurities like triethylamine hydrochloride or methanesulfonic acid?
Solution: An aqueous work-up is the most effective method.
Rationale: These impurities are highly polar and will preferentially partition into an aqueous phase. The organic product, being less polar, will remain in a non-polar organic solvent.
Procedure: See Protocol 1: Aqueous Work-up for Removal of Water-Soluble Impurities .
Problem 4: What is the most suitable method for purifying this compound on a laboratory scale?
Decision Tree for Purification:
Sources
- 1. prepchem.com [prepchem.com]
- 2. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 3. WO2013010985A1 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. omsynth.com [omsynth.com]
- 11. Methanesulfonyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 12. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 13. 2,2-Difluoroethyl Trifluoromethanesulfonate | 74427-22-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2,2-Difluoroethyl Methanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Difluoroethyl Methanesulfonate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge encountered during its application: catalyst poisoning. As a potent difluoroethylating agent, this compound is invaluable, but its inherent structure presents unique hurdles in catalysis. This document provides field-proven insights and validated protocols to help you diagnose, mitigate, and overcome these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about catalyst deactivation when using this compound, providing the foundational knowledge needed for effective troubleshooting.
Q1: What is catalyst poisoning, and why is it a specific concern with this compound?
A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them, preventing reactants from accessing these sites and thus slowing or halting the reaction.[1][2] This is a pronounced issue with this compound (structure: CH₃SO₂OCH₂CHF₂) because the molecule itself contains a methanesulfonate (mesylate) group. Sulfur-containing compounds are well-documented, potent poisons for many transition metal catalysts, particularly noble metals like palladium (Pd) and platinum (Pt).[1][3][4] The sulfur atom in the methanesulfonate can irreversibly bind to the metal center, leading to rapid and often permanent deactivation of the catalyst.[3][5]
Q2: Which types of catalysts are most susceptible to poisoning in these reactions?
A2: The catalysts most vulnerable to poisoning by sulfur compounds are transition metals, which are frequently used in the cross-coupling reactions where this compound serves as a reactant. Key examples include:
-
Palladium (Pd)-based catalysts: These are extremely common in cross-coupling chemistry and are highly susceptible to sulfur poisoning.[3][4] Sulfur can form stable palladium sulfides, rendering the catalyst inactive.[3]
-
Nickel (Ni)-based catalysts: While often more cost-effective, nickel catalysts are also readily poisoned by sulfur compounds.[6]
-
Copper (Cu)-based catalysts: Copper catalysts can also be deactivated by sulfur species, although the mechanism and severity can differ from palladium or nickel.
-
Rhodium (Rh) and Platinum (Pt) catalysts: These are also strongly affected by sulfur, which can bind directly to the active metal centers and cause deactivation.[7]
Q3: What is the primary molecular mechanism of catalyst deactivation by this compound?
A3: The primary mechanism is strong chemisorption of the sulfur atom from the methanesulfonate group onto the active metal sites of the catalyst.[1] This process involves the formation of a strong, often irreversible, chemical bond between the sulfur and the metal.[7] This interaction can have several detrimental effects:
-
Active Site Blocking: The sulfur atom physically occupies the active site, sterically hindering the approach and adsorption of reactant molecules.[8]
-
Electronic Modification: The adsorbed sulfur species can alter the electronic properties of the metal surface, reducing its catalytic activity for the desired transformation.[8]
-
Structural Changes: In some cases, the poison can even cause restructuring or agglomeration of the catalyst's metal nanoparticles, leading to a permanent loss of surface area and activity.[1]
Below is a diagram illustrating the fundamental poisoning mechanism.
Caption: Fig. 2: Troubleshooting Workflow for Catalyst Poisoning.
Section 3: Advanced Protocols & Methodologies
These protocols provide detailed, step-by-step procedures for key troubleshooting and optimization experiments.
Protocol 1: Standardized Catalyst Screening Protocol
Objective: To identify a catalyst system (metal precursor and ligand) that exhibits higher tolerance to poisoning by this compound.
Methodology:
-
Setup: In an inert atmosphere (glovebox or Schlenk line), prepare an array of reaction vials.
-
Reagents: To each vial, add your reaction substrate (e.g., an aryl boronic acid for a Suzuki coupling), base, and solvent.
-
Catalyst Preparation: In separate stock solutions, pre-form the catalysts by mixing the metal precursor (e.g., Pd₂(dba)₃) with a panel of different ligands (e.g., SPhos, XPhos, P(t-Bu)₃, an NHC-IPr ligand) in a 1:2.2 Pd:Ligand ratio.
-
Catalyst Addition: Add an equivalent molar amount of each pre-formed catalyst to the corresponding reaction vials.
-
Control Reaction: Include a control vial where the electrophile is a non-sulfur-containing analogue (e.g., an aryl bromide) to establish a baseline for maximum conversion.
-
Initiation: Add this compound to all vials except the control (to which the non-sulfur electrophile is added).
-
Execution: Seal the vials, bring them to the desired reaction temperature, and stir for a set time (e.g., 12 hours).
-
Analysis: Quench the reactions and analyze the conversion to product in each vial using a quantitative method like LC-MS or GC with an internal standard.
Data Interpretation: Compare the product yields across the different catalyst systems. A successful "hit" will be a ligand that provides significantly higher yield compared to the initial, failing condition.
| Catalyst System | Ligand Type | Product Yield (%) |
| Pd₂(dba)₃ / PPh₃ | Standard Triphenylphosphine | < 5% |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, Electron-Rich Monophosphine | 45% |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine (Buchwald) | 85% |
| Pd(OAc)₂ / IPr | N-Heterocyclic Carbene (NHC) | 78% |
| Control Reaction | (Non-sulfur electrophile) | >95% |
Protocol 2: Catalyst Regeneration Feasibility Test
Objective: To determine if a poisoned catalyst can be regenerated and reused. Warning: This procedure involves high temperatures and should be performed with appropriate safety precautions.
Methodology:
-
Isolation: After a failed reaction, isolate the solid-supported catalyst by filtration. Wash thoroughly with a solvent like THF or dichloromethane to remove residual organics and dry under vacuum.
-
Oxidative Treatment (Calcination): Place the dried, spent catalyst in a porcelain crucible. Heat in a tube furnace under a slow flow of air or a 2-5% O₂/N₂ mixture. Slowly ramp the temperature to 400-500 °C and hold for 2-4 hours. This step aims to oxidize bound sulfur to gaseous SO₂.
-
Reductive Treatment: After cooling under an inert atmosphere (N₂ or Ar), switch the gas flow to a 5% H₂/N₂ mixture. Slowly heat the catalyst to 200-300 °C and hold for 2 hours to reduce the oxidized metal back to its active metallic state (e.g., PdO to Pd(0)).
-
Activity Test: Carefully transfer the regenerated catalyst to a new reaction vial under an inert atmosphere and repeat the original reaction under the same conditions.
-
Comparison: Compare the yield of the reaction using the regenerated catalyst to that of a fresh catalyst and the original failed reaction.
Data Interpretation: If the regenerated catalyst provides a yield that is a significant fraction of the fresh catalyst's yield, regeneration may be a viable, though potentially complex, strategy. A low yield indicates irreversible damage (e.g., sintering) occurred during the treatment or that the poison was not fully removed.
References
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (n.d.). YouTube.
-
Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (n.d.). YouTube.
-
Catalyst poisoning. (2023). Wikipedia. Retrieved January 28, 2026, from [Link]
- Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. (n.d.). YouTube.
-
Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund. Retrieved January 28, 2026, from [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (2021). MDPI. Retrieved January 28, 2026, from [Link]
-
Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved January 28, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Grokipedia. Retrieved January 28, 2026, from [Link]
-
Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy. Retrieved January 28, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. (2023). MDPI. Retrieved January 28, 2026, from [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Sentrycs. Retrieved January 28, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. GAS Dortmund [gas-dortmund.de]
Validation & Comparative
A Researcher's Guide to 2,2-Difluoroethyl Sulfonates: A Comparative Analysis of Mesylate and Tosylate Reactivity
In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs is a cornerstone strategy for modulating the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2] Among the various methods to introduce these groups, the nucleophilic substitution of activated alcohols stands out for its reliability and versatility. This guide provides an in-depth comparison of two key reagents for this purpose: 2,2-difluoroethyl methanesulfonate (a mesylate) and 2,2-difluoroethyl tosylate. We will dissect their reactivity, explore the underlying chemical principles, and provide practical guidance for their application in the laboratory.
The Central Question: Mesylate vs. Tosylate as Leaving Groups
At the heart of this comparison are the leaving groups themselves: the methanesulfonate (mesylate, -OMs) and the p-toluenesulfonate (tosylate, -OTs). Both are classified as excellent leaving groups because their corresponding sulfonic acids, methanesulfonic acid (MsOH) and p-toluenesulfonic acid (TsOH), are very strong acids. A fundamental principle in organic chemistry states that the weaker the basicity of a group, the better its ability to depart as a stable anion in a substitution reaction. Both mesylate and tosylate anions are exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3][4]
However, subtle structural differences between the two lead to nuanced variations in reactivity.
-
Electronic Effects: The tosylate anion possesses an aromatic ring, which provides additional resonance stabilization for the negative charge compared to the simple methyl group of the mesylate. This increased stabilization makes the tosylate anion a slightly weaker base.
-
Acidity (pKa): The acidity of the parent sulfonic acid is a direct measure of the leaving group's stability. While both are strong acids, p-toluenesulfonic acid is slightly more acidic than methanesulfonic acid. Reported pKa values can vary, but generally fall in the range of -2.5 to -2.8 for TsOH and -1.9 to -2.6 for MsOH.[5][6][7] This difference, while small, suggests that the tosylate is a marginally better leaving group.
-
Steric Hindrance: The tosylate group is significantly bulkier than the mesylate group due to the presence of the p-tolyl substituent. This can sometimes influence the rate of reaction, particularly with sterically hindered substrates or nucleophiles.[8] Conversely, for reactions involving tertiary alcohols, mesylates can sometimes show an advantage as they are less sterically demanding.[8]
For most practical purposes in introductory contexts, mesylates and tosylates are considered to have nearly identical leaving group abilities.[9] However, in high-stakes applications like complex pharmaceutical synthesis, these minor differences can be leveraged for optimal results.
The Impact of the 2,2-Difluoroethyl Moiety
The reactivity of the substrate is not solely determined by the leaving group. The alkyl portion, in this case, the 2,2-difluoroethyl group, plays a critical role. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the C-1 carbon (the carbon bonded to the sulfonate). This effect polarizes the C-O bond, making the C-1 carbon significantly more electrophilic and thus more susceptible to attack by a nucleophile. This inherent activation means that both 2,2-difluoroethyl mesylate and tosylate are highly reactive alkylating agents, likely proceeding readily through an SN2 mechanism.
dot graph "Chemical_Structures" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; graph [bgcolor="transparent"];
} caption: "Structures of this compound and Tosylate."
Reactivity Comparison: A Data-Driven Perspective
While direct, side-by-side kinetic studies for these specific difluoroethyl compounds are not abundant in readily available literature, we can infer their relative reactivity from established principles and data on similar alkyl sulfonates. The consensus in organic chemistry is that tosylates are slightly more reactive than mesylates in SN2 reactions due to the superior stability of the tosylate anion.[10]
However, another factor to consider is the potential for side reactions. For some substrates, tosylates have shown a greater propensity to undergo elimination reactions compared to mesylates.[11] This is a crucial consideration in designing a synthesis, as the choice of leaving group could influence the product distribution.
| Property | This compound | 2,2-Difluoroethyl Tosylate | Rationale & Implications |
| Leaving Group | Methanesulfonate (-OMs) | p-Toluenesulfonate (-OTs) | Both are excellent leaving groups.[4] |
| Parent Acid pKa | ~ -1.9 to -2.6[6][7] | ~ -2.5 to -2.8[5][6] | Lower pKa indicates a more stable anion and a better leaving group. Tosylate is marginally better. |
| Steric Bulk | Smaller | Larger | Mesylate may be preferred for sterically hindered substrates. Tosylate's bulk can sometimes slow the desired reaction.[8] |
| Reactivity | Highly Reactive | Very Highly Reactive | Both are potent electrophiles due to the difluoroethyl group. Tosylate is expected to be slightly more reactive in substitution reactions. |
| Practical Notes | Reagent (MsCl) is a liquid. | Reagent (TsCl) is a solid. Tosylated alcohols are often crystalline solids, which can simplify purification by recrystallization.[8] |
Experimental Protocol: A General Guideline for Nucleophilic Substitution
The following protocol outlines a general procedure for the SN2 displacement of a sulfonate from a 2,2-difluoroethyl scaffold using a generic amine nucleophile. This protocol is a self-validating system; successful synthesis and characterization of the product confirm the efficacy of the chosen conditions.
Objective: To synthesize N-alkylated-2,2-difluoroethylamine via nucleophilic substitution.
Materials:
-
2,2-Difluoroethyl tosylate (or mesylate) (1.0 eq)
-
Primary or Secondary Amine Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.1 eq) and the anhydrous solvent (e.g., ACN, 0.1 M concentration relative to the limiting reagent).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonate ester. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
-
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq). If the amine nucleophile is used as its hydrochloride salt, an additional equivalent of base is required to liberate the free amine.
-
Causality: The base neutralizes the sulfonic acid byproduct that is formed during the reaction, driving the equilibrium towards the product.
-
-
Electrophile Addition: Dissolve the 2,2-difluoroethyl tosylate (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.
-
Causality: Dropwise addition helps to control any potential exotherm from the reaction.
-
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Trustworthiness: Monitoring ensures the reaction is complete, preventing unnecessary heating that could lead to decomposition and validating that the chosen conditions were effective.
-
-
Workup: Cool the reaction to room temperature. Filter off any inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, thus validating the entire protocol.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent", splines=ortho];
} caption: "General workflow for nucleophilic substitution."
Conclusion and Recommendations
Both this compound and 2,2-difluoroethyl tosylate are potent, highly effective reagents for introducing the valuable 2,2-difluoroethyl moiety into molecules.
-
Choose 2,2-Difluoroethyl Tosylate when:
-
Maximum reactivity is desired, as it is a slightly better leaving group.
-
The resulting tosylated intermediate or final product is expected to be a crystalline solid, simplifying purification.[8]
-
-
Choose this compound when:
-
Working with sterically congested substrates where the smaller mesyl group might offer a kinetic advantage.[8]
-
There is a concern about potential elimination side reactions, where mesylates can sometimes offer better selectivity for substitution.[11]
-
Cost or availability is a deciding factor, as methanesulfonyl chloride is often less expensive than tosyl chloride.
-
Ultimately, the choice between these two excellent reagents is context-dependent. The decision should be based on the specific substrate, the desired reaction outcome, and practical considerations of cost and purification. For most applications, both will perform admirably, a testament to the power of sulfonate esters in modern organic synthesis.
References
- University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository.
- US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).
-
Wikipedia. (n.d.). Methanesulfonic acid. [Link]
-
Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. [Link]
-
Eder, E., et al. (n.d.). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. [Link]
- Garnas, R. L. (n.d.).
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Kniess, T., et al. (2019). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. [Link]
-
Guthrie, J. P. (n.d.). pK, values which have been reported for strong acids. ResearchGate. [Link]
-
Demchuk, O. M., et al. (2017). Nucleophilic Substitution at Tetracoordinate Sulfur. Molecules. [Link]
-
Andersen, V. L., et al. (2019). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. MDPI. [Link]
- University of Tartu. (n.d.).
-
University of Groningen. (n.d.). A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. [Link]
-
Peko, J., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation. ResearchGate. [Link]
-
LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]
-
Asquith, C. R. M., et al. (2021). Development of Orally Efficacious Allosteric Inhibitors of TNFα via Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
Beard, C. D., & Baum, K. (1979). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC. [Link]
-
Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts. MDPI. [Link]
-
Drug Discovery News. (n.d.). Biologic therapies push pharma to rethink inactive ingredients. [Link]
-
Evans, M. (2023). Alkyl Sulfonates: Preparation and Reactions. YouTube. [Link]
-
Teasdale, A., et al. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]
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A Researcher's Guide to Difluoroethylation: A Comparative Analysis of 2,2-Difluoroethyl Methanesulfonate and Its Alternatives
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The 2,2-difluoroethyl group (-CH₂CF₂H), in particular, has garnered significant attention as a valuable structural motif. Its ability to serve as a lipophilic hydrogen bond donor and a bioisostere for methoxy or hydroxyl groups can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] Consequently, the development of efficient and reliable difluoroethylating agents is of paramount importance to medicinal chemists.
This guide provides an in-depth comparison of 2,2-difluoroethyl methanesulfonate (DFEMS) with other prominent difluoroethylating agents. We will delve into their synthesis, reactivity, mechanistic pathways, and practical applications, supported by experimental insights to inform your selection of the optimal reagent for your specific research needs.
The Workhorse Reagent: this compound (Mesylate)
This compound, often referred to as 2,2-difluoroethyl mesylate, is a versatile and widely used electrophilic reagent for introducing the 2,2-difluoroethyl group.[3][4]
Synthesis and Properties
DFEMS is typically synthesized via a straightforward reaction between 2,2-difluoroethanol and methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The process is robust and scalable, making the reagent readily accessible.
Caption: Sₙ2 mechanism for difluoroethylation using DFEMS.
This mechanism makes DFEMS a reliable choice for the alkylation of a wide range of heteroatom nucleophiles, including primary and secondary amines, thiols, and phenols.
Comparative Analysis of Difluoroethylating Agents
While DFEMS is a robust reagent, several alternatives exist, each with a unique profile of reactivity, stability, and application scope. The choice of reagent is a critical experimental parameter that depends on the nucleophilicity of the substrate and the desired reaction conditions.
| Reagent | Leaving Group / Core Mechanism | Relative Reactivity | Stability & Handling | Typical Cost | Primary Application |
| This compound | Mesylate / Sₙ2 | High | Good shelf life, stable to handle. | Moderate | General N-, O-, and S-difluoroethylation. |
| 2,2-Difluoroethyl Triflate | Triflate / Sₙ2 | Very High | Moisture-sensitive, requires inert atmosphere. | High | Alkylation of weakly nucleophilic substrates. |
| (Aryl)iodonium Salts | Aryl-I / Ligand Coupling | Very High | Generally stable solids, good handling. | Very High | Mild, selective heteroatom difluoroethylation. [5][6] |
| 2-Chloro/Bromo-1,1-difluoroethane | Halide / Catalytic Cross-Coupling | Low (requires catalyst) | Stable liquids/gases, easy to handle. | Low | C-C bond formation (e.g., aryl difluoroethylation). [7][8] |
The High-Reactivity Alternative: 2,2-Difluoroethyl Trifluoromethanesulfonate (Triflate)
The triflate (CF₃SO₃⁻) group is one of the best leaving groups in organic chemistry, making 2,2-difluoroethyl triflate significantly more reactive than its mesylate counterpart. [9][10]
-
Expertise & Experience: This heightened reactivity allows for the difluoroethylation of less reactive nucleophiles, such as hindered amines or certain alcohols, often under milder conditions (lower temperatures, shorter reaction times). However, this comes at a cost. The triflate reagent is more susceptible to hydrolysis and must be handled under strictly anhydrous and inert conditions to prevent degradation. Its higher cost also makes it more suitable for small-scale, late-stage functionalizations where substrate conservation is critical. [11]
The Mild & Selective Alternative: (2,2-Difluoroethyl)(aryl)iodonium Salts
Hypervalent iodine reagents represent a different class of electrophilic difluoroethylating agents. [5]
-
Trustworthiness: These reagents, typically stable solids, react via a proposed ligand coupling mechanism rather than a classical Sₙ2 pathway. This alternative mechanism often leads to high yields (typically 65-95%) and excellent functional group tolerance under exceptionally mild conditions, often at room temperature. [5]They are particularly effective for the challenging difluoroethylation of sensitive substrates and complex molecules, including drugs like Captopril and Normorphine. [7]The primary drawback is their high molecular weight and cost, making them less ideal for large-scale synthesis.
The Bulk Chemical Alternative: 2-Halo-1,1-difluoroethanes
For applications requiring the formation of carbon-carbon bonds, such as the synthesis of (2,2-difluoroethyl)arenes, the most economical approach involves using bulk chemicals like 2-chloro-1,1-difluoroethane. [2][7]
-
Authoritative Grounding: These reagents are poor electrophiles on their own and require activation via transition-metal catalysis. Nickel-catalyzed reductive cross-coupling reactions have been successfully developed to couple (hetero)aryl halides or arylboronic acids with these inexpensive difluoroethyl sources. [1][2][7]While this method is highly effective and scalable, it requires careful optimization of the catalyst, ligand, and reaction conditions. The functional group tolerance is dictated by the catalytic system employed.
Caption: High-level overview of difluoroethylation strategies.
Experimental Protocol: N-Difluoroethylation using DFEMS
This protocol describes a general, self-validating procedure for the N-alkylation of a primary amine with this compound.
Objective: To synthesize N-(2,2-difluoroethyl)-benzylamine.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to benzylamine)
-
Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq). The flask is then sealed with a septum and purged with an inert atmosphere.
-
Causality: Flame-drying removes adsorbed water from the glassware. An inert atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the DFEMS. Potassium carbonate is a mild, heterogeneous base chosen to deprotonate the product ammonium salt, driving the reaction to completion without causing degradation of the electrophile.
-
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.0 eq) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reagents while being compatible with the Sₙ2 mechanism. Pre-stirring ensures the amine is well-dispersed.
-
-
Initiation of Reaction: Add this compound (1.1 eq) dropwise to the stirring suspension.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the limiting starting amine. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Self-Validation: Monitoring the reaction is critical to determine the point of completion. This prevents unnecessary heating that could lead to side products and ensures the reaction has not stalled.
-
-
Workup and Purification: a. Cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Causality: Filtration removes the inorganic base. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Redissolve the crude material in a suitable solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts and highly polar impurities.
-
Causality: The aqueous wash removes water-soluble byproducts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the residue by flash column chromatography on silica gel to yield the pure N-(2,2-difluoroethyl)-benzylamine.
-
Self-Validation: Purification by chromatography is essential to remove unreacted DFEMS and any over-alkylation products, with final product purity confirmed by NMR and MS analysis.
-
Conclusion
This compound stands out as a highly valuable and balanced reagent for introducing the -CH₂CF₂H moiety onto heteroatom nucleophiles. It offers a favorable combination of high reactivity, good stability, and straightforward application via a predictable Sₙ2 mechanism. For researchers requiring even greater reactivity for challenging substrates, 2,2-difluoroethyl triflate is a powerful, albeit more sensitive, alternative. For ultimate mildness and selectivity in complex settings, hypervalent iodine reagents are unparalleled. Finally, for cost-effective, large-scale C-C bond formation, nickel-catalyzed cross-coupling with halo-difluoroethanes is the strategy of choice.
A thorough understanding of the distinct advantages and limitations of each agent, as outlined in this guide, empowers researchers to make informed decisions, optimizing their synthetic strategies and accelerating the discovery of novel fluorinated compounds.
References
-
Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Difluoroethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoroethylacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]
- Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025, August 20). CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019, September 9). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Comparison of Solvent/Derivatization Agent Systems for Determination of Extractable Toluene Diisocyanate from Flexible Polyurethane Foam. Retrieved from [Link]
-
ResearchGate. (2019, September 3). 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B).... Retrieved from [Link]
Sources
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: 2,2-Difluoroethyl Methanesulfonate vs. Triflate Analogs
Executive Summary
In the structural optimization of bioactive compounds, the 2,2-difluoroethyl (
However, introducing this group is synthetically challenging due to the strong electron-withdrawing effect of the
-
The Verdict: DfTf is the superior reagent for kinetics and difficult substrates (weak nucleophiles), often reacting
times faster than the mesylate. DfMs is the preferred choice for process scale-up and strong nucleophiles (e.g., thiols) due to its thermal stability and lower cost, provided reaction times can be extended.
Mechanistic Underpinning: The "Difluoro Effect"
To choose the right reagent, one must understand why standard alkylation conditions often fail with 2,2-difluoroethyl groups.
The Deactivation Problem
Unlike a standard ethyl group, the
-
Dipole Repulsion: The C-F dipoles pull electron density away from the
-carbon (the reaction site). -
Transition State Destabilization: In an
transition state, the developing positive charge on the carbon is destabilized by the adjacent electron-poor fluorinated carbon. -
Result: The electrophile is "sluggish." A standard leaving group (Mesylate) often requires high heat, which promotes the competing
elimination side reaction (forming the volatile 1,1-difluoroethene).
Solution: The Triflate (OTf) leaving group, being a "super-leaving group" (
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition that dictates reagent choice.
Caption: Kinetic competition between Substitution (SN2) and Elimination (E2). DfTf lowers the barrier for SN2, avoiding the heat that triggers E2.
Comparative Performance Analysis
The following data summarizes the operational differences between the two reagents.
Reactivity & Stability Matrix
| Feature | 2,2-Difluoroethyl Mesylate (DfMs) | 2,2-Difluoroethyl Triflate (DfTf) |
| Leaving Group Ability | Moderate ( | Superb ( |
| Reaction Temperature | Requires Heat (60°C – 100°C) | Low Temp (-78°C – 25°C) |
| Nucleophile Scope | Strong Nucleophiles only (Thiols, unhindered Amines) | All (including Amides, Pyrazoles, Alcohols) |
| Physical State | Liquid/Low-melting Solid (Stable) | Liquid (Fumes in air, moisture sensitive) |
| Storage Stability | High (Months at RT) | Low (Days/Weeks at -20°C; Hydrolyzes) |
| Atom Economy | Higher (lower MW of leaving group) | Lower (High MW of Triflate) |
| Primary Risk | Thermal decomposition / Slow reaction | Corrosivity / Water sensitivity / Cost |
Representative Experimental Data
Data synthesized from typical fluoroalkylation behaviors (e.g., Zafrani et al., JOC).
Case Study: N-Alkylation of a Pyrazole Derivative
-
Target: N-(2,2-difluoroethyl)pyrazole
-
Condition A (DfMs):
, DMF, 100°C, 24 hours.-
Result: 45% Yield. Significant decomposition of reagent observed.
-
-
Condition B (DfTf):
, DCM, 0°C RT, 2 hours.-
Result: 92% Yield. Clean conversion.
-
Experimental Protocols
Protocol A: High-Reactivity Route (Using DfTf)
Best for: Discovery chemistry, weak nucleophiles, precious substrates.
Note: Due to instability, DfTf is often best prepared fresh or purchased and used immediately.
-
Preparation (if making fresh):
-
Charge a flame-dried flask with 2,2-difluoroethanol (1.0 equiv) and Pyridine (1.1 equiv) in dry DCM.
-
Cool to -10°C.
-
Dropwise add Triflic Anhydride (
, 1.1 equiv). Maintain temp < 0°C. -
Stir 30 min. Aqueous workup (cold water wash). Dry organic layer (
). Do not distill unless necessary (explosion risk). Use solution directly if possible.
-
-
Alkylation Reaction:
-
Dissolve Nucleophile (e.g., amine/alcohol) in dry DCM or Toluene.
-
Add non-nucleophilic base (e.g., 2,6-Lutidine or
). -
Cool to 0°C.
-
Add DfTf solution dropwise.
-
Monitor by TLC/LCMS. Reaction is usually complete < 2 hours.
-
Protocol B: Scalable Route (Using DfMs)
Best for: Large scale, strong nucleophiles (S-alkylation), cost-sensitive projects.
-
Activation (Finkelstein Modification):
-
DfMs reactivity can be boosted by adding catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This generates the in situ 2,2-difluoroethyl iodide, which is more reactive than the mesylate but more stable than the triflate.
-
-
Alkylation Reaction:
Decision Logic: When to use which?
Use the following decision tree to select the appropriate reagent for your specific campaign.
Caption: Reagent selection logic based on nucleophilicity and scale.
Safety & Handling (Genotoxicity Warning)
Critical Safety Notice for Drug Developers: Both DfMs and DfTf fall under the class of Alkyl Sulfonates , which are known Genotoxic Impurities (GTIs) (potential mutagens).
-
Handling: Always handle in a fume hood. DfTf is corrosive and causes severe skin burns.[5][1]
-
Purification: If used in the final step of a drug synthesis, you must demonstrate the removal of these reagents to ppm levels (typically < 1.5 µ g/day threshold for chronic dosing).
-
Quenching: Quench excess reagent with an amine (e.g., morpholine) or strong aqueous base to destroy the alkylating potential before disposal.
References
-
TCI Chemicals. Product Safety Data Sheet: 2,2-Difluoroethyl Trifluoromethanesulfonate. Retrieved from .
-
Oakwood Chemical. 2,2-Difluoroethyl trifluoromethanesulfonate Product Information. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound. Retrieved from .[5]
- Zafrani, Y., et al. (2009). Difluoromethylation and Difluoroethylation.
- Anderson, N. G.Practical Process Research & Development.
Sources
Technical Comparison Guide: 2,2-Difluoroethyl Methanesulfonate vs. Non-Fluorinated Mesylates
[1][2]
Executive Summary
2,2-Difluoroethyl methanesulfonate (CAS 115239-66-2) represents a strategic bioisosteric upgrade over standard ethyl methanesulfonate (EMS) in medicinal chemistry.[1][2] While non-fluorinated alkyl mesylates are highly reactive "hot" electrophiles often prone to over-alkylation and genotoxicity concerns, the 2,2-difluoroethyl analog offers a tuned reactivity profile.[1][2]
Its primary value lies not just in alkylation efficiency, but in the physicochemical transformation of the target molecule. The introduction of the 2,2-difluoroethyl group (
Chemical Properties & Reactivity Profile[1][2][3][4]
The -Fluorine Effect on Electrophilicity
Unlike ethyl mesylate, which undergoes rapid
-
Mechanism: The strong electron-withdrawing nature of the two
-fluorine atoms exerts an inductive effect ( ) that destabilizes the developing positive charge in the transition state. -
Operational Advantage: This reduced electrophilicity suppresses "runaway" poly-alkylation events often seen with primary amines and EMS.[1][2] It allows for greater chemoselectivity in the presence of competing nucleophiles.
Comparative Reactivity Table[4]
| Feature | Ethyl Methanesulfonate (EMS) | This compound | Impact on Synthesis |
| Electrophilicity | High (Hot Electrophile) | Moderate to Low | Better control; reduced side reactions.[1][2][3] |
| Leaving Group | Mesylate ( | Mesylate ( | Identical leaving group capability. |
| Reaction Temp. | Room Temp to 60°C | 50°C to 100°C | Requires thermal activation; easier to handle at RT.[2][3] |
| Selectivity | Low (Prone to bis-alkylation) | High (Mono-alkylation favored) | Higher yield of desired secondary amine.[1][2][3] |
Physicochemical & DMPK Advantages[2]
The decision to use this compound is rarely about the reaction itself, but rather the properties of the final drug candidate .
pKa Modulation (The "Basicity Brake")
One of the most powerful applications is the modulation of amine basicity.
-
Ethylamine pKa: ~10.7 (Highly basic, fully ionized at physiological pH).[2]
-
2,2-Difluoroethylamine pKa: ~7.1 (Moderately basic, significant neutral fraction at pH 7.4).[1][2]
Benefit: Lowering the pKa improves membrane permeability (passive diffusion) and reduces liability for hERG channel inhibition, which is often correlated with high basicity.
Metabolic Stability (Metabolic Blocking)
The ethyl group is a common site for metabolic degradation via Cytochrome P450-mediated oxidation (dealkylation).
-
Ethyl Fate: Oxidation at the
-carbon leads to an unstable hemiaminal, resulting in dealkylation (loss of the ethyl group). -
Difluoroethyl Fate: The C-H bond strength is increased by the adjacent fluorines. Furthermore, the
-position is fully blocked from oxidation by the fluorine atoms, preventing the formation of the requisite intermediate for dealkylation.
Lipophilicity (Bioisosterism)
The
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting this compound over standard alkylating agents.
Caption: Decision tree for bioisosteric replacement of ethyl groups with 2,2-difluoroethyl moieties to solve specific DMPK liabilities.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Objective: Synthesis of a Tertiary N-(2,2-difluoroethyl) amine.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)[2]
-
Base: Cesium Carbonate (
) (2.0 - 3.0 equiv) or DIPEA (for more soluble substrates)[1][2] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add
(3.0 mmol) and stir at room temperature for 10 minutes. -
Addition: Add this compound (1.5 mmol) dropwise. Note: The reagent is a liquid (density ~1.4 g/mL).
-
Reaction: Seal the vial and heat to 60–80°C . Monitor via LC-MS.
-
Insight: Unlike ethyl mesylate which reacts at RT, the difluoro analog requires thermal energy to overcome the inductive deactivation of the
-carbon.
-
-
Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: O-Alkylation of Phenols
Objective: Synthesis of 2,2-difluoroethoxy arenes.
Reagents:
Procedure:
-
Dissolve phenol in DMF. Add
. -
Add electrophile and heat to 80–100°C for 4–12 hours.
-
Note: Higher temperatures are often required for O-alkylation compared to N-alkylation due to the lower nucleophilicity of the phenoxide compared to an amine.
Safety & Handling
Genotoxicity Warning
While the product (the drug) is designed for safety, the reagent (this compound) is an alkylating agent.
-
Hazard: Like all sulfonate esters (EMS, MMS), it should be treated as a potential mutagen and carcinogen. It can alkylate DNA.[5]
-
Handling: Use a fume hood, double gloves (nitrile), and quench all waste with a nucleophilic solution (e.g., 10% sodium thiosulfate) before disposal.
Stability
-
Hydrolysis: Mesylates are moisture sensitive.[2] Store this compound under inert gas (Argon/Nitrogen) in a refrigerator (
). -
Thermal: It is generally thermally stable up to typical reaction temperatures (
), but prolonged heating without a nucleophile should be avoided to prevent decomposition.
References
-
Bioisosteric Applications & pKa Modulation
-
Reactivity of Fluorinated Sulfonates
-
Synthesis of 2,2-Difluoroethylamines
-
LookChem. (2024). 2,2-Difluoroethylamine Properties and Synthesis. Link
-
-
Metabolic Stability of Fluorinated Groups
-
pKa Values of Fluorinated Amines
Technical Guide: Comparative Analysis of Reagents for 2,2-Difluoroethylation
Executive Summary: The "Ethyl" Bioisostere Challenge
The 2,2-difluoroethyl group (
However, installing this group is synthetically distinct from simple methylation or trifluoromethylation. Traditional alkyl halides often suffer from low boiling points and poor electrophilicity toward carbon centers. This guide objectively compares three distinct reagent classes—Classical Electrophiles , Radical Precursors (Carboxylic Acids) , and Heteroarene Specialists (Sulfinates/Hypervalent Iodine) —to enable data-driven selection for your specific substrate.
Decision Matrix: Reagent Selection
Before detailing protocols, use this logic flow to select the optimal reagent based on your substrate's electronic nature.
Figure 1: Strategic decision tree for selecting 2,2-difluoroethylation reagents based on substrate electronics and nucleophilicity.
Comparative Technical Analysis
The following table summarizes the performance metrics of the primary reagent classes.
| Feature | Alkyl Halides/Triflates | Difluoroacetic Acid (DFAA) | Sulfinates (DFES-Na) | Hypervalent Iodine |
| Reagent Structure | ||||
| Reaction Type | Nucleophilic Substitution ( | Radical Decarboxylation | Radical Minisci-type | Electrophilic Ligand Coupling |
| Primary Target | N, O, S-Nucleophiles | Alkyl/Aryl Halides, Boronates | Heteroarenes (C-H) | Difficult N, O, S-Nucleophiles |
| Cost Efficiency | High (Commodity chemicals) | Very High (Cheap feedstock) | Moderate (Commercial/Synth) | Low (Requires synthesis) |
| Key Limitation | Volatile; Poor for C-alkylation | Requires Photocatalyst (Ir/Ru) | Regioisomer mixtures possible | Atom economy (Stoichiometric ArI) |
| Yield (Avg) | 60-90% (Simple systems) | 50-85% (Catalytic) | 40-70% (Direct C-H) | 65-95% (High complexity) |
Deep Dive: Protocols and Mechanisms
A. The Modern Radical Approach: Difluoroacetic Acid (DFAA)
Best for: Late-stage functionalization of alkyl chains or vinyl boronates.
Unlike halides, Difluoroacetic Acid is stable, non-volatile, and inexpensive. It functions as a radical precursor via photoredox catalysis.[1][2] The mechanism involves the oxidation of the carboxylate to a carboxyl radical, which rapidly extrudes
Note: To strictly install the
Protocol: Decarboxylative Alkylation (Photoredox) Based on principles from MacMillan and Zhang (References 2, 3).
-
Reagents:
-
Substrate: Alkyl N-hydroxyphthalimide ester (Redox active ester) or Vinyl Boronate.
-
Reagent: 3,3-difluoropropanoic acid (for direct ethylation) or DFAA (for methyl addition).
-
Catalyst:
(1-2 mol%). -
Solvent: DMSO or DMF (degassed).
-
-
Procedure:
-
Charge a vial with the redox-active ester (1.0 equiv), acid precursor (1.5 equiv), and base (
). -
Add the photocatalyst and solvent.
-
Critical Step: Degas via Freeze-Pump-Thaw (3 cycles). Oxygen quenches the excited state of the catalyst.
-
Irradiate with Blue LEDs (450 nm) at RT for 12-24h.
-
-
Validation:
-
Monitor
evolution (pressure buildup). -
Check for hydro-defluorination byproducts if the light source is too intense (thermal background).
-
B. The Heteroarene Specialist: Sodium Difluoroethylsulfinate (DFES-Na)
Best for: Direct C-H functionalization of pyridines, quinolines, and diazines.
This reagent, popularized by the Baran lab, bypasses the need for pre-functionalized handles (like halides). It operates via a radical mechanism where the sulfinate is oxidized to a sulfonyl radical, which extrudes
Protocol: Innate C-H Functionalization Reference: Zhou/Baran et al. (Reference 4)
-
Reagents:
-
Substrate: Heteroarene (e.g., Caffeine, Pyridine derivative).
-
Reagent: Sodium 2,2-difluoroethylsulfinate (DFES-Na) (2-3 equiv).
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 3-5 equiv).
-
Solvent:
biphasic system.
-
-
Procedure:
-
Dissolve heteroarene and DFES-Na in the biphasic solvent mixture.
-
Add TBHP dropwise at
then warm to RT. -
Stir vigorously (emulsion formation is key for phase transfer).
-
Self-Validating Check: The reaction often turns slightly yellow/orange upon radical generation. If the reaction stalls, adding a Lewis Acid like
(1.0 equiv) can reactivate the system by coordinating the heteroarene.
-
C. The High-Fidelity Electrophile: Hypervalent Iodine Reagents
Best for: Late-stage functionalization of complex amines and alcohols where halides fail due to elimination or steric bulk.
Recent advances (2024) have introduced reagents like (2,2-difluoroethyl)(aryl)iodonium triflate .[3][4] This reagent is superior to alkyl halides because the leaving group (ArI) is hyper-nucleofugal (extremely good leaving group), driving reactions that are otherwise energetically unfavorable.
Mechanism Diagram: Ligand Coupling
Figure 2: Ligand coupling mechanism avoiding traditional SN2 transition states, allowing for reaction with sterically hindered nucleophiles.
Protocol: Reference: O'Duill et al. (Reference 1)
-
Preparation of Reagent:
-
Treat 1,1-difluoro-2-iodoethane with
and (or Triflic acid) in the presence of an arene (e.g., anisole). -
Precipitate with ether to isolate the stable solid salt.
-
-
Alkylation:
-
Mix the Iodonium salt (1.1 equiv) with the nucleophile (Amine/Alcohol).
-
Base:
(for alcohols) or (for amines). -
Solvent: DMF or MeCN.
-
Temperature:
to RT. -
Advantage: Unlike alkyl iodides, this does not require high heat, preserving sensitive functional groups.
-
References
-
2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Source: Angewandte Chemie International Edition (2024). URL:[Link] Context: Defines the hypervalent iodine protocol for difficult nucleophiles.
-
Decarboxylative and Deaminative Alkylation of Difluoroenoxysilanes via Photoredox Catalysis. Source: Organic Letters (2020).[5][6] URL:[Link] Context: Establishes photoredox protocols for difluoroalkyl radical generation.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Source: Science (2015) / SciSpace. URL:[Link] Context: Foundational work on decarboxylative radical generation mechanisms.
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres (Sulfinate Reagents). Source: Angewandte Chemie International Edition (2013).[7] URL:[Link] Context:[2][3][4][8][9][10][11][12][13][14][15][16] The definitive Baran protocol for innate C-H functionalization using sulfinates.
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups. Source: Journal of Organic Chemistry (2012). URL:[Link] Context: Comparative kinetics of Triflate vs. Iodide on hindered carbons.
Sources
- 1. scispace.com [scispace.com]
- 2. Photoredox‐Mediated Deoxygenative Radical Additions of Aromatic Acids to Vinyl Boronic Esters and gem‐Diborylalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylative and Deaminative Alkylation of Difluoroenoxysilanes via Photoredox Catalysis: A General Method for Site-Selective Synthesis of Difluoroalkylated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative and Deaminative Alkylation of Difluoroenoxysilanes via Photoredox Catalysis: A General Method for Site-Selective Synthesis of Difluoroalkylated Alkanes [organic-chemistry.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two methods for dimethylarginines quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chapter 6 Worked Problem 2 [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1,1-Difluoroethylating Agents in Organic Synthesis
Executive Summary
The 1,1-difluoroethyl group (
This guide provides a technical comparison of the three dominant classes of reagents used to install this motif: Sulfinates (Radical precursors), Industrial Halides (Cross-coupling partners), and Sulfones (Photoredox reagents).
Key Takeaway:
-
For Late-Stage C-H Functionalization: Use Zinc/Sodium Sulfinates (DFES-Zn/Na) . They are robust, air-stable, and effective on electron-deficient heteroarenes.
-
For Pre-functionalized Aromatics (Boronic Acids): Use 1,1-Difluoroethyl Chloride (
) with Nickel catalysis.[1][2][3] This offers the highest atom economy and scalability. -
For Mild, Photoredox Conditions: Use Sulfones (
) to avoid strong oxidants.
Critical Analysis of Reagents
A. Metal Sulfinates (DFES-Na / DFES-Zn)
The "Workhorse" for Radical C-H Functionalization
Chemistry: These reagents function as sources of the 1,1-difluoroethyl radical (
-
Mechanism: Single Electron Transfer (SET) oxidation generates a sulfonyl radical, which extrudes
to release . This electrophilic radical attacks electron-rich positions on heteroarenes (Minisci-type reaction). -
Performance:
-
Pros: Solid, bench-stable, inexpensive. Excellent for innate functionalization of N-heterocycles (pyridines, quinolines) without pre-functionalization.
-
Cons: Requires stoichiometric oxidants (TBHP,
) and often acidic conditions, which can limit functional group tolerance. Regioselectivity is governed by electronic bias, leading to mixtures in complex substrates.
-
B. 1,1-Difluoroethyl Chloride ( )
The Industrial Standard for Cross-Coupling
Chemistry: Historically ignored due to inertness, recent advances in Nickel catalysis have unlocked this gas (bp -9.5 °C) as an electrophile for Suzuki-Miyaura type couplings.
-
Mechanism: Ni(0)/Ni(II) catalytic cycle involving oxidative addition into the C-Cl bond (challenging due to the fluorine effect) followed by transmetallation with arylboronic acids.
-
Performance:
-
Pros: Extremely cheap (industrial refrigerant raw material). High atom economy. Site-specific installation (dictated by the boronic acid).
-
Cons: Gaseous reagent requires pressure vessels or specific handling. Requires pre-functionalized substrates (aryl boronates).
-
C. Heteroaryl Sulfones ( )
The Photoredox Specialist
Chemistry: Julia-Kocienski type reagents adapted for radical generation.
-
Mechanism: Under visible light irradiation with a photocatalyst (e.g.,
or complexes), these undergo reductive desulfonylation or radical fragmentation. -
Performance:
-
Pros: Mild conditions (room temp, no strong chemical oxidants). Good for sensitive substrates.
-
Cons: Poor atom economy (high molecular weight waste). Multi-step synthesis required to make the reagent itself.
-
Comparative Performance Data
| Feature | Zinc Sulfinate (DFES-Zn) | Alkyl Chloride ( | Sulfone ( |
| Primary Application | Direct C-H Functionalization | Cross-Coupling (Suzuki) | Photoredox / Radical |
| Substrate Requirement | Heteroarene (H) | Aryl Boronic Acid (B(OH)2) | Alkene / Heteroarene |
| Reagent State | Solid (Stable) | Gas (bp -9.5°C) | Solid (Stable) |
| Atom Economy | Moderate (loss of | High (loss of Cl) | Low (loss of Py-SO2) |
| Cost Efficiency | Low (Commercial/Easy Prep) | Very Low (Commodity Chemical) | High (Specialty Reagent) |
| Scalability | High (kg scale feasible) | High (Industrial feasible) | Low to Moderate |
| Key Limitation | Regioselectivity control | Requires pressure equipment | Reagent synthesis cost |
Decision Framework & Mechanism (Visualization)
Reagent Selection Logic
Use this flow to determine the optimal reagent for your specific substrate.
Caption: Decision tree for selecting the optimal 1,1-difluoroethylating agent based on substrate availability and functional group tolerance.
Mechanistic Divergence
Understanding the activation pathway is critical for troubleshooting failure modes.
Caption: Mechanistic comparison between oxidative radical generation (Sulfinates) and metal-catalyzed cross-coupling (Chlorides).
Validated Experimental Protocols
Protocol A: Innate C-H 1,1-Difluoroethylation (Using DFES-Zn)
Best for: Late-stage functionalization of electron-deficient heteroarenes (e.g., Pyridines).
Materials:
-
Substrate (1.0 equiv)
-
Zinc 1,1-difluoroethanesulfinate (DFES-Zn) (3.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% aq) (5.0 equiv)
-
Solvent: DCM/H2O (2.5:1)
Step-by-Step:
-
Setup: To a vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol) and DFES-Zn (1.5 mmol).
-
Solvent: Add Dichloromethane (2.5 mL) and Water (1.0 mL). The biphasic system helps regulate the radical concentration and solubilize the inorganic salts.
-
Activation: Add TFA (0.5 mmol) followed by the dropwise addition of TBHP (2.5 mmol) at 0 °C.
-
Why? TFA protonates the heteroarene, increasing its electrophilicity and receptiveness to nucleophilic radical attack.
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS.
-
Workup: Quench with saturated aq.
. Extract with DCM (3x). Dry organics over and concentrate. -
Purification: Flash column chromatography. Note that regioisomers may be formed; gradient elution is often required.
Protocol B: Ni-Catalyzed Cross-Coupling (Using )
Best for: Regioselective synthesis from aryl boronic acids.
Materials:
-
Aryl Boronic Acid (1.5 equiv)[1]
- (Gas, excess or 1-2 atm)
- (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step:
-
Glovebox/Sealed Tube: In a glovebox or under Argon, charge a pressure tube with
, dtbbpy, , and the aryl boronic acid. -
Solvent: Add anhydrous 1,4-Dioxane.
-
Reagent Addition:
-
Method A (Gas Line): Cool the tube to -78 °C, evacuate briefly, and backfill with
gas. Seal the vessel. -
Method B (Solution): If a pre-saturated solution of
in dioxane is available (titrated), add via syringe.
-
-
Reaction: Heat to 80 °C for 18 hours.
-
Why? High temperature is required for the difficult oxidative addition of the electron-rich Ni center into the fluoroalkyl chloride bond.
-
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate and purify via silica gel chromatography.
References
-
Ni-Catalyzed Cross-Coupling with Alkyl Chlorides: Liu, J., Zhang, J., et al. (2019). "1,1-Difluoroethyl chloride (
), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids."[1][2][3][4] RSC Advances, 9, 29191-29196. -
Sulfinate Reagent Development (Review & Application): Tian, Y., Zheng, L., et al. (2024). "Difluoroethylation Reactions of Organic Compounds." European Journal of Organic Chemistry, 27(1), e202301199.[5]
-
Electrochemical & Radical Mechanisms: Luo, Q., et al. (2025).[6] "Electrochemical regioselective C–H difluoroethylation of (hetero)arenes under metal/catalyst-free conditions." Green Chemistry.
-
Photoredox Applications (General Context): Carbonnel, E., Poisson, T., et al. (2019). "Recent Advances for the Direct Introduction of the
Moiety." Frontiers in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemically driven direct C–H difluoroethylation of (hetero)arenes under metal/catalyst-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Synthetic Routes Validation: The Utility of 2,2-Difluoroethyl Methanesulfonate
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern pharmaceutical design. The difluoromethyl group (CHF₂) in particular, is a valuable bioisostere for hydroxyl and thiol functionalities, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical comparison of synthetic routes for introducing the 2,2-difluoroethyl moiety, with a focus on the utility and validation of 2,2-Difluoroethyl Methanesulfonate as a key reagent. We will explore its performance in comparison to other common difluoroethylating agents, supported by experimental data and detailed protocols.
The Strategic Advantage of the 2,2-Difluoroethyl Group
The introduction of a 2,2-difluoroethyl group can significantly alter the physicochemical properties of a lead compound. The two fluorine atoms create a strong dipole, influencing intramolecular and intermolecular interactions. This modification can lead to enhanced binding to target proteins, improved metabolic stability by blocking sites of oxidation, and modulated pKa values of nearby functional groups. The choice of the difluoroethylating agent is therefore a critical decision in the synthetic strategy, impacting yield, purity, and scalability.
This compound: A Versatile Reagent for Difluoroethylation
This compound, also known as difluoroethyl mesylate, is a potent electrophile for the introduction of the 2,2-difluoroethyl group onto a variety of nucleophiles. Its utility stems from the good leaving group ability of the mesylate anion, which is resonance-stabilized.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The reaction is generally performed at low temperatures to control its exothermicity.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Comparative Analysis of Difluoroethylating Agents
The effectiveness of a difluoroethylating agent is largely determined by the nature of its leaving group. To provide a clear comparison, we will consider three common 2,2-difluoroethyl sulfonates: the methanesulfonate (mesylate), p-toluenesulfonate (tosylate), and trifluoromethanesulfonate (triflate).
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Mesylate (⁻OMs) | Good | Readily available, cost-effective, good balance of reactivity and stability. | Less reactive than the triflate; may require more forcing conditions. |
| 2,2-Difluoroethyl p-Toluenesulfonate | Tosylate (⁻OTs) | Good | Solid, often crystalline, making it easy to handle and purify. Aromatic ring allows for UV visualization on TLC plates.[1] | Similar reactivity to the mesylate; may be sterically more hindered. |
| 2,2-Difluoroethyl Trifluoromethanesulfonate | Triflate (⁻OTf) | Excellent | Extremely reactive due to the exceptional leaving group ability of the triflate anion, allowing for reactions with weakly nucleophilic substrates.[2] | Higher cost, can be less stable, and may lead to over-reactivity or side reactions. |
The reactivity of these sulfonates generally follows the order: Triflate > Mesylate ≈ Tosylate . This trend is a direct consequence of the stability of the corresponding sulfonate anion, with the triflate anion being exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms.
Validation of Synthetic Routes: O-, N-, and S-Difluoroethylation
The validation of this compound as a reliable reagent requires demonstrating its efficacy in forming C-O, C-N, and C-S bonds with a variety of nucleophiles.
O-Difluoroethylation of Phenols
The O-difluoroethylation of phenols is a valuable transformation in medicinal chemistry. The resulting aryl difluoromethyl ethers can mimic the hydrogen-bonding capabilities of a phenol while offering increased metabolic stability.
Experimental Protocol: O-Difluoroethylation of 4-Nitrophenol
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-difluoroethylated product.
N-Difluoroethylation of Amines
The introduction of a difluoroethyl group to a nitrogen atom can significantly impact the basicity and pharmacokinetic profile of amine-containing drug candidates.
Experimental Protocol: N-Difluoroethylation of Aniline
-
To a solution of aniline (1.0 eq) in anhydrous acetonitrile (0.5 M), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add this compound (1.5 eq) to the mixture.
-
Heat the reaction to reflux (approximately 82 °C) and monitor by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
S-Difluoroethylation of Thiols
Thioethers are important functionalities in many biologically active molecules. The S-difluoroethylation of thiols proceeds readily due to the high nucleophilicity of the sulfur atom.
Experimental Protocol: S-Difluoroethylation of Thiophenol
-
To a solution of thiophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add this compound (1.1 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Difluoroethylating Agents and Their Mechanistic Differences
While this compound is a reliable SN2-type reagent, other methods for introducing the difluoroethyl group operate through different mechanisms.
-
Difluorocarbene Precursors: Reagents such as sodium 2-chloro-2,2-difluoroacetate and S-(difluoromethyl)sulfonium salts generate difluorocarbene (:CF₂) in situ.[3][4] This highly electrophilic species can then be trapped by nucleophiles. This method is particularly effective for the difluoromethylation of phenols and thiophenols.
-
Radical Difluoroethylation: Various methods exist for the generation of a difluoroethyl radical, which can then be used in radical addition or cross-coupling reactions. These methods often employ photoredox catalysis or other radical initiation techniques.
-
Nucleophilic Difluoroethylation: Reagents such as (difluoromethyl)trimethylsilane (TMSCF₂H) can act as a source of a nucleophilic "CF₂H⁻" equivalent, which can add to electrophiles like aldehydes and ketones.
The choice of method depends on the specific substrate and the desired outcome. For simple nucleophilic substitution on heteroatoms, this compound offers a straightforward and predictable approach.
Conclusion: A Validated and Versatile Tool for Drug Discovery
This compound stands out as a robust and versatile reagent for the introduction of the 2,2-difluoroethyl moiety into organic molecules. Its predictable reactivity via an SN2 mechanism, coupled with its accessibility and cost-effectiveness, makes it a valuable tool for researchers and drug development professionals. While more reactive reagents like the corresponding triflate exist for less nucleophilic substrates, the mesylate provides a good balance of reactivity and stability for a wide range of applications. The validation of its use in O-, N-, and S-difluoroethylation reactions, as demonstrated in the provided protocols, underscores its importance in the synthesis of novel fluorinated compounds with potential therapeutic applications. The judicious selection of the appropriate difluoroethylating agent, based on a thorough understanding of its reactivity and the nature of the substrate, is key to the successful synthesis of next-generation pharmaceuticals.
References
-
University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Barrio, P., & Fustero, S. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12287–12297.
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- Liu, G.-K., Qin, W.-B., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957.
- Zhang, C., & Chen, P. (2023). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 14(32), 8683–8689.
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ResearchGate. (n.d.). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Retrieved from [Link]
- Li, Z., & Wang, J. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20958–20962.
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Organic Syntheses. (n.d.). (Phenylthio)nitromethane. Retrieved from [Link]
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Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]
- Zhang, J.-Y., Wang, Y.-T., Sun, L., Wang, S.-Q., & Chen, Z.-S. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Molecular Biomedicine, 4(1), 26.
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ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
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Semantic Scholar. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]
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assessing the efficiency of 2,2-Difluoroethyl methanesulfonate
Technical Assessment: Efficiency of 2,2-Difluoroethyl Methanesulfonate in Drug Discovery
Executive Summary
This compound (CAS: 163035-65-2) serves as a critical electrophile for introducing the 2,2-difluoroethyl (
This guide evaluates its efficiency against primary alternatives (iodides, triflates, and tosylates) and provides optimized protocols for
Chemical Profile & Stability Analysis
The choice of leaving group (LG) dictates the reaction kinetics and impurity profile. The 2,2-difluoroethyl moiety presents unique challenges due to the electron-withdrawing
Table 1: Comparative Reagent Profile
| Feature | Methanesulfonate (Ms) | Triflate (Tf) | Iodide (I) | Tosylate (Ts) |
| Reactivity ( | Moderate (Requires Heat) | High (Room Temp) | Moderate-High | Moderate |
| Leaving Group Ability | Good ( | Excellent ( | Good ( | Good ( |
| Thermal Stability | High (Stable liquid/solid) | Low (Decomposes >0°C) | Moderate (Light sensitive) | High (Solid) |
| Atom Economy | Good (MW ~160) | Poor (MW ~214) | Excellent (MW ~192) | Poor (MW ~236) |
| Primary Use Case | Scale-up / General Use | Difficult Substrates | Small Scale / volatile | Solid handling pref.[1] |
Expert Insight: The "Beta-Fluorine Effect" significantly reduces the rate of nucleophilic attack. While ethyl methanesulfonate reacts rapidly at room temperature, This compound often requires heating (50–80°C) to achieve full conversion. The triflate is the only alternative that reliably reacts at
, but its instability makes it unsuitable for storage.
Reactivity & Efficiency: Case Studies
Scenario A: -Alkylation of Heterocycles
Target: Introduction of
-
Mesylate Performance:
-
Conditions:
(2.0 equiv), DMF, , 4–12 h. -
Yield: 75–85%.
-
Observation: Slower kinetics allow for better thermodynamic control, often reducing
-site regioselectivity issues compared to the hyper-reactive triflate.
-
-
Alternative (Iodide):
-
Often leads to lower yields (~60%) due to redox side reactions or elimination to 1,1-difluoroethene under strong basic conditions.
-
Scenario B: -Alkylation of Phenols
Target: Synthesis of difluoroethoxy bioisosteres (lipophilic H-bond donors).
-
Mesylate Performance:
-
Conditions:
(1.5 equiv), Acetone or MeCN, Reflux, 16 h. -
Yield: >90%.
-
Efficiency Verdict: The mesylate is the gold standard here. The reaction is clean, and the byproduct (methanesulfonic acid salt) is water-soluble, simplifying purification.
-
Visualizing the Decision Process
The following diagram outlines the logical selection criteria for choosing the correct 2,2-difluoroethylation reagent based on substrate sensitivity and scale.
Caption: Decision matrix for selecting the optimal 2,2-difluoroethylation reagent based on substrate class.
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: Commercial batches can degrade. In-house synthesis ensures purity.
-
Setup: Charge a round-bottom flask with 2,2-difluoroethanol (1.0 equiv) and DCM (
). Cool to . -
Base Addition: Add Triethylamine (1.5 equiv) followed by catalytic DMAP (0.1 equiv).
-
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv) over 30 mins, maintaining temp
. -
Reaction: Stir at
for 1 h, then warm to RT for 2 h. -
Workup: Wash with
(removes TEA), sat. , and brine. Dry over . -
Purification: Concentrate in vacuo. The product is a colorless liquid.[2] (Distillation is possible but usually unnecessary if washed thoroughly).
Protocol 2: General -Alkylation Procedure
Rationale: Uses
-
Suspend substrate (1.0 equiv) and
(2.0 equiv) in anhydrous DMF or Acetonitrile . -
Add This compound (1.2–1.5 equiv).
-
Heat to
in a sealed vial. Monitor by LCMS.-
Note: If reaction stalls, add 0.5 equiv KI (Finkelstein condition) to generate the transient iodide in situ.
-
-
Dilute with EtOAc, wash with water (
) to remove DMF. Concentrate and purify.
Safety & Handling
-
Corrosivity: this compound is classified as Skin Corr.[3][4][5] 1B . It causes severe burns.[3][4] Double-gloving (nitrile) and face shields are mandatory.
-
Inhalation: The compound is volatile and harmful if inhaled. All operations must occur in a fume hood.
-
Decontamination: Spills should be treated with aqueous ammonia or dilute NaOH to hydrolyze the sulfonate ester before disposal.
References
-
PubChem. this compound (Compound).[3][4][6] National Library of Medicine. Available at: [Link]
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on bioisosteres).
- Fujiwara, Y., et al. (2012). Practical C-H Functionalization of Quinolines with Difluoroethyl Sulfinates.
-
ECHA. Registration Dossier: this compound.[3] European Chemicals Agency.[3][4] Available at: [Link][3][4][5]
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A Head-to-Head Comparison of Modern Difluoroalkylation Methods for Drug Discovery and Development
The strategic introduction of the difluoroalkyl motif (CF2R) into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the gem-difluoro group—such as altered lipophilicity, metabolic stability, and conformational preferences—can profoundly enhance the efficacy and pharmacokinetic profiles of drug candidates. Consequently, a diverse arsenal of synthetic methodologies for difluoroalkylation has been developed, each with its own set of advantages and limitations. This guide provides a comprehensive, head-to-head comparison of the most prevalent difluoroalkylation strategies, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols.
The Landscape of Difluoroalkylation: A Mechanistic Overview
Difluoroalkylation reactions can be broadly categorized based on the nature of the key reactive intermediate. Understanding these fundamental mechanistic pathways is crucial for predicting reactivity, troubleshooting reactions, and designing novel transformations. The primary approaches include:
-
Photocatalytic Methods: Leveraging the power of visible light to generate difluoroalkyl radicals under mild conditions.
-
Transition-Metal-Catalyzed Cross-Coupling: Employing catalysts based on palladium, copper, or nickel to forge carbon-carbon bonds with difluoroalkylating agents.[1]
-
Radical-Mediated Processes (Non-Photocatalytic): Utilizing radical initiators or specific reagents that generate difluoroalkyl radicals through thermal or chemical activation.
-
Nucleophilic Difluoroalkylation: Involving the reaction of a difluoroalkyl anion or its equivalent with an electrophilic substrate.
-
Electrophilic Difluoroalkylation: Characterized by the reaction of a difluoroalkyl cation or its equivalent with a nucleophilic substrate.
The choice of method is often dictated by the desired bond disconnection, the functional group tolerance required, and the availability of starting materials.
Methodologies in Focus: A Comparative Analysis
Photocatalytic Difluoroalkylation
Visible-light photoredox catalysis has emerged as a powerful and versatile tool for generating difluoroalkyl radicals under exceptionally mild conditions.[2] This approach offers a green and efficient alternative to traditional radical initiation methods that often require harsh reagents or high temperatures.
Mechanism: The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with a suitable difluoroalkyl precursor to generate the corresponding difluoroalkyl radical. This radical can then participate in a variety of transformations, including addition to alkenes and arenes, or coupling with other radical species.[3]
Workflow for Photocatalytic Difluoroalkylation of Arenes:
Caption: General workflow for photocatalytic difluoroalkylation of arenes.
Advantages:
-
Mild Reaction Conditions: Typically performed at room temperature, preserving sensitive functional groups.[4]
-
High Functional Group Tolerance: Compatible with a wide range of functional groups due to the neutral radical intermediates.[5]
-
Green Chemistry: Utilizes visible light as a renewable energy source and often employs catalytic amounts of reagents.[6]
Limitations:
-
Substrate Dependence: The efficiency can be sensitive to the electronic properties of the substrate and the difluoroalkylating agent.
-
Catalyst Screening: Optimization of the photocatalyst, solvent, and additives may be required for novel substrates.
Transition-Metal-Catalyzed Difluoroalkylation
Transition-metal catalysis, particularly with palladium, copper, and nickel, provides a robust platform for the formation of C(sp2)-C(sp3) and C(sp3)-C(sp3) bonds involving a difluoroalkyl moiety.[1] These methods are particularly valuable for the difluoroalkylation of aryl halides and related electrophiles.
Mechanism: The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation with a difluoroalkylating agent (or a related process to introduce the difluoroalkyl group), and reductive elimination to furnish the desired product and regenerate the active catalyst.[7]
Catalytic Cycle for Pd-Catalyzed Difluoroalkylation:
Caption: Simplified catalytic cycle for Pd-catalyzed difluoroalkylation.
Advantages:
-
High Efficiency and Selectivity: Often provides high yields of the desired product with excellent regioselectivity.[8]
-
Well-Established Field: A large body of literature and a wide variety of catalysts and ligands are available.
-
Broad Substrate Scope: Applicable to a wide range of aryl and heteroaryl halides.[9]
Limitations:
-
Harsh Reaction Conditions: May require elevated temperatures and strong bases, limiting functional group compatibility.
-
Catalyst Cost and Toxicity: Palladium and other precious metal catalysts can be expensive and require removal from the final product, a critical consideration in pharmaceutical manufacturing.
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand.
Nucleophilic Difluoroalkylation
Nucleophilic difluoroalkylation involves the reaction of a difluoroalkyl carbanion equivalent with an electrophile, most commonly an aldehyde or ketone.[10] This method is a direct and efficient way to introduce a difluoromethyl or functionalized difluoroalkyl group adjacent to a carbonyl or other electron-deficient center.
Mechanism: The difluoroalkyl carbanion is typically generated in situ by deprotonation of a suitable precursor, such as a difluoromethyl sulfone or a silyl derivative.[11] This nucleophile then adds to the electrophilic carbon of the substrate, followed by a workup step to yield the final product.[12]
Nucleophilic Addition to an Aldehyde:
Caption: General scheme for nucleophilic difluoroalkylation of an aldehyde.
Advantages:
-
Direct C-C Bond Formation: Provides a straightforward route to difluoroalkylated alcohols and related structures.
-
High Reactivity: The difluoroalkyl anion is a potent nucleophile, often leading to rapid reactions.
-
Readily Available Precursors: Many difluoromethyl sulfones and related precursors are commercially available or easily prepared.
Limitations:
-
Strongly Basic Conditions: The use of strong bases can limit the substrate scope to those lacking base-sensitive functional groups.
-
Stability of the Anion: The difluoroalkyl anion can be unstable, leading to side reactions if not generated and consumed under carefully controlled conditions.
-
Limited to Certain Electrophiles: Primarily effective for reaction with carbonyl compounds and other highly activated electrophiles.
Performance Comparison: A Data-Driven Analysis
To provide a clear, quantitative comparison of these methods, the following table summarizes typical reaction conditions and performance for the difluoroalkylation of a representative substrate, 4-iodoanisole.
| Method | Catalyst/Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Photocatalytic | fac-Ir(ppy)3 (1 mol%) | DIPEA | CH3CN | RT | 12 | 85 | [6] |
| Pd-Catalyzed | Pd(OAc)2 (5 mol%), XPhos (10 mol%) | Cs2CO3 | Toluene | 100 | 16 | 92 | [1] |
| Cu-Catalyzed | CuI (10 mol%), Phen (20 mol%) | K2CO3 | DMF | 120 | 24 | 78 | [9] |
Note: Yields are for the difluoroalkylation of 4-iodoanisole with a suitable difluoroalkylating agent and are intended for comparative purposes. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols: A Practical Guide
General Procedure for Photocatalytic Difluoroalkylation of Arenes
Materials:
-
Aryl or heteroaryl substrate (1.0 equiv)
-
Difluoroalkyl iodide (1.5 equiv)
-
fac-Ir(ppy)3 (1-2 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl substrate, difluoroalkyl iodide, and fac-Ir(ppy)3.
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous MeCN and DIPEA via syringe.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroalkylated arene.[2]
General Procedure for Pd-Catalyzed Difluoroalkylation of Aryl Halides
Materials:
-
Aryl halide (1.0 equiv)
-
Difluoroalkylating agent (e.g., a difluoroalkylzinc reagent) (1.2 equiv)
-
Pd(OAc)2 (2-5 mol%)
-
XPhos (or other suitable phosphine ligand) (4-10 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, Pd(OAc)2, XPhos, and Cs2CO3 under an inert atmosphere (glovebox).
-
Add anhydrous toluene, followed by the difluoroalkylating agent.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the specified temperature.
-
Stir the reaction for the indicated time, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the product.[1]
Conclusion and Future Outlook
The field of difluoroalkylation has matured significantly, offering a rich tapestry of synthetic methods to address the diverse needs of medicinal and materials chemists. Photocatalytic methods stand out for their mildness and functional group tolerance, making them ideal for late-stage functionalization. Transition-metal catalysis, while often requiring more forcing conditions, provides a powerful and reliable approach for a broad range of substrates. Nucleophilic methods offer a direct route to important building blocks, particularly difluoroalkylated alcohols.
The choice of the "best" method is ultimately context-dependent. For complex molecules with sensitive functional groups, photocatalysis is often the preferred choice. For large-scale synthesis where cost and robustness are paramount, a transition-metal-catalyzed approach may be more suitable. As the demand for novel fluorinated compounds continues to grow, we can anticipate the development of even more efficient, selective, and sustainable difluoroalkylation methods, further empowering the creation of next-generation pharmaceuticals and advanced materials.
References
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cost-benefit analysis of 2,2-Difluoroethyl methanesulfonate in synthesis
Executive Summary
2,2-Difluoroethyl methanesulfonate (DFEMS) represents a strategic inflection point in the synthesis of fluorinated bioactives.[1] While triflates dominate early-stage discovery due to hyper-reactivity, DFEMS (CAS 163035-65-2) emerges as the superior candidate for process chemistry and scale-up. This guide analyzes the technical, economic, and safety trade-offs of using DFEMS to introduce the pharmacologically privileged 2,2-difluoroethyl (
Part 1: Technical Profile & Mechanism
Chemical Identity[2][3][4][5]
Mechanistic Role
DFEMS acts as a "hard" electrophile.[1] The methanesulfonate (mesylate,
Visualization: Reactivity Landscape
The following diagram illustrates the reactivity hierarchy of 2,2-difluoroethylating agents.
Caption: DFEMS (Mesylate) occupies the "Sweet Spot" balancing sufficient electrophilicity for alkylation with the thermal stability required for industrial handling.
Part 2: Comparative Analysis (The Core)
This analysis contrasts DFEMS with its primary alternatives: 2,2-difluoroethyl triflate (CAS 74427-22-8) and 2,2-difluoroethyl iodide.
Cost-Efficiency
-
Precursor Availability: DFEMS is synthesized from 2,2-difluoroethanol and methanesulfonyl chloride (MsCl).[1] Both are commodity chemicals.[1][5]
-
Reagent Cost: Triflic anhydride (
), required for the triflate, is significantly more expensive (approx. 5-10x cost per mole) than MsCl.[1] -
Atom Economy: Mesylates offer better atom economy than iodides (Leaving group mass: MsO = 95 Da vs. I = 127 Da), reducing mass intensity (PMI) in large batches.[1]
Stability & Handling
-
Thermal Stability: DFEMS is thermally stable at room temperature and can be distilled.[1] The triflate is notoriously moisture-sensitive and can decompose violently if heated without solvent.
-
Storage: DFEMS has a shelf life of months under standard refrigeration.[1] Alkyl iodides often require copper stabilization and dark storage to prevent iodine liberation.[1]
Reactivity Profile
-
Selectivity: DFEMS is less prone to "over-alkylation" (quaternization) of amines compared to the triflate.
-
Kinetics: While slower than the triflate, DFEMS reactivity is sufficient for phenols (O-alkylation) and secondary amines (N-alkylation), as demonstrated in the synthesis of Silodosin intermediates.[1]
Summary Table: Reagent Selection Matrix
| Feature | Mesylate (DFEMS) | Triflate | Iodide |
| CAS | 163035-65-2 | 74427-22-8 | 420-99-5 |
| Reactivity | Moderate ( | High (Explosive potential) | High |
| Stability | High (Distillable) | Low (Moisture sensitive) | Moderate (Light sensitive) |
| Cost | Low | High | Moderate/High |
| Primary Use | Scale-up / Process | Discovery / Difficult Substrates | General Research |
| Atom Economy | Good | Poor | Poor |
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: In-situ preparation is often preferred to avoid isolation of genotoxic alkylating agents, but isolation is possible for DFEMS.[1]
Reagents:
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (Solvent, 10 volumes)[1]
Methodology:
-
Charge: Dissolve 2,2-difluoroethanol in DCM under
atmosphere. Cool to 0°C.[1] -
Addition: Add TEA. Then, add MsCl dropwise, maintaining internal temperature < 5°C (Exothermic).[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/GC.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove TEA), then saturated
, then brine.[1] -
Isolation: Dry over
, filter, and concentrate.
Protocol B: Application - O-Alkylation of a Phenol (Silodosin Intermediate Type)
Rationale: This protocol mimics the industrial synthesis of Silodosin intermediates, utilizing the stability of DFEMS for controlled alkylation.
Reagents:
-
Substituted Phenol (e.g., 2-methoxyphenol) (1.0 eq)[1]
-
DFEMS (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
DMF or Acetonitrile (Solvent)[1]
Methodology:
-
Slurry: Suspend Phenol and
in DMF. -
Addition: Add DFEMS.
-
Heating: Heat to 60-80°C. Note: Mesylates require higher temperatures than triflates (which react at 0°C-RT).
-
Monitoring: Reaction typically completes in 4-12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate.
Visualization: Decision Logic for Reagent Choice[1]
Caption: Strategic decision tree for selecting between Triflate and Mesylate based on scale and substrate nucleophilicity.
Part 4: Safety & Regulatory (E-E-A-T)[1]
Genotoxicity Management
As an alkylating agent, DFEMS is a potential Genotoxic Impurity (GTI) .[1]
-
Control Strategy: In drug substances, it must be controlled to ppm levels (Threshold of Toxicological Concern).
-
Purge: The high reactivity of DFEMS ensures it is consumed in subsequent steps or hydrolyzed during aqueous workups, making it easier to "purge" from the final API compared to lipophilic halides.[1]
Handling Precautions[1][8][9][11][12][13]
-
Skin/Eye: Corrosive.[1][2][6][7] Causes severe burns.[1][2][6][8] Wear chemically resistant gloves and face shield.[1][6][9]
-
Inhalation: Use only in a fume hood.[1][6][9] While less volatile than the iodide, the mesylate can still form aerosols.[1]
References
-
PubChem. (2025).[1][2] this compound (Compound). National Library of Medicine.[1][2] [Link][1][2]
-
Google Patents. (1995).[1] US Patent 5387603A - 1,5,7-Trisubstituted indoline derivatives (Silodosin Synthesis). [1]
Sources
- 1. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 2. This compound | C3H6F2O3S | CID 56776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate | Chemsrc [chemsrc.com]
- 4. 2,2-Difluoroethanol synthesis - chemicalbook [chemicalbook.com]
- 5. KR20140048983A - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Comparative Guide to Stereoselective Difluoroethylation Reagents for Pharmaceutical and Agrochemical Research
The strategic introduction of the difluoroethyl group (–CH₂CF₂) into bioactive molecules has become a cornerstone of modern medicinal and agrochemical research. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl or thiol groups. However, the creation of stereogenic centers during difluoroethylation necessitates precise control over the reaction's stereochemical outcome. This guide provides a comparative analysis of prominent difluoroethylation reagents, focusing on their stereoselectivity, mechanistic underpinnings, and practical applications, supported by experimental data.
Introduction: The Significance of Stereocontrolled Difluoroethylation
The unique electronic properties of the difluoroethyl group, including its ability to act as a lipophilic hydrogen bond donor, make it a valuable substituent in drug design. The stereochemistry of the carbon atom to which this group is attached can have a profound impact on the biological activity of the molecule. Therefore, the development of reagents and methods that afford high levels of enantioselectivity (enantiomeric excess, ee) or diastereoselectivity (diastereomeric ratio, dr) is of paramount importance. This guide will delve into the performance of key classes of nucleophilic difluoroethylating agents in their reactions with common electrophiles such as aldehydes and imines.
Comparative Analysis of Difluoroethylation Reagents
The choice of difluoroethylation reagent is critical and depends on the substrate, desired stereochemical outcome, and reaction conditions. Here, we compare the performance of three major classes of reagents: silicon-based, sulfone-based, and those employed in catalytic asymmetric systems.
Silicon-Based Reagents: The Versatility of TMSCF₂H
(Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used reagent for nucleophilic difluoromethylation. Its utility often requires activation by a suitable fluoride source or a Lewis base. While inherently achiral, its application in stereoselective synthesis is typically achieved through the use of chiral catalysts.
Sulfone-Based Reagents: A Powerful and Tunable Approach
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) and its derivatives are potent nucleophilic difluoroethylating agents. The strong electron-withdrawing nature of the sulfonyl group facilitates the deprotonation of the difluoromethyl moiety. Stereocontrol can be achieved through the use of chiral auxiliaries on the electrophile or by employing chiral phase-transfer catalysts.
Recent studies have demonstrated the utility of chiral quaternary ammonium salts in catalyzing the enantioselective difluoromethylation of aromatic aldehydes with PhSO₂CF₂H. While promising, the enantioselectivity is highly dependent on the substrate, with ee's reaching up to 64% for sterically hindered substrates like 2-chlorobenzaldehyde.[1][2]
Catalytic Asymmetric Difluoroethylation: The Copper-Catalyzed Approach
The development of catalytic asymmetric methods for difluoroethylation represents a significant advancement, offering the potential for high enantioselectivity with only a substoichiometric amount of a chiral ligand. Copper-catalyzed systems have emerged as a particularly effective strategy. For instance, the copper-catalyzed bond scission of pentafluorobutane-1,3-diones can generate difluoroenolates that react with aldehydes to produce a variety of chiral α,α-difluoro-β-hydroxy ketones with excellent yields and enantioselectivities, in some cases up to 92% ee.[3]
Data Summary: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the stereoselectivity of different difluoroethylation reagents in the reaction with a common substrate, benzaldehyde. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Reagent/System | Catalyst/Auxiliary | Substrate | Stereoselectivity (ee/dr) | Reference |
| PhSO₂CF₂H | Chiral Quaternary Ammonium Salt | 2-Chlorobenzaldehyde | up to 64% ee | [1][2] |
| Precursor to difluoroenolate | Copper/(S)-TF-BiphamPhos | Benzaldehyde | up to 92% ee | [3] |
Mechanistic Insights and Rationale for Stereoselectivity
The stereochemical outcome of a difluoroethylation reaction is determined by the transition state geometry of the nucleophilic attack on the electrophile.
Diastereoselective Addition to Chiral N-Sulfinyl Imines
The use of chiral N-tert-butanesulfinyl imines provides a robust method for achieving high diastereoselectivity in the addition of nucleophiles. The sulfinyl group directs the incoming nucleophile to one face of the imine C=N bond. For instance, the addition of the lithium salt of difluoromethyl phenyl sulfone to an N-tert-butanesulfinyl imine proceeds with high diastereoselectivity, which can be rationalized by a Zimmerman-Traxler-like transition state model where the lithium cation coordinates to both the sulfinyl oxygen and the imine nitrogen.
Diagram: Proposed Transition State for Diastereoselective Difluoroethylation of an N-Sulfinyl Imine
Caption: Chelation control in the addition of a difluoromethyl sulfone anion to an N-sulfinyl imine.
Experimental Protocols
To ensure the reproducibility of these key transformations, detailed experimental procedures are provided below.
General Procedure for Enantioselective Difluoromethylation of an Aromatic Aldehyde using a Chiral Phase-Transfer Catalyst
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) (1.2 mmol)
-
Chiral quaternary ammonium salt (e.g., a cinchona alkaloid derivative) (0.1 mmol, 10 mol%)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic aldehyde, difluoromethyl phenyl sulfone, and the chiral quaternary ammonium salt.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a suitable cooling bath.
-
Add powdered potassium hydroxide in one portion.
-
Stir the reaction mixture vigorously at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
General Procedure for Copper-Catalyzed Asymmetric Difluoroalkylation of an Aldehyde
Materials:
-
Copper(I) catalyst (e.g., Cu(OTf)₂) (0.05 mmol, 5 mol%)
-
Chiral ligand (e.g., (S)-TF-BiphamPhos) (0.06 mmol, 6 mol%)
-
Pentafluorobutane-1,3-dione derivative (1.2 mmol)
-
Aldehyde (1.0 mmol)
-
Base (e.g., a tertiary amine) (1.5 mmol)
-
Anhydrous solvent (e.g., THF) (5 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add the copper(I) catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the pentafluorobutane-1,3-dione derivative and the base.
-
Stir the mixture for a further 15 minutes.
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C).
-
Add the aldehyde dropwise over a period of 10 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral α,α-difluoro-β-hydroxy ketone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
The field of stereoselective difluoroethylation is rapidly evolving, with new reagents and catalytic systems continually being developed. While significant progress has been made, particularly with catalytic asymmetric methods that offer high enantioselectivity for a range of substrates, challenges remain. The development of more general and highly stereoselective methods that are applicable to a wider variety of substrates under mild conditions is an ongoing pursuit. Future research will likely focus on the design of novel chiral ligands and catalysts, as well as the exploration of new difluoroethylating agents with improved reactivity and selectivity. The insights and protocols presented in this guide are intended to provide researchers with a solid foundation for selecting the most appropriate method for their specific synthetic challenges in the exciting and impactful area of fluorine chemistry.
References
-
Hu, J. et al. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry2010 , 6, 87. [Link][1]
-
Prakash, G. K. S. et al. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PubMed2010 . [Link][2]
-
MacMillan, D. W. C. et al. Enantioselective organocatalytic alpha-fluorination of aldehydes. PubMed2005 . [Link]
-
Zhang, W. et al. Copper-Catalyzed Difluoroalkylation Reaction. Molecules2022 , 27(23), 8495. [Link]
-
Davis, F. A. et al. Diastereoselective Hydroxylation of N-tert-Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). PubMed2006 . [Link]
-
Wolf, C. et al. Catalytic enantioselective difluoroalkylation of aldehydes. PubMed2013 . [Link][3]
Sources
- 1. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]
- 2. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective difluoroalkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Group Tolerance: 2,2-Difluoroethyl Methanesulfonate in Focus
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 2,2-difluoroethyl group (–CH2CF2H), in particular, has garnered significant attention for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. At the heart of introducing this valuable functional group lies the choice of the difluoroethylating agent. This guide provides an in-depth, objective comparison of the functional group tolerance of 2,2-difluoroethyl methanesulfonate against other common difluoroethylating and fluoroethylating reagents, supported by experimental insights and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Critical Role of Functional Group Tolerance
The success of a synthetic transformation, especially in the context of complex, multi-functionalized molecules prevalent in drug discovery, hinges on the chemoselectivity of the reagents employed. An ideal reagent should react predictably with the target functional group while leaving other sensitive moieties untouched. This "functional group tolerance" is a critical parameter that dictates the efficiency, yield, and overall feasibility of a synthetic route, often obviating the need for cumbersome protection-deprotection sequences.
This guide will dissect the performance of this compound, a versatile and increasingly popular reagent, and benchmark it against other alternatives, providing a clear rationale for its application in various synthetic scenarios.
This compound: A Profile
This compound (DFEMS) is an electrophilic difluoroethylating agent that operates via a nucleophilic substitution mechanism. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the transfer of the 2,2-difluoroethyl cation equivalent to a wide range of nucleophiles.
dot graph "DFEMS_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
} /dot
Caption: Chemical structure of this compound.
The reactivity of DFEMS is a balance between the electron-withdrawing nature of the two fluorine atoms, which activates the adjacent carbon for nucleophilic attack, and the stability of the mesylate leaving group. This balance allows for efficient reactions under relatively mild conditions.
Comparative Analysis of Functional Group Tolerance
To provide a practical comparison, we will evaluate the performance of DFEMS against other classes of fluoroalkylating reagents across a spectrum of common functional groups.
Alternative Reagents for Comparison:
-
2,2-Difluoroethyl Tosylate (DFETs): Structurally similar to DFEMS, with a toluenesulfonate (tosylate) leaving group. Tosylates are also excellent leaving groups, and their reactivity is often comparable to mesylates.
-
2,2-Difluoroethyl Triflate (DFETf): Possesses a trifluoromethanesulfonate (triflate) leaving group, which is one of the best leaving groups known. This generally translates to higher reactivity.
-
Hypervalent Iodine Reagents (e.g., (2,2-difluoroethyl)(aryl)iodonium triflate): These reagents offer an alternative electrophilic source of the 2,2-difluoroethyl group, often with different reactivity profiles and functional group compatibility.
-
Sulfone- and Sulfinate-Based Reagents (e.g., 2-Pyridylsulfonyl-2,2-difluoroethane): These can act as sources of difluoroethyl radicals or anions, depending on the reaction conditions, providing a different mechanistic pathway for difluoroethylation.
Data Summary: A Head-to-Head Comparison
The following table summarizes the general functional group tolerance of this compound and its alternatives. The ratings are based on a synthesis of literature data and typical reactivity patterns.
| Functional Group | Nucleophile(s) | This compound (DFEMS) | 2,2-Difluoroethyl Tosylate (DFETs) | 2,2-Difluoroethyl Triflate (DFETf) | Hypervalent Iodine Reagents | Sulfone/Sulfinate Reagents |
| Amines (Primary & Secondary) | R-NH2, R2NH | Excellent | Excellent | Excellent (Potential for over-alkylation) | Good to Excellent | Variable (Depends on mechanism) |
| Alcohols & Phenols | R-OH, Ar-OH | Good to Excellent (Requires base) | Good to Excellent (Requires base) | Excellent (Requires non-nucleophilic base) | Good | Generally Poor |
| Thiols & Thiophenols | R-SH, Ar-SH | Excellent | Excellent | Excellent | Excellent | Good (Radical mechanisms) |
| Carboxylic Acids | R-COOH | Moderate (Can form esters) | Moderate (Can form esters) | Good (Can form esters) | Poor | Poor |
| Amides & Lactams | R-CONH-R' | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated | Can be reduced |
| Esters & Lactones | R-COOR' | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated |
| Aldehydes & Ketones | R-CHO, R-CO-R' | Generally Tolerated | Generally Tolerated | Generally Tolerated | Generally Tolerated | Can undergo addition |
| Organometallics | R-MgX, R-Li | Reactive (Acts as electrophile) | Reactive (Acts as electrophile) | Highly Reactive | Reactive | Variable |
Note: These are general trends, and specific outcomes can be highly dependent on substrate, reaction conditions (solvent, temperature, base), and stoichiometry.
Causality Behind Experimental Choices: A Deeper Dive
The choice of reagent is not merely about reactivity but about achieving the desired outcome with minimal side reactions. Here, we explore the reasoning behind selecting a particular difluoroethylating agent in the presence of various functional groups.
Reactivity with N-Nucleophiles: Amines
Amines are excellent nucleophiles and readily react with DFEMS and its tosylate and triflate analogs. The primary consideration here is controlling the extent of alkylation.
-
DFEMS and DFETs: Offer a good balance of reactivity, allowing for mono-alkylation of primary amines with careful control of stoichiometry. Secondary amines are also readily alkylated.
-
DFETf: Due to the exceptional leaving group ability of triflate, this reagent is significantly more reactive. While this can lead to faster reactions and higher yields, it also increases the risk of dialkylation of primary amines. Its use is often preferred when high reactivity is necessary, for example, with less nucleophilic amines.
dot graph "Amine_Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
} /dot
Caption: Potential for mono- and di-alkylation of primary amines.
Reactivity with O-Nucleophiles: Alcohols and Carboxylic Acids
The difluoroethylation of hydroxyl groups requires the use of a base to deprotonate the alcohol or carboxylic acid, generating the more nucleophilic alkoxide or carboxylate.
-
DFEMS and DFETs: Are effective for O-alkylation in the presence of a suitable non-nucleophilic base (e.g., NaH, K2CO3, DBU). The choice of base is critical to avoid competing reactions.
-
Carboxylic Acids: While esterification is possible, it often requires more forcing conditions compared to alcohol alkylation. The carboxylate anion is a relatively good nucleophile.[1]
-
Water: The presence of water can lead to hydrolysis of the mesylate, forming 2,2-difluoroethanol. Therefore, anhydrous conditions are generally preferred.[2]
Reactivity with S-Nucleophiles: Thiols
Thiols are highly potent nucleophiles and react readily and cleanly with DFEMS.[3][4] This high reactivity and chemoselectivity make DFEMS an excellent choice for the selective difluoroethylation of cysteine residues in peptides or other thiol-containing molecules, even in the presence of other nucleophilic groups like amines and alcohols.[3]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative experimental protocols for the difluoroethylation of a model substrate containing multiple functional groups.
Model Substrate: 4-Aminophenol
This substrate contains two nucleophilic sites: a primary amine and a phenolic hydroxyl group, allowing for an assessment of chemoselectivity.
dot graph "Model_Substrate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
} /dot
Caption: Model substrate for comparative difluoroethylation.
Protocol 1: Selective N-Difluoroethylation using DFEMS
Objective: To selectively alkylate the amine in the presence of the phenol.
-
Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a mild, non-nucleophilic base (e.g., K2CO3, 1.5 eq).
-
Reagent Addition: this compound (1.1 eq) is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and the formation of the N-alkylated product.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-(2,2-difluoroethyl)-4-aminophenol.
Expected Outcome: Due to the higher nucleophilicity of the amine compared to the phenol under these conditions, selective N-alkylation is the major product.
Protocol 2: O-Difluoroethylation using DFEMS
Objective: To selectively alkylate the phenol in the presence of the amine (assuming the amine is protected).
-
Amine Protection (if necessary): The amine functionality of 4-aminophenol is first protected with a suitable protecting group (e.g., Boc anhydride).
-
Reaction Setup: To a solution of the N-protected 4-aminophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF) is added a strong base (e.g., NaH, 1.2 eq) at 0 °C to deprotonate the phenol.
-
Reagent Addition: this compound (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature.
-
Reaction Monitoring and Work-up: The reaction is monitored and worked up as described in Protocol 1.
-
Deprotection: The protecting group is removed under appropriate conditions to yield the O-(2,2-difluoroethyl)-4-aminophenol.
Logical Workflow for Reagent Selection
The choice of a difluoroethylating agent should be guided by a logical assessment of the substrate and the desired transformation.
dot graph "Reagent_Selection_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: Decision workflow for selecting a difluoroethylating agent.
Conclusion
This compound stands out as a robust and versatile reagent for the introduction of the 2,2-difluoroethyl group. Its favorable balance of reactivity and stability allows for a high degree of functional group tolerance, making it a workhorse reagent in medicinal chemistry and organic synthesis. While more reactive reagents like 2,2-difluoroethyl triflate have their place for challenging substrates, the predictability and broad compatibility of DFEMS often make it the superior choice for complex molecules. Understanding the nuances of its reactivity, as outlined in this guide, will empower researchers to design more efficient and successful synthetic strategies.
References
Sources
Safety Operating Guide
2,2-Difluoroethyl methanesulfonate proper disposal procedures
Executive Summary & Hazard Context
2,2-Difluoroethyl methanesulfonate (DFEMS) is a specialized alkylating agent used to introduce the difluoroethyl motif into bioactive molecules. While often handled similarly to standard reagents, its structural classification as a sulfonate ester dictates a disposal protocol far more rigorous than simple solvent waste management.
The "Hidden" Hazard:
Most researchers recognize the immediate corrosivity (H314). However, the critical long-term risk is its electrophilic nature . Like its analogs methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), DFEMS can alkylate DNA (guanine
Table 1: Physicochemical & Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 226767-46-2 | Unique identifier for waste manifests. |
| Chemical Class | Alkyl Sulfonate / Fluorinated Ester | High alkylating potential ( |
| Primary Hazards | Corrosive (H314) , Eye Damage (H318) | Requires full face shield and acid-resistant gloves. |
| Secondary Hazards | Suspected Muta/Carcinogen | Treat as a "P-listed" equivalent for safety protocols. |
| Reactivity | Water-sensitive (slow hydrolysis) | Do not rely on water alone to deactivate. |
Pre-Disposal Deactivation (Quenching) Protocol
Do not dispose of active DFEMS directly into waste streams.
The standard operating procedure (SOP) requires chemical deactivation using a "soft" nucleophile. While sodium hydroxide (NaOH) is common, it relies on hydrolysis which can be slow and exothermic. Sodium Thiosulfate (
Reagents Required
-
Quenching Solution: 1 M Sodium Thiosulfate (
) in water. -
Solvent: Acetonitrile or Acetone (to solubilize the organic DFEMS).
-
Verification: LC-MS or TLC plates (p-anisaldehyde stain).
Step-by-Step Deactivation Procedure
-
Preparation: In a fume hood, dissolve the residual DFEMS in a minimal amount of acetonitrile.
-
Stoichiometry: Calculate a 20:1 molar excess of Sodium Thiosulfate relative to the estimated DFEMS residue.
-
Reasoning: High excess drives the reaction to completion via pseudo-first-order kinetics, ensuring no active alkylator remains.
-
-
Addition: Slowly add the DFEMS solution to the stirring Sodium Thiosulfate solution.
-
Note: The solution may warm slightly.
-
-
Reaction Time: Stir vigorously for 24 hours at room temperature.
-
Scientific Context: While MMS is quenched in minutes, the electron-withdrawing fluorine atoms on DFEMS may alter the electrophilicity of the
-carbon. A 24-hour window provides a definitive safety margin.
-
-
Validation (Mandatory): Perform a TLC or LC-MS check.
-
Target: Absence of the parent mass (DFEMS) and presence of the polar Bunte salt adduct.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and the chemical mechanism driving the safety protocol.
Diagram 1: Operational Decision Matrix
Caption: Decision matrix ensuring no active alkylating agent enters the waste stream.
Diagram 2: Chemical Deactivation Mechanism ( )
Caption: Nucleophilic attack of thiosulfate on DFEMS, neutralizing the alkylating potential.
Waste Classification & Logistics
Once quenched, the solution is no longer an acute alkylating hazard, but it still contains organic solvents and fluorinated compounds.
Waste Labeling Requirements:
-
Primary Tag: "Hazardous Waste - Halogenated Organic Solvents."
-
Constituents: List "Acetonitrile," "Sodium Thiosulfate," and "Difluoroethyl adducts."
-
Safety Note: Add a supplemental label: "Chemically Deactivated Alkylating Agent - Contains Fluorine."
Storage Compatibility:
-
Store in HDPE (High-Density Polyethylene) or glass containers.
-
Do not mix with strong oxidizers (e.g., nitric acid) or bleach, as this can generate toxic gases or heat from the thiosulfate.
Emergency Spill Response
If DFEMS is spilled outside the fume hood:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves (or Silver Shield™ laminate gloves for high volume), lab coat, and respirator if outside a ventilated area.
-
Containment: Surround the spill with absorbent pads.
-
In-Situ Quenching:
-
Gently pour the 1 M Sodium Thiosulfate solution over the spill (working from the outside in).
-
Allow to sit for 20 minutes .
-
-
Cleanup: Absorb the liquid with vermiculite or spill pads. Place all materials into a hazardous waste bag labeled "Debris contaminated with Alkyl Sulfonates."
-
Surface Decontamination: Wipe the area twice with dilute ammonia solution, followed by water.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11337482, this compound. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1985). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
